Fipamezole
Description
an alpha2 adrenergic antagonist
Properties
IUPAC Name |
5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUAWAUCNFBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869997 | |
| Record name | Fipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150586-58-6 | |
| Record name | Fipamezole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fipamezole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIPAMEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fipamezole: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fipamezole (JP-1730) is a potent and selective antagonist of α2-adrenergic receptors that has been investigated primarily for its potential in treating levodopa-induced dyskinesia in Parkinson's disease. This document provides a comprehensive technical overview of the discovery, synthesis, and experimental characterization of this compound. It includes detailed methodologies for key assays, quantitative data on its receptor binding and functional activity, and a review of its preclinical and clinical findings. The underlying α2-adrenergic signaling pathway is also delineated. This whitepaper is intended to serve as a resource for researchers and professionals involved in neuropharmacology and drug development.
Discovery and Rationale
This compound was identified in a research program aimed at developing selective α2-adrenergic receptor antagonists. The rationale was based on the hypothesis that antagonizing these receptors could modulate neurotransmitter release in a way that alleviates the debilitating involuntary movements (dyskinesia) that are a common side effect of long-term levodopa therapy in Parkinson's disease. Preclinical studies in animal models, such as the MPTP-lesioned primate model of Parkinson's disease, demonstrated that α2-adrenergic antagonists could reduce levodopa-induced dyskinesia.[1] This initial proof-of-concept paved the way for the development of more potent and selective compounds like this compound.
Synthesis of this compound
The chemical name for this compound is 4-(2-ethyl-5-fluoro-indan-2-yl)-1H-imidazole. While the precise, proprietary synthesis route for this compound is not publicly disclosed, a plausible and chemically sound synthesis can be outlined based on established methods for creating substituted imidazoles and related indane structures, as detailed in the chemical literature and patents for similar compounds. A likely synthetic pathway is depicted below.
Experimental Workflow: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action and Receptor Binding
This compound functions as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibitory signaling cascade.
Alpha-2 Adrenergic Receptor Signaling Pathway
The α2-adrenergic receptor signaling pathway is a key regulatory mechanism in the central and peripheral nervous systems. This compound's interaction with this pathway is central to its pharmacological effects.
Signaling Pathway: Alpha-2 Adrenergic Receptor
Caption: Alpha-2 adrenergic receptor signaling pathway.
Receptor Binding Affinity
The binding affinity of this compound for the three human α2-adrenergic receptor subtypes (α2A, α2B, and α2C) has been determined using radioligand binding assays. These studies demonstrate that this compound is a potent antagonist with high affinity for all three subtypes.[2]
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| Human α2A | 9.2[2] |
| Human α2B | 17[2] |
| Human α2C | 55[2] |
Table 1: Binding Affinity of this compound for Human α2-Adrenergic Receptor Subtypes
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor subtypes are prepared.
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Reaction Mixture: In a 96-well plate, the following are added in triplicate:
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Total Binding: Cell membranes, radioligand (e.g., [³H]-yohimbine), and assay buffer.
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Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., phentolamine).
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Displacement: Cell membranes, radioligand, and varying concentrations of this compound.
-
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Incubation: The plate is incubated to allow binding to reach equilibrium.
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Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
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Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity on the filters is measured using a scintillation counter.
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Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to modulate the activation of G-proteins by the receptor. For an antagonist like this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is assessed.
Protocol:
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Membrane and Reagent Preparation: As in the radioligand binding assay, cell membranes expressing the α2-adrenergic receptor subtypes are used. A known α2-agonist (e.g., UK-14304) and [³⁵S]GTPγS are prepared.
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Reaction Setup: In a 96-well plate, the following are added: cell membranes, GDP, the α2-agonist, and varying concentrations of this compound.
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Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
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Incubation: The plate is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.
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Termination and Filtration: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
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Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.
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Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined, and the functional antagonist constant (KB) is calculated.
| Receptor Subtype | Functional Antagonist Constant (KB) (nM) |
| Human α2A | 8.4 |
| Human α2B | 16 |
| Human α2C | 4.7 |
Table 2: Functional Antagonist Activity of this compound in [³⁵S]GTPγS Binding Assay
Pharmacokinetics and Preclinical Toxicology
Pharmacokinetic studies of atipamezole, a structurally related α2-adrenergic antagonist, have shown species-dependent differences in metabolism. In rats, metabolism is primarily mediated by cytochrome P450 enzymes and displays non-linear kinetics. In contrast, in humans, the main metabolic pathway is N-glucuronidation, and the pharmacokinetics are linear. While specific pharmacokinetic data for this compound is less abundant in the public domain, it is reasonable to anticipate that similar species-specific metabolic pathways may exist.
Preclinical toxicology studies are essential to assess the safety profile of a drug candidate before human trials. For this compound, preclinical studies in MPTP-lesioned marmosets demonstrated its efficacy in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa. These studies are crucial for establishing a safe starting dose for clinical trials.
Clinical Studies
This compound has undergone Phase II clinical trials for the treatment of levodopa-induced dyskinesia in patients with Parkinson's disease. A randomized, double-blind, placebo-controlled study (the FJORD study) evaluated the efficacy and safety of this compound. While the overall study population did not show a statistically significant primary endpoint difference, a prespecified subgroup analysis of U.S. subjects indicated that this compound at a dose of 90 mg three times daily reduced levodopa-induced dyskinesia. The treatment was generally well-tolerated, with mild and transient blood pressure elevation being a noted adverse effect.
Conclusion
This compound is a potent and selective α2-adrenergic receptor antagonist that has shown promise in preclinical and early clinical studies for the management of levodopa-induced dyskinesia in Parkinson's disease. Its mechanism of action is well-characterized, and its binding and functional activities have been quantified through established in vitro assays. While further clinical development is needed to fully establish its therapeutic role, the discovery and investigation of this compound provide valuable insights into the potential of targeting the α2-adrenergic system for the treatment of movement disorders. This technical whitepaper has summarized the key aspects of its discovery, synthesis, and pharmacological profile to aid researchers and drug development professionals in their understanding of this compound.
References
- 1. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Fipamezole: A Technical Guide to its Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole is a potent and selective α2-adrenergic receptor antagonist that has been investigated for its therapeutic potential in various neurological disorders, most notably for the management of levodopa-induced dyskinesia in Parkinson's disease.[1] This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, presenting key data in a structured format to support research and development activities.
Chemical Structure and Identification
This compound, with the chemical formula C14H15FN2, is a derivative of imidazole attached to a fluorinated indane moiety.[1] The molecule exists as a racemic mixture, though its stereoisomers have been studied individually.[2][3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole |
| Chemical Formula | C14H15FN2 |
| Molecular Weight | 230.29 g/mol |
| CAS Number | 150586-58-6 |
| SMILES | CCC1(CC2=CC=C(F)C=C2C1)C1=CNC=N1 |
| InChI Key | XAGTWPPXXHAZMK-UHFFFAOYSA-N |
Physical and Chemical Properties
The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this compound's physical properties are not publicly available, predicted values and some experimental data for its hydrochloride salt provide valuable insights.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| State | Solid | DrugBank Online |
| Water Solubility (Predicted) | 0.139 mg/mL | ALOGPS |
| logP (Predicted) | 3.56 | ALOGPS, Chemaxon |
| logS (Predicted) | -3.2 | ALOGPS |
| pKa (Strongest Acidic) (Predicted) | 14.35 | Chemaxon |
| pKa (Strongest Basic) (Predicted) | 6.57 | Chemaxon |
| Hydrogen Acceptor Count | 1 | Chemaxon |
| Hydrogen Donor Count | 1 | Chemaxon |
| Polar Surface Area | 28.68 Ų | Chemaxon |
| Rotatable Bond Count | 2 | Chemaxon |
Solubility of this compound Hydrochloride:
This compound hydrochloride, the salt form of the compound, exhibits solubility in various solvents. It is soluble in DMSO.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound exerts its pharmacological effects by acting as an antagonist at α2-adrenergic receptors. It displays high affinity for the human α2A, α2B, and α2C receptor subtypes.[1] By blocking these presynaptic autoreceptors, this compound enhances the release of norepinephrine, which can modulate downstream signaling pathways involved in motor control.
Experimental Protocols
[35S]GTPγS Binding Assay for Functional Antagonist Activity
This assay is a widely used method to determine the functional activity of G protein-coupled receptor (GPCR) ligands, such as this compound.
Objective: To quantify the ability of this compound to inhibit agonist-induced G-protein activation at α2-adrenergic receptors.
Methodology:
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Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human α2A, α2B, or α2C adrenergic receptor subtypes.
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Assay Conditions: The prepared membranes are incubated in a buffer containing a sub-saturating concentration of the non-hydrolyzable GTP analog, [35S]GTPγS.
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Agonist Stimulation: An agonist, such as adrenaline, is added to stimulate the receptors, leading to the binding of [35S]GTPγS to the activated G-proteins.
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Antagonist Inhibition: To determine the antagonist properties of this compound, the assay is performed in the presence of a fixed concentration of adrenaline and varying concentrations of this compound.
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Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand, typically by filtration.
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Data Analysis: The concentration-response curves for this compound's inhibition of agonist-stimulated [35S]GTPγS binding are analyzed to determine its potency (KB value).
General Protocol for Solubility Determination (Shake-Flask Method)
While a specific protocol for this compound is not detailed in the provided search results, the shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound or changes in temperature.
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Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
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Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of the results.
Conclusion
This technical guide has summarized the key chemical and physical characteristics of this compound, an α2-adrenergic receptor antagonist. The provided data tables, mechanism of action diagram, and outlines of experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental properties is essential for the continued investigation of this compound's therapeutic potential.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Fipamezole: A Technical Guide to its Mechanism of Action as an Alpha-2 Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fipamezole (JP-1730) is a potent and selective antagonist of alpha-2 adrenergic receptors, demonstrating therapeutic potential in various neurological conditions, notably in the management of levodopa-induced dyskinesia in Parkinson's disease. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the three subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C. This document details the underlying signaling pathways, presents quantitative data on this compound's binding affinity and functional antagonism, and provides comprehensive experimental protocols for key in vitro and in vivo assays. Visualizations of signaling cascades and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction to Alpha-2 Adrenergic Receptors and this compound
Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release throughout the central and peripheral nervous systems.[1] These receptors are primarily coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous catecholamines, such as norepinephrine and epinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.
Presynaptically, α2-ARs function as autoreceptors on noradrenergic neurons, where their activation inhibits the further release of norepinephrine, forming a negative feedback loop.[1] They are also found on non-noradrenergic neurons, where they can inhibit the release of other neurotransmitters. The three subtypes of α2-ARs (α2A, α2B, and α2C) exhibit distinct tissue distribution and physiological roles.
This compound is a selective α2-AR antagonist.[3] By blocking the activation of these receptors, this compound prevents the inhibitory effects of endogenous agonists, thereby increasing the release of norepinephrine and other neurotransmitters. This mechanism is believed to underlie its therapeutic effects.
Signaling Pathways of Alpha-2 Adrenergic Receptors and this compound's Point of Intervention
The canonical signaling pathway for α2-ARs involves the Gi/o-mediated inhibition of adenylyl cyclase. This compound, as a competitive antagonist, binds to the receptor and prevents the binding of agonists like norepinephrine, thereby disinhibiting adenylyl cyclase and restoring cAMP production.
References
- 1. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Preclinical Research on Fipamezole's Effects
This technical guide provides a comprehensive overview of the early preclinical research on Fipamezole, a potent and selective α2-adrenergic receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into this compound's mechanism of action, its effects in animal models of Parkinson's disease, and the experimental protocols used in its evaluation.
Core Concepts: this compound's Mechanism of Action
This compound (formerly JP-1730) is a selective antagonist of α2-adrenergic receptors.[1] These receptors are a key component of the sympathetic nervous system and are involved in regulating the release of neurotransmitters, including norepinephrine. In the context of Parkinson's disease, the rationale for using an α2-adrenergic antagonist stems from the complex interplay between the noradrenergic and dopaminergic systems in the basal ganglia, a group of brain structures critical for motor control.
Levodopa, the primary treatment for Parkinson's disease, can lead to debilitating side effects known as levodopa-induced dyskinesias (LIDs) after long-term use. The prevailing hypothesis is that the overstimulation of dopamine receptors contributes to these involuntary movements. By blocking α2-adrenergic receptors, this compound is thought to modulate the release of norepinephrine, which in turn influences dopaminergic signaling and helps to alleviate LIDs.
Quantitative Data Presentation
The following tables summarize the key quantitative data from early preclinical studies of this compound and the related compound, Atipamezole.
Table 1: this compound Receptor Binding Affinity and Functional Antagonism [1]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |
| Human α2A | 9.2 | 8.4 |
| Human α2B | 17 | 16 |
| Human α2C | 55 | 4.7 |
Binding affinity (Ki) was determined by radioligand binding assays. Functional antagonism (KB) was determined by GTPγS binding assays.
Table 2: this compound In Vivo Efficacy in a Primate Model of Parkinson's Disease [1]
| Animal Model | Drug and Dose | Effect on Levodopa-Induced Dyskinesia | Effect on Anti-Parkinsonian Action of Levodopa |
| MPTP-lesioned marmoset | This compound (10 mg/kg) + Levodopa | Significant reduction | No compromise; duration of action increased by 66% |
Table 3: Preclinical Pharmacokinetics of Atipamezole (a related α2-adrenergic antagonist)
| Animal Model | Administration Route | Elimination Half-life (t½) | Key Findings |
| Rat | Intramuscular | 1.3 hours[2][3] | Nonlinear pharmacokinetics observed. |
| Dog | Intramuscular | 2.6 hours | Rapid absorption with peak plasma levels in ~10 minutes. |
| Human (Volunteers) | Intravenous | 1.7 - 2.0 hours | Not orally active. |
Experimental Protocols
MPTP-Lesioned Primate Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate model is a widely used and well-validated model for studying Parkinson's disease and its treatments.
Objective: To induce a parkinsonian state in primates that mimics the pathology and symptoms of human Parkinson's disease, including the development of levodopa-induced dyskinesias.
Methodology:
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Animal Selection: Common marmosets (Callithrix jacchus) or other non-human primate species are typically used.
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MPTP Administration: MPTP is administered systemically (e.g., via subcutaneous or intramuscular injection) over a period of time to induce a selective lesion of the nigrostriatal dopaminergic pathway. The dosing regimen is critical and needs to be carefully titrated to achieve a stable parkinsonian state without causing excessive mortality.
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Behavioral Assessment: Animals are monitored and scored for parkinsonian symptoms using a validated rating scale, such as the Global Primate Dyskinesia Rating Scale. This includes assessing tremor, bradykinesia (slowness of movement), rigidity, and postural instability.
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Levodopa Priming: Once a stable parkinsonian state is established, animals are treated with levodopa to induce dyskinesias. The dose and frequency of levodopa administration are adjusted to produce consistent and measurable dyskinetic movements.
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Drug Testing: this compound or other test compounds are then co-administered with levodopa, and the effects on both parkinsonian symptoms and levodopa-induced dyskinesias are quantified using the established rating scales.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of this compound for different subtypes of the α2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor subtype (e.g., human α2A, α2B, or α2C) are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-rauwolscine) is used.
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Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
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Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs).
Objective: To determine the functional antagonist properties (KB) of this compound at α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes containing the α2-adrenergic receptor of interest are used.
-
Assay Components: The membranes are incubated in a buffer containing [35S]GTPγS (a non-hydrolyzable analog of GTP), an agonist (e.g., adrenaline), and varying concentrations of the antagonist (this compound).
-
G-protein Activation: In the presence of an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.
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Antagonist Effect: this compound, as an antagonist, will compete with the agonist for binding to the receptor, thereby inhibiting agonist-induced [35S]GTPγS binding.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.
-
Data Analysis: The data is used to determine the potency of the antagonist in inhibiting the agonist-stimulated response, from which the KB value is derived.
Mandatory Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway and this compound's Antagonistic Action.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atipamezole - Wikipedia [en.wikipedia.org]
- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
Pharmacokinetics and pharmacodynamics of Fipamezole in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has been investigated primarily for its potential in treating levodopa-induced dyskinesia in Parkinson's disease. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's mechanism of action, its effects in preclinical models, and a framework for its pharmacokinetic profile. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key pathways to support further research and development efforts.
Pharmacodynamics
This compound's primary pharmacodynamic effect is the competitive antagonism of α2-adrenergic receptors. It exhibits high affinity for all three subtypes of the human α2-adrenoceptor: α2A, α2B, and α2C.[1] This antagonism leads to an increase in the release of norepinephrine from presynaptic nerve terminals, thereby modulating noradrenergic neurotransmission.
In preclinical models of Parkinson's disease, particularly the MPTP-lesioned primate model, this compound has demonstrated significant efficacy in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa.[1] In fact, studies in MPTP-lesioned marmosets have shown that a 10 mg/kg dose of this compound can extend the duration of action of levodopa by 66%.[1] Clinical trials have also explored the efficacy of this compound in treating motor dysfunctions in Parkinson's disease patients.[2][3]
While its primary target is the α2-adrenoceptor, this compound has also been shown to have moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter at higher concentrations.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for human α2-adrenergic receptor subtypes is presented in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Activity (KB, nM) |
| α2A | 9.2 | 8.4 |
| α2B | 17 | 16 |
| α2C | 55 | 4.7 |
Data sourced from a study by Jackson et al. (2003).
Pharmacokinetics
Detailed in vivo pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability, are not extensively available in publicly accessible literature. The majority of published pharmacokinetic studies on α2-adrenergic antagonists have focused on the related compound, atipamezole. However, based on general principles of preclinical drug development and data from atipamezole studies, a general pharmacokinetic profile can be inferred.
General Profile and Considerations
-
Absorption: The route of administration significantly impacts the bioavailability of α2-adrenergic antagonists. For instance, atipamezole exhibits poor oral bioavailability. This compound has been administered in clinical trials as an oromucosal fast-dissolving tablet, suggesting a potential for buccal absorption to bypass first-pass metabolism.
-
Distribution: A high volume of distribution is expected for lipophilic compounds like this compound, indicating extensive tissue distribution. For atipamezole, the apparent volume of distribution is approximately 2.9 L/kg.
-
Metabolism: The liver is the primary site of metabolism for many drugs, and species-specific differences in metabolic pathways are common. For example, atipamezole is metabolized by P450 enzymes in rats, while in humans, N-glucuronidation is the main pathway.
-
Excretion: The route and rate of excretion are dependent on the metabolic profile of the drug.
Quantitative Pharmacokinetic Parameters
The following tables are structured to present key pharmacokinetic parameters. Note: Specific in vivo data for this compound is not available in the cited literature. These tables serve as a template for future data presentation.
Table 2.1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%) |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2.2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2.3: Pharmacokinetic Parameters of this compound in Monkeys (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%) |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2.4: Pharmacokinetic Parameters of this compound in Monkeys (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways
This compound acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). The binding of an agonist (e.g., norepinephrine) to the α2-adrenoceptor activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this receptor, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.
Caption: this compound's antagonism of the α2-adrenergic receptor.
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats and Cynomolgus monkeys are commonly used species for preclinical pharmacokinetic studies.
-
Housing and Care: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except for fasting periods before oral dosing. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Drug Administration
-
Oral Administration (Rats): this compound can be administered via oral gavage. The vehicle for administration should be biocompatible and non-toxic. For example, a solution in water or a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Intravenous Administration (Rats): For intravenous administration, this compound is typically dissolved in a suitable vehicle, such as saline, and administered as a bolus injection or infusion into a tail vein.
-
Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. For pharmacokinetic studies, a range of doses is often used to assess dose-linearity.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rats, blood can be collected from the tail vein or via cannulation of the jugular vein.
-
Sample Processing: Blood samples are typically collected in heparinized tubes and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically require a protein precipitation step followed by extraction of the analyte.
-
Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
This compound is a potent α2-adrenergic receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease-related dyskinesia. Its pharmacodynamic profile is well-characterized, centering on the modulation of noradrenergic signaling. While a comprehensive in vivo pharmacokinetic profile of this compound is not publicly available, this guide provides a framework for understanding its likely ADME properties and outlines the standard experimental procedures for such investigations. Further research is warranted to fully elucidate the pharmacokinetic characteristics of this compound to support its continued development as a potential therapeutic agent.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Fipamezole's Affinity Profile at Alpha-2 Adrenergic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole (JP-1730) is a potent and selective antagonist of alpha-2 adrenergic receptors. This technical guide provides an in-depth overview of its binding affinity and functional antagonism at the three alpha-2 adrenoceptor subtypes: α2A, α2B, and α2C. The information presented herein is critical for researchers investigating the therapeutic potential of this compound in various neurological and physiological contexts. This document details the quantitative binding affinities, comprehensive experimental methodologies, and the underlying signaling pathways associated with these receptors.
Data Presentation: this compound Affinity for Alpha-2 Adrenoceptor Subtypes
The affinity of this compound for human alpha-2A, alpha-2B, and alpha-2C adrenoceptors has been determined through rigorous radioligand binding assays and functional assays. The data, summarized below, demonstrates this compound's high affinity for all three subtypes.
| Receptor Subtype | Radioligand Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |
| Alpha-2A | 9.2 | 8.4 |
| Alpha-2B | 17 | 16 |
| Alpha-2C | 55 | 4.7 |
Data sourced from Jackson et al., 2003.[1]
Experimental Protocols
The following sections describe representative protocols for the key experiments used to determine the affinity and functional activity of this compound at alpha-2 adrenoceptors. These protocols are based on standard methodologies in the field.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the alpha-2 adrenoceptor subtypes.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity alpha-2 adrenoceptor antagonist, such as [3H]-rauwolscine or [3H]-yohimbine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled alpha-2 antagonist like phentolamine to determine non-specific binding.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µg per well.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (around 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the ability of this compound to block agonist-induced activation of G-proteins coupled to the alpha-2 adrenoceptors.
1. Materials:
-
Cell Membranes: As described for the radioligand binding assay.
-
Agonist: A known alpha-2 adrenoceptor agonist, such as norepinephrine or UK-14,304.
-
Radioligand: [35S]GTPγS.
-
GDP: Guanosine diphosphate, to maintain G-proteins in their inactive state.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration System and Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Prepare cell membranes as described previously.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, GDP, [35S]GTPγS, and cell membranes.
-
Agonist-Stimulated Binding: Agonist, GDP, [35S]GTPγS, and cell membranes.
-
Antagonist Inhibition: Serial dilutions of this compound, agonist, GDP, [35S]GTPγS, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described for the radioligand binding assay.
3. Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.
-
Determine the IC50 value of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
Calculate the antagonist equilibrium dissociation constant (KB) using the Schild equation.
Signaling Pathways and Visualizations
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[2][3] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] However, evidence also suggests alternative signaling pathways.
Canonical Alpha-2 Adrenoceptor Signaling Pathway
Caption: Canonical Gi-mediated signaling pathway of alpha-2 adrenoceptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for a [35S]GTPγS functional binding assay.
Conclusion
This compound demonstrates high affinity as an antagonist for all three alpha-2 adrenoceptor subtypes. The data presented in this guide, along with the detailed experimental protocols and signaling pathway visualizations, provide a comprehensive resource for researchers in the field of pharmacology and drug development. This information is essential for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cellular and Molecular Effects of Fipamezole Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has been investigated primarily for its potential therapeutic role in neurological disorders, most notably for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1] This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound administration, detailing its mechanism of action, impact on intracellular signaling pathways, and the experimental protocols used to elucidate these effects.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[2] There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C, all of which are targets for this compound.[3] Presynaptically, these receptors function as autoreceptors, inhibiting the release of norepinephrine in a negative feedback loop.[4] By blocking these receptors, this compound disinhibits norepinephrine release, thereby increasing noradrenergic neurotransmission.
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity for human α2-adrenergic receptor subtypes has been determined through radioligand binding assays. The data, presented in Table 1, demonstrate this compound's high affinity for all three subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (KB) |
| Human α2A | 9.2 nM | 8.4 nM |
| Human α2B | 17 nM | 16 nM |
| Human α2C | 55 nM | 4.7 nM |
| Table 1: this compound Binding Affinities and Functional Antagonism at Human α2-Adrenergic Receptor Subtypes |
Off-Target Binding Profile
This compound has been assessed for its binding to a range of other neurotransmitter receptors and transporters. While it is highly selective for α2-adrenergic receptors, it displays moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter at higher concentrations.
| Target | Binding Affinity (IC50) |
| Histamine H1 Receptor | 100 nM - 1 µM |
| Histamine H3 Receptor | 100 nM - 1 µM |
| Serotonin (5-HT) Transporter | 100 nM - 1 µM |
| Table 2: this compound Off-Target Binding Affinities |
Molecular Effects: Signaling Pathways
The molecular sequelae of this compound administration are a direct consequence of its antagonism of α2-adrenergic receptors.
Modulation of the cAMP Pathway
α2-adrenergic receptors are coupled to the Gi alpha subunit of the heterotrimeric G-protein. Agonist binding to the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this inhibitory signal, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This rise in cAMP can then activate Protein Kinase A (PKA), which goes on to phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
Potential Modulation of ERK/CREB Pathways
While direct experimental evidence for this compound's effect on the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways is limited, inferences can be drawn from the known downstream effects of cAMP/PKA signaling. PKA can indirectly lead to the activation of the ERK pathway, and both PKA and ERK can phosphorylate CREB at its Ser133 residue, a key step in its activation as a transcription factor. Activated CREB can then modulate the expression of genes involved in neuronal plasticity and survival.
Cellular Effects
Increased Norepinephrine Release
A primary cellular consequence of this compound's antagonism of presynaptic α2-autoreceptors is the enhanced release of norepinephrine from noradrenergic neurons. This effect can be quantified in vivo using techniques such as microdialysis.
Potential Effects on Neuroinflammation
Potential Effects on Apoptosis
The influence of this compound on apoptotic pathways has not been extensively studied. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, as well as the activation of caspases, are critical determinants of cellular apoptosis. Alterations in cAMP and PKA signaling can influence the expression and activity of these apoptotic regulators. Further research is required to determine if this compound administration has a direct or indirect effect on these apoptotic pathways in neuronal cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular and molecular effects of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for α2-adrenergic receptors.
Objective: To determine the binding affinity of this compound for α2-adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [3H]-Rauwolscine or another suitable α2-adrenergic receptor antagonist radioligand.
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and Fluid.
Methodology:
-
Assay Plate Preparation: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand, 25 µL Radioligand, 50 µL Cell Membranes.
-
Competitive Binding: 25 µL of serially diluted this compound, 25 µL Radioligand, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
Objective: To assess the functional antagonism of this compound at α2-adrenergic receptors.
Materials:
-
Cell Membranes: As described in 5.1.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Agonist: A known α2-adrenergic receptor agonist (e.g., UK-14,304).
-
Antagonist: this compound, serially diluted.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration System and Scintillation Counter.
Methodology:
-
Pre-incubation: In a 96-well plate, pre-incubate cell membranes with serially diluted this compound for 15-30 minutes at 30°C.
-
Reaction Initiation: Add a solution containing the agonist, GDP, and [35S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity.
-
Data Analysis:
-
Determine the agonist-stimulated [35S]GTPγS binding.
-
Calculate the percentage inhibition of agonist-stimulated binding for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Microdialysis for Norepinephrine Measurement
This protocol outlines the procedure for measuring extracellular norepinephrine levels in a specific brain region of a freely moving animal following this compound administration.
Objective: To quantify the effect of this compound on norepinephrine release in the brain.
Materials:
-
Animal Model: Rat or mouse.
-
Stereotaxic Apparatus.
-
Microdialysis Probe and Guide Cannula.
-
Microinfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, pH 7.4.
-
Fraction Collector.
-
HPLC with Electrochemical Detection (HPLC-ECD).
-
This compound solution for administration.
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Probe Insertion and Stabilization: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to stabilize for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-administration Collection: Continue collecting dialysate samples for several hours.
-
Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-administration norepinephrine levels as a percentage of the baseline levels and plot against time.
cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels.
Objective: To determine the effect of this compound on agonist-inhibited cAMP production.
Materials:
-
Cell Line: A cell line expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Forskolin: An adenylyl cyclase activator.
-
Agonist: A known α2-adrenergic receptor agonist.
-
Antagonist: this compound.
-
cAMP Assay Kit: (e.g., ELISA or HTRF-based kit).
-
Cell Lysis Buffer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound.
-
Stimulation: Add a mixture of forskolin and the α2-adrenergic agonist to the wells. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its effect on reversing the agonist-induced inhibition of cAMP production.
MPTP-Lesioned Primate Model of Parkinson's Disease and Levodopa-Induced Dyskinesia
This is a generalized protocol for inducing a Parkinsonian state and subsequent levodopa-induced dyskinesia in non-human primates.
Objective: To create an animal model that recapitulates key features of Parkinson's disease and its treatment-related complications.
Materials:
-
Non-human primate species: (e.g., macaque or marmoset).
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Levodopa/Carbidopa.
-
Veterinary care and monitoring facilities.
-
Behavioral rating scales for parkinsonism and dyskinesia.
Methodology:
-
Induction of Parkinsonism:
-
Administer MPTP systemically (intramuscularly or intravenously) in gradually increasing doses over a period of weeks.
-
Monitor the animals daily for the development of Parkinsonian signs (bradykinesia, rigidity, tremor, postural instability) using a standardized rating scale.
-
Continue MPTP administration until a stable and moderate to severe Parkinsonian phenotype is achieved.
-
-
Induction of Levodopa-Induced Dyskinesia (LID):
-
After the Parkinsonian state has stabilized, begin chronic treatment with levodopa/carbidopa.
-
Start with a therapeutic dose that alleviates Parkinsonian symptoms.
-
Continue daily levodopa administration for several weeks to months.
-
Monitor for the emergence of dyskinetic movements (choreiform, dystonic) using a dyskinesia rating scale. The severity of LID typically increases with continued levodopa treatment.
-
-
Drug Testing: Once a stable level of LID is established, the model can be used to test the efficacy of anti-dyskinetic agents like this compound.
Conclusion
This compound is a well-characterized, potent, and selective α2-adrenergic receptor antagonist. Its primary molecular effect is the disinhibition of adenylyl cyclase, leading to increased intracellular cAMP levels. This, in turn, is expected to modulate downstream signaling pathways involving PKA, and potentially ERK and CREB. The main cellular consequence is an increase in norepinephrine release from noradrenergic neurons. While its therapeutic potential has been explored in the context of levodopa-induced dyskinesia in Parkinson's disease, further research is warranted to fully elucidate its effects on neuroinflammation and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other α2-adrenergic receptor modulators.
References
Fipamezole: A Technical Overview of Initial Studies in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole (JP-1730) is a potent and selective alpha-2 adrenergic receptor antagonist that has been the subject of initial clinical and preclinical studies, primarily for its potential therapeutic role in Parkinson's disease, specifically in the management of levodopa-induced dyskinesia (LID). This technical guide provides an in-depth overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While the predominant focus of existing research has been on Parkinson's disease, this document also touches upon other explored neurological applications.
Core Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at alpha-2 adrenergic receptors. These receptors are a critical component of the central and peripheral nervous systems, primarily functioning to regulate the release of norepinephrine. By blocking these receptors, this compound increases noradrenergic tone. In the context of Parkinson's disease, this mechanism is thought to modulate neurotransmitter systems that become dysregulated with chronic levodopa therapy, thereby reducing the severity of dyskinesias. This compound has demonstrated high affinity for human alpha-2A, alpha-2B, and alpha-2C receptor subtypes.[1][2]
Signaling Pathway of this compound's Action
Caption: this compound blocks presynaptic alpha-2 autoreceptors, preventing the negative feedback on norepinephrine (NE) release and thereby increasing NE levels in the synaptic cleft.
Preclinical Studies
The primary preclinical model used to evaluate this compound's efficacy in Parkinson's disease has been the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate model.[1][2][3] This model effectively replicates the dopamine depletion and motor symptoms characteristic of Parkinson's disease, including the development of dyskinesias with levodopa treatment.
Key Preclinical Findings in MPTP-Lesioned Primates
| Parameter | Finding | Reference |
| Dyskinesia Reduction | JP-1730 (10 mg/kg) significantly reduced L-dopa-induced dyskinesia. | |
| Anti-Parkinsonian Action | Did not compromise the anti-parkinsonian action of L-dopa. | |
| Duration of Action | The combination of L-dopa and JP-1730 (10 mg/kg) increased the duration of L-dopa's action by 66% compared to L-dopa alone. |
Experimental Protocol: MPTP-Lesioned Primate Model
The following provides a generalized experimental workflow for studies involving this compound in MPTP-lesioned primates, based on common practices in the field.
Caption: A typical workflow for preclinical evaluation of this compound in an MPTP-lesioned primate model of Parkinson's disease.
Clinical Studies
The most significant clinical investigation of this compound for a neurological disorder is the Phase II FJORD (this compound for Jaunty and Ordered Reception of Dopamine) study, which assessed its efficacy and safety in treating levodopa-induced dyskinesia in patients with Parkinson's disease.
FJORD Study: Design and Key Quantitative Data
The FJORD study was a Phase II, randomized, double-blind, placebo-controlled, dose-response trial conducted at approximately 30 sites in the US and India. The study enrolled 180 patients with Parkinson's disease experiencing levodopa-induced dyskinesia. Participants were randomized to one of four treatment arms receiving either placebo or this compound at doses of 30 mg, 60 mg, or 90 mg three times daily (TID) for 28 days.
Primary Efficacy Endpoint: Change from baseline in the Levodopa-Induced Dyskinesia Scale (LIDS) score at day 28. The LIDS is a modification of the Abnormal Involuntary Movement Scale (AIMS).
| Treatment Group (US Subpopulation) | Mean Change in LIDS from Baseline (Day 28) | p-value (vs. Placebo) |
| Placebo | -1.1 | - |
| This compound 30 mg TID | Not significant | > 0.05 |
| This compound 60 mg TID | Not significant | > 0.05 |
| This compound 90 mg TID | -1.9 | 0.047 |
Note: The total study population did not show a statistically significant difference in the primary endpoint. The significant finding was observed in a prespecified subgroup analysis of the US subjects.
Secondary Efficacy Endpoints:
-
Patient diaries to assess time spent in 'Off' state, 'On' state without dyskinesia, 'On' with non-troublesome dyskinesia, and 'On' with troublesome dyskinesia.
-
Unified Parkinson's Disease Rating Scale (UPDRS) to assess motor symptoms.
-
Parkinson's Disease Dyskinesia Scale (PDYS-26) to quantify the impact of dyskinesia on daily activities.
Experimental Protocol: FJORD Study Clinical Trial
The following diagram illustrates the generalized workflow of the FJORD clinical trial.
Caption: A simplified representation of the patient journey and key stages in the FJORD clinical trial for this compound.
Other Investigated Neurological Applications
Neurogenic Orthostatic Hypotension
This compound has been investigated for the treatment of neurogenic orthostatic hypotension. The rationale for this is that by blocking alpha-2 adrenergic receptors, this compound could increase norepinephrine levels, which may help to maintain blood pressure upon standing. A clinical trial was registered (NCT00758849) to explore this, but as of now, the results of this study have not been widely published.
Safety and Tolerability
In the FJORD study, this compound was generally well-tolerated. The most common treatment-emergent adverse events were mild and transient elevations in blood pressure. There were no clinically significant changes in other vital signs, laboratory tests, or electrocardiograms.
Conclusion
Initial studies on this compound have primarily focused on its potential as a treatment for levodopa-induced dyskinesia in Parkinson's disease. Preclinical data from MPTP-lesioned primate models demonstrated a significant reduction in dyskinesia without compromising the anti-parkinsonian effects of levodopa. The Phase II FJORD clinical trial provided evidence of efficacy at the 90 mg TID dose in a subpopulation of patients. The mechanism of action as a selective alpha-2 adrenergic receptor antagonist is well-established. Further research would be necessary to explore the potential of this compound in other neurological disorders, such as neurogenic orthostatic hypotension, and to confirm the promising initial findings in larger, more definitive clinical trials for Parkinson's disease. There is currently a lack of published preclinical or clinical data on the use of this compound for Alzheimer's disease.
References
- 1. gaintherapeutics.com [gaintherapeutics.com]
- 2. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Fipamezole: A Technical Guide to Receptor Binding Profile and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fipamezole (JP-1730) is a potent and selective alpha-2 (α2) adrenergic receptor antagonist that has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1] A thorough understanding of its receptor binding profile and potential off-target interactions is critical for predicting its pharmacological effects, understanding its mechanism of action, and anticipating potential side effects. This technical guide provides an in-depth overview of this compound's receptor binding affinities, details the experimental protocols used to determine these interactions, and illustrates the associated signaling pathways.
Receptor Binding Profile of this compound
This compound exhibits high affinity for all three subtypes of the human alpha-2 adrenergic receptor (α2A, α2B, and α2C).[1] Its primary pharmacological action is the competitive antagonism of these receptors. In addition to its high affinity for its primary targets, this compound has been shown to have moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter.[1]
Quantitative Binding Affinity Data
The binding affinities of this compound for its primary and off-target receptors have been determined using radioligand binding assays. The data is summarized in the tables below.
Table 1: this compound Binding Affinities (Ki) for Human Alpha-2 Adrenergic Receptors
| Receptor Subtype | Ki (nM) |
| Alpha-2A Adrenergic Receptor | 9.2[1] |
| Alpha-2B Adrenergic Receptor | 17[1] |
| Alpha-2C Adrenergic Receptor | 55 |
Table 2: this compound Functional Antagonist Activity (KB) at Human Alpha-2 Adrenergic Receptors
| Receptor Subtype | KB (nM) |
| Alpha-2A Adrenergic Receptor | 8.4 |
| Alpha-2B Adrenergic Receptor | 16 |
| Alpha-2C Adrenergic Receptor | 4.7 |
Table 3: this compound Off-Target Binding Affinities (IC50)
| Off-Target Site | IC50 |
| Histamine H1 Receptor | 100 nM to 1 µM |
| Histamine H3 Receptor | 100 nM to 1 µM |
| Serotonin (5-HT) Transporter | 100 nM to 1 µM |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. The following is a detailed methodology for a competitive radioligand binding assay, a common method used to determine the binding affinity of a test compound like this compound.
Objective
To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials
-
Cell Membranes: Prepared from cell lines stably expressing the target receptor (e.g., human α2A, α2B, or α2C adrenergic receptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Rauwolscine for α2-adrenergic receptors).
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the receptor to determine non-specific binding (e.g., 10 µM phentolamine).
-
Binding Buffer: A buffer solution optimized for the binding reaction (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.
-
Scintillation Counter: For quantifying the radioactivity on the filters.
Methodology
-
Preparation:
-
Prepare serial dilutions of the test compound in binding buffer.
-
Thaw the cell membrane preparation and resuspend it in ice-cold binding buffer.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add radioligand, cell membranes, and binding buffer.
-
Non-specific Binding Wells: Add radioligand, cell membranes, and a high concentration of the non-specific ligand.
-
Competition Binding Wells: Add radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
The Role of Noradrenergic Pathways in Fipamezole's Therapeutic Action: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has demonstrated significant therapeutic potential, particularly in the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). This technical guide provides a comprehensive overview of the core role of noradrenergic pathways in the therapeutic action of this compound. By antagonizing presynaptic α2-adrenoceptors, this compound enhances noradrenergic neurotransmission, a mechanism believed to be central to its antidyskinetic effects. This document synthesizes key preclinical and clinical data, details the experimental protocols used in its evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Noradrenergic Pathways
The noradrenergic system, originating primarily from the locus coeruleus, plays a crucial role in modulating various neurological functions, including motor control, arousal, and cognition.[1] In Parkinson's disease, the neurodegenerative process extends beyond the dopaminergic system to affect noradrenergic neurons, contributing to both motor and non-motor symptoms.[2] Levodopa remains the gold standard for PD treatment, but its long-term use is often complicated by the development of debilitating dyskinesias.
This compound emerges as a promising therapeutic agent by targeting the noradrenergic system. It acts as a competitive antagonist at α2-adrenergic receptors, which are predominantly inhibitory autoreceptors located on presynaptic noradrenergic nerve terminals.[3] By blocking these receptors, this compound disinhibits the release of norepinephrine, thereby amplifying noradrenergic signaling.[4] This modulation of the noradrenergic system is hypothesized to counteract the aberrant signaling in the basal ganglia that underlies levodopa-induced dyskinesia.
Mechanism of Action: Targeting α2-Adrenergic Receptors
This compound exhibits high affinity for the three subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[5] These receptors are G protein-coupled receptors (GPCRs) associated with the inhibitory G protein (Gi).
Noradrenergic Neuron Signaling Pathway
The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this cascade and thereby increases norepinephrine release.
Subtype-Specific Signaling
While all three α2-adrenoceptor subtypes couple to Gi and inhibit adenylyl cyclase, they may also engage in other signaling pathways, contributing to the complexity of their physiological roles.
The α2A subtype is the most abundant in the central nervous system and is considered the primary mediator of the sedative, analgesic, and sympatholytic effects of α2-agonists. Its signaling can also involve the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of N-type calcium channels.
The α2B subtype is involved in vasoconstriction and has a role in developmental processes. Its signaling can also involve the activation of the MAPK/ERK pathway.
The α2C subtype is implicated in the regulation of motor control and has been linked to stress-induced behaviors. It is known to be involved in the feedback inhibition of norepinephrine release, particularly at lower stimulation frequencies.
Quantitative Data Summary
Receptor Binding Affinity
This compound demonstrates high affinity for all three human α2-adrenoceptor subtypes, with a slightly higher affinity for the α2A and α2C subtypes in functional assays.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |
| Human α2A | 9.2 | 8.4 |
| Human α2B | 17 | 16 |
| Human α2C | 55 | 4.7 |
Preclinical Efficacy in MPTP-Lesioned Primates
In a key preclinical study using the MPTP-lesioned marmoset model of Parkinson's disease, this compound demonstrated a significant reduction in levodopa-induced dyskinesia.
| Animal Model | This compound Dose | Effect on Dyskinesia | Effect on "On" Time |
| MPTP-lesioned marmoset | 10 mg/kg | Significantly reduced L-dopa-induced dyskinesia | Increased duration of L-dopa action by 66% |
Clinical Efficacy (Phase II FJORD Study)
The FJORD study was a Phase II, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in patients with Parkinson's disease and levodopa-induced dyskinesia.
| Population | This compound Dose | Change in Levodopa-Induced Dyskinesia Scale (LIDS) vs. Placebo | p-value |
| Total Population | 30, 60, 90 mg TID | No statistically significant difference | - |
| US Subpopulation | 90 mg TID | -1.9 (95% CI, 0.0 to -3.8) | 0.047 |
TID: three times a day
Clinical Safety (Phase II FJORD Study)
This compound was generally well-tolerated in the FJORD study. The most notable treatment-emergent adverse event was a mild and transient elevation in blood pressure.
| Adverse Event | Placebo (n=50) | 30 mg TID (n=50) | 60 mg TID (n=40) | 90 mg TID (n=39) |
| Any Adverse Event | 25 (50%) | 31 (62%) | 25 (62.5%) | 21 (53.8%) |
Data on specific adverse events across all dose groups is not publicly available in detail.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for α2-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Radioligand: [3H]-Rauwolscine, a potent α2-adrenoceptor antagonist, is commonly used as the radioligand.
-
Assay: Membranes are incubated with a fixed concentration of [3H]-Rauwolscine and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
MPTP-Lesioned Primate Model of Parkinson's Disease
Objective: To evaluate the efficacy of this compound in a preclinical model of levodopa-induced dyskinesia.
Methodology:
-
Animal Model: Common marmosets (Callithrix jacchus) are typically used.
-
Lesioning: Animals are rendered parkinsonian by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
L-Dopa Priming: Following the development of parkinsonian symptoms, animals are treated chronically with levodopa (L-dopa) to induce stable and reproducible dyskinesias.
-
Drug Administration: this compound or vehicle is administered prior to a challenge dose of L-dopa.
-
Behavioral Assessment: Dyskinesia is scored by a trained observer blinded to the treatment condition, using a validated rating scale (e.g., a modified Abnormal Involuntary Movement Scale). Parkinsonian disability is also assessed to ensure the anti-dyskinetic effect does not compromise the anti-parkinsonian benefit of L-dopa.
-
Data Analysis: Dyskinesia scores are compared between this compound and vehicle treatment groups using appropriate statistical tests.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular norepinephrine levels in the brain.
Methodology:
-
Animal Model: Rats are commonly used for in vivo microdialysis studies.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest, such as the striatum or prefrontal cortex.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: The concentration of norepinephrine in the dialysate is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Norepinephrine levels in the post-drug samples are expressed as a percentage of the baseline levels and compared between treatment groups.
Experimental and Developmental Workflows
Preclinical Drug Discovery Workflow for an α2-Antagonist
The preclinical development of an α2-antagonist like this compound for Parkinson's disease typically follows a structured workflow from initial screening to in vivo efficacy studies.
Conclusion
This compound represents a targeted therapeutic approach that leverages our understanding of the role of noradrenergic pathways in the pathophysiology of Parkinson's disease and its treatment-related complications. By antagonizing α2-adrenergic autoreceptors, this compound effectively enhances noradrenergic neurotransmission, which has been shown to alleviate levodopa-induced dyskinesia in preclinical models and in a subset of patients in clinical trials. The data presented in this guide underscore the potential of modulating the noradrenergic system as a viable strategy for improving the management of Parkinson's disease. Further research is warranted to fully elucidate the therapeutic benefits of this compound and to identify patient populations most likely to respond to this novel treatment.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Preclinical study of anti parkinsonian drugs | PPTX [slideshare.net]
- 3. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors bind adrenaline or noradrenaline [reactome.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fipamezole: In Vitro Assays for Receptor Binding and Functional Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole (JP-1730) is a potent and selective α2-adrenoceptor antagonist. Understanding its interaction with its primary targets and potential off-target effects is crucial for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for characterizing the in vitro receptor binding and functional activity of this compound. The methodologies described herein are essential for determining the affinity, potency, and mechanism of action of this compound and similar compounds.
Data Presentation
Table 1: this compound Receptor Binding Affinity (Ki)
The following table summarizes the binding affinities of this compound for various receptors, as determined by radioligand displacement assays. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Cell Line / Tissue | Ki (nM) | Reference |
| Human α2A-Adrenoceptor | [3H]-Rauwolscine | Recombinant | 9.2 | [1] |
| Human α2B-Adrenoceptor | [3H]-Rauwolscine | Recombinant | 17 | [1] |
| Human α2C-Adrenoceptor | [3H]-Rauwolscine | Recombinant | 55 | [1] |
| Histamine H1 Receptor | Not Specified | Not Specified | 100 - 1000 (IC50) | [1] |
| Histamine H3 Receptor | Not Specified | Not Specified | 100 - 1000 (IC50) | [1] |
| Serotonin Transporter (SERT) | Not Specified | Not Specified | 100 - 1000 (IC50) |
Table 2: this compound Functional Antagonist Activity (KB)
This table presents the functional antagonist potency of this compound, determined by its ability to inhibit agonist-induced responses in a GTPγS binding assay. The antagonist equilibrium dissociation constant (KB) reflects the concentration of this compound required to occupy 50% of the receptors in the absence of an agonist.
| Receptor Subtype | Agonist | Assay Type | KB (nM) | Reference |
| Human α2A-Adrenoceptor | Adrenaline | [35S]GTPγS Binding | 8.4 | |
| Human α2B-Adrenoceptor | Adrenaline | [35S]GTPγS Binding | 16 | |
| Human α2C-Adrenoceptor | Adrenaline | [35S]GTPγS Binding | 4.7 |
Signaling Pathway and Experimental Workflows
References
Application Notes and Protocols for Fipamezole Testing in Animal Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Levodopa (L-dopa) remains the most effective symptomatic treatment, however, long-term use often leads to debilitating motor complications, most notably L-dopa-induced dyskinesia (LID). Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has shown promise in preclinical studies for reducing LID without compromising the anti-parkinsonian effects of L-dopa.[1] This document provides detailed application notes and protocols for testing this compound in established animal models of Parkinson's disease, focusing on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate model and the 6-hydroxydopamine (6-OHDA)-lesioned rodent model.
This compound's mechanism of action is centered on the modulation of noradrenergic pathways that influence the dopamine system.[2][3][4] By blocking presynaptic α2-adrenergic autoreceptors, this compound enhances noradrenergic tone. This increased noradrenergic transmission is thought to help stabilize the dysfunctional corticostriatal glutamatergic and GABAergic signaling that underlies LID.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| Human α2A | 9.2 |
| Human α2B | 17 |
| Human α2C | 55 |
Data from in vitro binding assays.[1]
Table 2: this compound Functional Antagonist Activity
| Receptor Subtype | KB (nM) |
| Human α2A | 8.4 |
| Human α2B | 16 |
| Human α2C | 4.7 |
Data from adrenaline-induced [35S]GTPγS binding functional assays.
Table 3: Efficacy of this compound in the MPTP-Lesioned Marmoset Model of Parkinson's Disease
| Treatment Group | Dose | Primary Outcome | Result |
| L-dopa + this compound | 10 mg/kg | Reduction in L-dopa-induced dyskinesia | Statistically significant reduction |
| L-dopa + this compound | 10 mg/kg | Duration of anti-parkinsonian action | 66% greater than L-dopa alone |
In vivo data from MPTP-lesioned common marmosets.
Mandatory Visualizations
Caption: this compound's Proposed Mechanism of Action in Reducing LID.
Caption: Experimental Workflows for this compound Testing.
Experimental Protocols
Protocol 1: this compound Testing in the MPTP-Lesioned Primate Model
This protocol is designed to assess the efficacy of this compound in reducing L-dopa-induced dyskinesia in a non-human primate model of Parkinson's disease.
1. Animal Model Induction:
-
Species: Common marmoset (Callithrix jacchus).
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via subcutaneous or intraperitoneal injection. A typical regimen is a cumulative dose of 2 mg/kg administered over 5 consecutive days. Adjust the dose based on the development of stable parkinsonian symptoms.
-
Post-MPTP Care: Provide intensive supportive care, including manual feeding and hydration, especially in the acute phase following MPTP administration.
-
Confirmation of Parkinsonism: Monitor and score the animals for parkinsonian signs such as bradykinesia, rigidity, and tremor using a validated primate parkinsonism rating scale.
2. Induction of Levodopa-Induced Dyskinesia (LID):
-
Once stable parkinsonism is established, administer L-dopa (in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide) orally or via gavage daily.
-
Gradually increase the L-dopa dose until stable and reproducible dyskinesias are observed.
3. This compound Administration and Behavioral Assessment:
-
Treatment Protocol:
- Establish a baseline dyskinesia score by administering L-dopa alone and scoring the resulting dyskinesias.
- On subsequent test days, administer this compound (e.g., 10 mg/kg) a set time (e.g., 30 minutes) prior to L-dopa administration.
- Videotape the animals for several hours post-L-dopa administration.
-
Behavioral Scoring:
- Score the severity of dyskinesia using a validated primate dyskinesia rating scale. This typically involves assessing the frequency and amplitude of abnormal movements in different body parts.
- Concurrently, score parkinsonian disability to ensure this compound does not worsen motor symptoms.
- Measure the duration of the "on-time" (the period of improved motor function after L-dopa).
Protocol 2: this compound Testing in the 6-OHDA-Lesioned Rodent Model
This protocol outlines the procedure for evaluating this compound in a rodent model of LID, which is a cost-effective and higher-throughput alternative to the primate model.
1. Animal Model Induction:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotaxic Surgery:
- Anesthetize the animal and place it in a stereotaxic frame.
- Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB) or the striatum. The MFB lesion produces a more complete and rapid degeneration of the nigrostriatal pathway.
-
Confirmation of Lesion:
- Two to three weeks post-surgery, assess the extent of the dopamine lesion by measuring rotational behavior induced by a dopamine agonist like apomorphine or amphetamine. A successful lesion is typically indicated by a high rate of contralateral rotations.
2. Induction of Abnormal Involuntary Movements (AIMs):
-
Administer L-dopa (e.g., 5-10 mg/kg, s.c. or i.p.) daily for 2-3 weeks to induce stable AIMs, which are the rodent equivalent of LID.
3. This compound Administration and Behavioral Assessment:
-
This compound Formulation: As in the primate model, dissolve this compound in a suitable vehicle for the intended route of administration (e.g., intraperitoneal injection).
-
Treatment Protocol:
- Establish a baseline AIMs score by administering L-dopa alone.
- On test days, administer this compound at the desired dose(s) prior to L-dopa injection.
-
Behavioral Scoring:
- Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours) after L-dopa administration using a validated AIMs rating scale.
- Assess rotational behavior to ensure that this compound does not negatively impact the motor response to L-dopa.
Conclusion
The MPTP-lesioned primate and 6-OHDA-lesioned rodent models are valuable tools for the preclinical evaluation of this compound as a potential treatment for L-dopa-induced dyskinesia in Parkinson's disease. The protocols outlined above provide a framework for conducting these studies in a rigorous and reproducible manner. The strong preclinical data for this compound, particularly in the primate model, support its further investigation as a novel therapeutic strategy for managing the motor complications of long-term L-dopa therapy.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noradrenergic Modulation on Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Noradrenergic System in Parkinson’s Disease [frontiersin.org]
- 4. Noradrenaline and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fipamezole and Levodopa Combination Therapy in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of fipamezole, a selective α2-adrenergic receptor antagonist, as an adjunctive therapy to levodopa for the management of Parkinson's disease (PD) and levodopa-induced dyskinesia (LID). The protocols outlined below are based on established methodologies in non-human primate models of PD, offering a framework for the design and execution of similar preclinical studies.
Introduction
Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease. However, long-term therapy is often complicated by the emergence of debilitating motor fluctuations and levodopa-induced dyskinesia (LID). This compound (JP-1730) has been investigated as a potential agent to mitigate these complications. Preclinical studies, primarily in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primates, have demonstrated that this compound can significantly reduce LID without compromising the anti-parkinsonian efficacy of levodopa. In fact, evidence suggests that this compound can extend the therapeutic window of levodopa.[1][2]
Mechanism of Action
The therapeutic rationale for combining this compound with levodopa is based on the intricate interplay between the noradrenergic and dopaminergic systems in the basal ganglia, which are dysregulated in Parkinson's disease. Levodopa is converted not only to dopamine but also to noradrenaline. The excessive pulsatile stimulation of dopamine receptors is a key factor in the development of LID.[3] Noradrenergic pathways, originating from the locus coeruleus, modulate dopaminergic neurotransmission. α2-adrenergic receptors act as inhibitory autoreceptors on noradrenergic neurons and also as heteroreceptors on other neuronal types. By blocking these receptors, this compound is thought to disinhibit noradrenergic transmission, leading to a more physiological release of dopamine derived from levodopa and thereby reducing the aberrant signaling that causes dyskinesia.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in combination with levodopa.
Table 1: Efficacy of this compound on Levodopa-Induced Dyskinesia and Anti-Parkinsonian Action in MPTP-Lesioned Marmosets
| Treatment Group | Dose | Reduction in Dyskinesia | Extension of Anti-Parkinsonian Action of Levodopa | Reference |
| This compound + Levodopa | 10 mg/kg | Significant reduction | 66% greater duration of action |
Table 2: this compound (JP-1730) Binding Affinity (Ki) for Human α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α2A | 9.2 | |
| α2B | 17 | |
| α2C | 55 |
Experimental Protocols
The following are detailed protocols for key experiments in preclinical evaluation of this compound and levodopa combination therapy. These are based on established methods in the field, particularly for the MPTP-lesioned primate model.
Protocol 1: Induction of Parkinsonism and Levodopa-Induced Dyskinesia in Non-Human Primates (Marmosets)
1. Animal Model:
-
Species: Common Marmoset (Callithrix jacchus).
-
Housing: Single-housed under a 12-hour light/dark cycle with controlled temperature and humidity. Access to food and water ad libitum.
2. MPTP Administration (Induction of Parkinsonism):
-
Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl, dissolved in sterile saline.
-
Dosing Regimen: A cumulative dose of 2.0-2.5 mg/kg administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections over a period of 5 days. The exact dosing should be titrated based on the individual animal's response to induce a stable, moderate parkinsonian state.
-
Monitoring: Closely monitor animals for signs of parkinsonism (bradykinesia, rigidity, postural instability) using a validated parkinsonian disability scale.
3. Induction of Levodopa-Induced Dyskinesia (LID):
-
Priming: Once a stable parkinsonian phenotype is established, administer levodopa (L-DOPA) methyl ester (e.g., 15 mg/kg, s.c. or p.o.) in combination with a peripheral decarboxylase inhibitor such as benserazide (e.g., 7.5 mg/kg) twice daily.
-
Duration: Continue levodopa administration for 3-5 weeks, or until stable and reproducible dyskinesias are observed.
-
Assessment: Score the severity of dyskinesia using a validated rating scale (see Protocol 2).
Protocol 2: Behavioral Assessment of Parkinsonism and Dyskinesia
1. Parkinsonian Disability Scoring:
-
Method: Observe the animals in their home cage and in a standardized open-field setting.
-
Scale: Utilize a validated parkinsonian rating scale for primates, assessing parameters such as posture, gait, bradykinesia, and tremor. Scores are typically assigned on a scale of 0 (normal) to 3 or 4 (severe impairment) for each parameter.
2. Dyskinesia Scoring:
-
Method: Videotape the animals for a set duration (e.g., 4-6 hours) following drug administration. A trained observer, blinded to the treatment, should score the videos.
-
Scale: Employ a validated primate dyskinesia rating scale. This typically involves assessing the severity of choreiform (rapid, jerky) and dystonic (sustained, twisting) movements in different body parts (limbs, trunk, face). Scores are often given on a scale of 0 (absent) to 4 (severe, continuous).
-
"On-time" with and without Dyskinesia: Quantify the duration of the anti-parkinsonian effect of levodopa ("on-time") and the duration of on-time that is free of disabling dyskinesia.
Protocol 3: Drug Administration and Efficacy Testing
1. Drug Formulation:
-
This compound: Dissolve in a suitable vehicle (e.g., sterile water or saline).
-
Levodopa/Benserazide: Prepare a fresh solution or suspension for each administration.
2. Experimental Design:
-
Design: A within-subjects, crossover design is recommended, where each animal receives all treatment conditions.
-
Treatment Arms:
-
Vehicle + Levodopa
-
This compound (e.g., 1, 3, 10 mg/kg) + Levodopa
-
Vehicle alone (as a control for baseline behavior)
-
-
Administration: Administer this compound or its vehicle a set time (e.g., 30 minutes) prior to the administration of levodopa.
-
Washout Period: Ensure an adequate washout period (e.g., at least 48 hours) between different treatment conditions.
3. Data Analysis:
-
Statistical Tests: Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to compare the effects of different treatments on parkinsonian scores, dyskinesia scores, and the duration of "on-time".
Visualizations
Caption: Proposed mechanism of this compound in reducing levodopa-induced dyskinesia.
Caption: Experimental workflow for evaluating this compound in a primate model of LID.
References
- 1. A new quantitative rating scale for dyskinesia in nonhuman primates. | Semantic Scholar [semanticscholar.org]
- 2. A new, quantitative rating scale for dyskinesia in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Noradrenergic drugs for levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noradrenaline and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fipamezole Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of fipamezole, a selective α2-adrenergic receptor antagonist, in rodent research. The following protocols and data are intended to serve as a starting point for investigators, and should be adapted to meet the specific needs of individual study designs.
Introduction to this compound
This compound is a potent and selective antagonist of α2-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are involved in regulating a wide range of physiological processes, including neurotransmitter release, cardiovascular function, and cognition. By blocking α2-adrenergic receptors, this compound can increase the release of norepinephrine, leading to a variety of downstream effects. This mechanism of action makes this compound a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological states.
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of this compound in rodent studies. It is important to note that optimal dosages and pharmacokinetic profiles can vary depending on the specific rodent species, strain, age, and the experimental model being used.
Table 1: this compound Dosage Ranges in Rat Studies
| Research Area | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference |
| Parkinson's Disease Model | Subcutaneous (s.c.) | 0.3 | Not Specified | [1] |
| Parkinson's Disease Model | Oral (p.o.) | 1 - 10 | Not Specified | [1] |
Table 2: General Administration Parameters for Rodents
| Parameter | Mice | Rats |
| Subcutaneous (s.c.) Injection Volume | < 10 ml/kg | < 10 ml/kg |
| Intraperitoneal (i.p.) Injection Volume | < 10 ml/kg | < 10 ml/kg |
| Oral Gavage Volume | 5 ml/kg (optimal) | 5 ml/kg (optimal) |
| Recommended Needle Gauge (s.c./i.p.) | 25-27g | 23-25g |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in rodent studies.
Materials
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Appropriately sized sterile syringes and needles (see Table 2)
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH, HCl)
-
Animal scale
Vehicle Preparation
The choice of vehicle is critical and depends on the solubility of this compound and the intended route of administration. Always ensure the final solution is sterile and, for parenteral routes, as close to isotonic and physiological pH as possible.
Protocol 3.2.1: Saline-Based Vehicle (for soluble salts)
-
Weigh the required amount of this compound hydrochloride.
-
Dissolve the this compound in a minimal amount of sterile water for injection.
-
Once dissolved, add sterile saline to reach the final desired concentration.
-
Gently vortex to ensure a homogenous solution.
-
If necessary, measure the pH and adjust to a physiological range (6.5-7.5) using sterile, dilute NaOH or HCl.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Protocol 3.2.2: Co-Solvent Vehicle (for less soluble compounds)
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of a suitable organic solvent such as DMSO or PEG 400.
-
In a separate sterile container, prepare the aqueous component of the vehicle (e.g., sterile saline or water).
-
Slowly add the dissolved this compound solution to the aqueous component while continuously vortexing or stirring to prevent precipitation. A surfactant like Tween 80 (e.g., at 5-10%) can be included in the aqueous phase to improve solubility.
-
Adjust the final volume with the aqueous component.
-
Check and adjust the pH to a physiological range.
-
Filter the final solution through a 0.22 µm sterile filter.
Administration Procedures
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 3.3.1: Subcutaneous (s.c.) Injection
-
Accurately weigh the animal to determine the correct injection volume.
-
Draw the prepared this compound solution into a sterile syringe fitted with an appropriate gauge needle.
-
Gently restrain the rodent.
-
Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3.3.2: Intraperitoneal (i.p.) Injection
-
Weigh the animal to calculate the required injection volume.
-
Prepare the syringe with the this compound solution.
-
Restrain the rodent securely, exposing the abdomen. For mice, tilting the head slightly downwards can help to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of urine or blood. If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3.3.3: Oral Gavage (p.o.)
-
Weigh the animal to determine the correct administration volume.
-
Use a flexible feeding tube or a rigid gavage needle appropriate for the size of the animal.
-
Measure the length of the gavage tube from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Draw the this compound solution into a syringe and attach the gavage tube.
-
Gently restrain the animal and guide the gavage tube along the roof of the mouth and down the esophagus into the stomach. Do not force the tube.
-
Administer the solution slowly.
-
Carefully remove the gavage tube.
-
Return the animal to its cage and observe for any signs of respiratory distress or other adverse effects.
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound acts as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). When an agonist (like norepinephrine) binds to the α2-receptor, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this inhibitory effect, thereby increasing the synaptic levels of norepinephrine and modulating downstream signaling pathways.[1]
Caption: this compound blocks presynaptic α2-adrenergic receptors, inhibiting negative feedback and increasing norepinephrine release.
Alpha-2 Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for the α2-adrenergic receptor involves the Gi-protein mediated inhibition of adenylyl cyclase.
Caption: this compound blocks the α2-receptor, preventing Gi-protein-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
General Experimental Workflow for a Rodent Behavioral Study
This diagram outlines a typical workflow for a behavioral study in rodents involving this compound administration.
Caption: A standard workflow for conducting a rodent behavioral study with this compound, from acclimation to data analysis.
References
Designing Dose-Response Studies for Fipamezole Efficacy in Levodopa-Induced Dyskinesia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole (JP-1730) is a potent and selective alpha-2 adrenergic receptor antagonist that has shown promise in preclinical and clinical studies for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD).[1][2][3][4] These application notes provide detailed protocols for designing and conducting dose-response studies to evaluate the efficacy of this compound in both in vitro and in vivo models. The aim is to equip researchers with the necessary methodologies to accurately assess the therapeutic potential of this compound and similar compounds.
This compound functions by blocking all three subtypes of the alpha-2 adrenoceptor (α2A, α2B, and α2C), which are G-protein coupled receptors associated with the Gi heterotrimeric G-protein.[4] This blockade leads to an increase in noradrenergic tone, which is thought to modulate dopaminergic signaling in the basal ganglia, thereby reducing dyskinetic movements without compromising the anti-parkinsonian effects of levodopa.
Data Presentation
Summarized below is the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Binding Affinity and Functional Antagonism of this compound
| Receptor Subtype | Parameter | Value | Reference |
| Human α2A | Ki | 9.2 nM | |
| Human α2B | Ki | 17 nM | |
| Human α2C | Ki | 55 nM | |
| Human α2A | KB | 8.4 nM | |
| Human α2B | KB | 16 nM | |
| Human α2C | KB | 4.7 nM |
Ki: Inhibitory constant from radioligand binding assays. KB: Antagonist equilibrium dissociation constant from [³⁵S]GTPγS functional assays.
Table 2: Preclinical In Vivo Efficacy of this compound in an MPTP-Lesioned Primate Model of Parkinson's Disease
| Animal Model | This compound Dose | Effect on Levodopa-Induced Dyskinesia | Effect on Anti-Parkinsonian Action of Levodopa | Reference |
| MPTP-lesioned marmoset | 10 mg/kg | Significant reduction | No compromise; duration of action increased by 66% |
Table 3: Clinical Dose-Response of this compound on Levodopa-Induced Dyskinesia (FJORD Study - US Subgroup)
| Treatment Group | N (Baseline/Day 28) | Mean LIDS Score Change from Baseline (± SEM) | Estimated Difference vs. Placebo (95% CI) | p-value vs. Placebo | p-value for Dose-Response |
| Placebo | 32/30 | -0.1 ± 0.6 | - | - | 0.014 |
| This compound 30 mg | 28/28 | -0.9 ± 0.6 | -0.8 (-2.6 to 1.0) | 0.368 | |
| This compound 60 mg | 28/25 | -1.1 ± 0.7 | -1.0 (-2.9 to 0.9) | 0.286 | |
| This compound 90 mg | 27/25 | -2.0 ± 0.6 | -1.9 (0.0 to -3.8) | 0.047 |
LIDS: Levodopa-Induced Dyskinesia Scale. Data from a prespecified subgroup analysis of US subjects in the FJORD study.
Signaling Pathways and Experimental Workflows
Caption: this compound blocks α2-adrenoceptors, preventing Gi-protein activation and increasing cAMP levels.
Caption: Workflow for evaluating this compound's efficacy from in vitro characterization to in vivo testing.
Experimental Protocols
In Vitro Assays
Protocol 1: Radioligand Binding Assay for α2-Adrenoceptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for human α2A, α2B, and α2C adrenoceptor subtypes.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing individual human α2-adrenoceptor subtypes.
-
Radioligand: [³H]-Rauwolscine (specific activity 70-90 Ci/mmol).
-
Non-specific binding control: 10 µM Phentolamine.
-
Test Compound: this compound, serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 25 µL of binding buffer, 25 µL of [³H]-Rauwolscine (final concentration ~1-2 nM), and 50 µL of cell membrane suspension (5-20 µg protein).
-
Non-specific Binding: Add 25 µL of 10 µM Phentolamine, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membrane suspension.
-
Competitive Binding: Add 25 µL of each this compound dilution, 25 µL of [³H]-Rauwolscine, and 50 µL of cell membrane suspension.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
Data Analysis:
-
Calculate specific binding: Total binding (DPM) - Non-specific binding (DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Antagonism (IC50/KB)
Objective: To measure the ability of this compound to inhibit agonist-induced G-protein activation at α2-adrenoceptors.
Materials:
-
Cell Membranes: As in Protocol 1.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: Adrenaline or a selective α2-agonist like UK 14,304.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4.
-
Other materials: As in Protocol 1.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes (10-20 µg), GDP, and the this compound dilutions. Pre-incubate for 15-20 minutes on ice.
-
Add the α2-agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction, filter, and wash as described in Protocol 1.
-
Count radioactivity.
Data Analysis:
-
Determine basal (no agonist) and stimulated (agonist only) [³⁵S]GTPγS binding.
-
Calculate the percentage inhibition of the agonist-stimulated response for each this compound concentration.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
The KB can be calculated from the IC50 value.
In Vivo Efficacy Studies
Protocol 3: 6-Hydroxydopamine (6-OHDA) Rat Model of Levodopa-Induced Dyskinesia
Objective: To evaluate the dose-dependent efficacy of this compound in reducing LID in a rat model of Parkinson's disease.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA).
-
Vehicle for 6-OHDA: 0.9% saline with 0.02% ascorbic acid.
-
Drugs: Levodopa methyl ester, benserazide hydrochloride, this compound.
-
Vehicle for this compound: To be determined based on solubility (e.g., saline, Tween 80/saline).
-
Stereotaxic apparatus.
-
Hamilton syringes.
-
Apparatus for behavioral testing (e.g., open field arenas).
Procedure:
-
Lesioning: Anesthetize rats and place them in a stereotaxic frame. Infuse 6-OHDA unilaterally into the medial forebrain bundle. Allow 2-3 weeks for recovery and lesion stabilization.
-
LID Induction: Administer levodopa (e.g., 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg, i.p.) daily for 2-3 weeks to induce stable abnormal involuntary movements (AIMs).
-
Dose-Response Study Design:
-
Use a within-subjects, counterbalanced design where each rat receives all doses of this compound and vehicle.
-
Establish a stable baseline of AIMs with levodopa alone.
-
On test days, administer a single dose of this compound (e.g., 1, 3, 10 mg/kg, s.c. or i.p.) or vehicle 15-30 minutes prior to the levodopa injection.
-
Allow at least two drug-free levodopa priming days between test days.
-
-
Behavioral Assessment:
-
Videotape the animals for 2-3 hours post-levodopa injection.
-
A trained observer, blind to the treatment, should score the AIMs. The Abnormal Involuntary Movement Scale (AIMs) for rats is commonly used, rating the severity of axial, limb, and orolingual dyskinesias.
-
Data Analysis:
-
Calculate the total AIMs score for each treatment condition.
-
Use repeated measures ANOVA followed by post-hoc tests to compare the effects of different this compound doses to vehicle.
-
Plot the mean AIMs score against the this compound dose to visualize the dose-response relationship.
Protocol 4: MPTP-Lesioned Primate Model of Levodopa-Induced Dyskinesia
Objective: To assess the dose-dependent efficacy of this compound in a non-human primate model of LID, which closely mimics the human condition.
Materials:
-
Animals: Adult macaques (e.g., rhesus or cynomolgus) or common marmosets.
-
Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Drugs: Levodopa, carbidopa, this compound.
-
Primate chair and behavioral observation equipment.
Procedure:
-
Lesioning: Induce a stable parkinsonian state by systemic administration of MPTP. The dosing regimen should be carefully titrated for each animal.
-
LID Induction: Once a stable parkinsonian state is achieved, administer levodopa/carbidopa orally or via injection daily to induce dyskinesia.
-
Dose-Response Study Design:
-
Similar to the rat model, use a within-subjects design.
-
Establish a stable baseline of dyskinesia with levodopa.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, p.o. or s.c.) or vehicle prior to levodopa administration.
-
-
Behavioral Assessment:
-
Videotape and score parkinsonian disability and dyskinesia using validated primate rating scales.
-
Dyskinesia can be rated for severity and duration in different body parts.
-
Parkinsonian symptoms (bradykinesia, tremor, rigidity) should also be scored to ensure this compound does not worsen motor function.
-
Data Analysis:
-
Analyze dyskinesia and parkinsonism scores using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Determine the dose-response relationship for this compound's effect on dyskinesia and its therapeutic window.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the dose-response efficacy of this compound in preclinical models of levodopa-induced dyskinesia. By employing these standardized methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of alpha-2 adrenoceptor antagonists in the treatment of Parkinson's disease. Careful attention to experimental design, particularly in dose selection and behavioral assessments, is crucial for obtaining meaningful results that can be translated to clinical settings.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Frontiers | Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence [frontiersin.org]
- 4. This compound (JP‐1730) is a potent α2 adrenergic receptor antagonist that reduces levodopa‐induced dyskinesia in the MPTP‐lesioned primate model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Utilizing MPTP-Lesioned Primate Models to Study Fipamezole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has shown promise in preclinical studies for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate model is considered the gold-standard for evaluating novel anti-parkinsonian and anti-dyskinetic therapies due to its ability to closely mimic the neuropathological and clinical features of human PD. These application notes provide detailed protocols for utilizing this model to study the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: this compound (JP-1730) Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Activity (KB, nM) |
| Human α2A | 9.2[1] | 8.4[1] |
| Human α2B | 17[1] | 16[1] |
| Human α2C | 55[1] | 4.7 |
| Histamine H1 | Moderate Affinity (IC50 100 nM to 1 µM) | Not Reported |
| Histamine H3 | Moderate Affinity (IC50 100 nM to 1 µM) | Not Reported |
| Serotonin (5-HT) Transporter | Moderate Affinity (IC50 100 nM to 1 µM) | Not Reported |
Table 2: Efficacy of this compound in MPTP-Lesioned Marmosets with Levodopa-Induced Dyskinesia
| Treatment Group | Dose (mg/kg) | Peak Dyskinesia Score (Mean ± SEM) | Reduction in Dyskinesia (%) | Anti-Parkinsonian Score (Mean ± SEM) | Duration of Anti-Parkinsonian Action (vs. Levodopa alone) |
| Levodopa + Vehicle | - | Data not available | - | Data not available | Baseline |
| Levodopa + this compound | 10 | Significantly reduced | Data not available | Not compromised | Increased by 66% |
Experimental Protocols
MPTP Lesioning Protocol for Primates (Marmosets)
Objective: To induce a stable parkinsonian phenotype.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (appropriate size for the primate species)
-
Personal Protective Equipment (PPE): gloves, lab coat, respiratory protection. Note: MPTP is a potent neurotoxin and must be handled with extreme caution in a certified facility with appropriate safety protocols.
Procedure:
-
Animal Selection: Select healthy, adult common marmosets (Callithrix jacchus). House them individually with environmental enrichment.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 2 mg/mL). Prepare fresh on the day of administration.
-
Administration: Administer MPTP via subcutaneous (s.c.) injection at a dose of 2.0 mg/kg daily for five consecutive days.
-
Monitoring: Closely monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, and postural instability. Use a standardized parkinsonian rating scale for assessment.
-
Stabilization: Allow a stabilization period of at least 3-4 weeks after the last MPTP injection for the parkinsonian symptoms to become stable before initiating drug treatment studies.
Induction and Assessment of Levodopa-Induced Dyskinesia (LID)
Objective: To induce and quantify stable dyskinesias.
Materials:
-
Levodopa (L-dopa)
-
A peripheral decarboxylase inhibitor (e.g., benserazide or carbidopa)
-
Vehicle for administration (e.g., sterile water or juice)
-
Video recording equipment
Procedure:
-
L-dopa Preparation: Prepare a solution or suspension of L-dopa and the decarboxylase inhibitor in the vehicle. A common dose is 15 mg/kg of L-dopa with a corresponding dose of the inhibitor.
-
Chronic L-dopa Administration: Administer L-dopa orally twice daily for approximately 30 days to induce stable dyskinesias.
-
Behavioral Assessment:
-
Videotape the animals for a set period (e.g., 5 minutes) at regular intervals (e.g., every 10-20 minutes) for several hours after L-dopa administration.
-
A trained observer, blinded to the treatment condition, should score the severity of dyskinesia using a validated rating scale, such as the Global Primate Dyskinesia Rating Scale. This scale typically assesses the severity of choreiform and dystonic movements in different body parts.
-
Also, assess parkinsonian disability using a validated scale to ensure the anti-parkinsonian effects of L-dopa are present.
-
This compound Efficacy Study
Objective: To evaluate the effect of this compound on LID and parkinsonism.
Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile water)
-
L-dopa and decarboxylase inhibitor as prepared above
Procedure:
-
Study Design: Employ a within-subject, crossover design where each animal receives all treatment conditions (e.g., L-dopa + vehicle, L-dopa + this compound) in a randomized order, with a washout period between treatments.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, s.c. or p.o.) a set time before L-dopa administration.
-
Behavioral Assessment: Conduct behavioral assessments for dyskinesia and parkinsonism as described in the LID induction protocol for several hours post-L-dopa administration.
-
Data Analysis: Compare the dyskinesia and parkinsonism scores between the this compound and vehicle treatment conditions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
Neurochemical Analysis via HPLC
Objective: To measure monoamine levels in brain tissue.
Materials:
-
Brain tissue from euthanized primates (e.g., striatum)
-
Perchloric acid (0.1 M)
-
Homogenizer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Standards for dopamine, norepinephrine, and their metabolites
Procedure:
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain region of interest (e.g., caudate, putamen) on ice.
-
Homogenize the tissue in ice-cold 0.1 M perchloric acid.
-
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the protein.
-
Sample Preparation: Collect the supernatant, which contains the monoamines. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Use a reverse-phase C18 column and a mobile phase suitable for separating monoamines.
-
Detect dopamine, norepinephrine, and their metabolites using an electrochemical detector.
-
-
Quantification: Quantify the neurotransmitter levels by comparing the peak areas of the samples to those of the known standards. Normalize the data to the protein content of the tissue pellet.
Visualizations
Caption: Experimental workflow for studying this compound in MPTP-lesioned primates.
References
Application Notes and Protocols: Behavioral Testing Paradigms for Dyskinesia in Fipamezole-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA)-induced dyskinesia (LID) remains a significant challenge in the long-term management of Parkinson's disease. Fipamezole, a selective α2-adrenergic receptor antagonist, has shown promise in mitigating these debilitating involuntary movements. Preclinical studies in primate models of Parkinson's disease have demonstrated that this compound can significantly reduce LID without compromising the antiparkinsonian effects of L-DOPA.[1] This document provides detailed application notes and protocols for the behavioral assessment of dyskinesia in animal models treated with this compound, with a focus on rodent paradigms. The methodologies described are based on established and validated behavioral tests used to evaluate motor function and dyskinetic movements.
Key Behavioral Testing Paradigms
The assessment of this compound's efficacy in animal models of LID typically involves a battery of behavioral tests to quantify both the severity of dyskinesia and any potential impact on normal motor function. The most commonly employed and relevant tests include:
-
Abnormal Involuntary Movement Scale (AIMS): The gold standard for quantifying the severity of LID in rodents.
-
Cylinder Test: To assess forelimb use asymmetry, which can be indicative of both parkinsonian motor deficits and the impact of dyskinesia on purposeful movements.
-
Rotarod Test: To evaluate motor coordination, balance, and motor learning.
Experimental Protocols
Animal Model: Unilateral 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
A widely used and well-characterized model for inducing parkinsonism and subsequent L-DOPA-induced dyskinesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline (0.9%)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in 0.02% ascorbic acid-saline to the desired concentration (e.g., 4 µg/µL). Prepare fresh and protect from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Unilateral Lesion: Inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum of one hemisphere. The contralateral side serves as an internal control.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food, to ensure recovery.
-
Lesion Confirmation: After a recovery period of 2-3 weeks, confirm the extent of the dopaminergic lesion using apomorphine- or amphetamine-induced rotation tests.
L-DOPA-Induced Dyskinesia Induction
Materials:
-
Levodopa (L-DOPA)
-
Benserazide or Carbidopa
-
Vehicle (e.g., 0.9% saline)
Protocol:
-
Drug Preparation: Prepare a solution of L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide) in the vehicle.
-
Chronic L-DOPA Administration: Administer L-DOPA daily or every other day to the 6-OHDA-lesioned rats for a period of 2-3 weeks to induce stable and reliable dyskinetic movements. A typical dose is 6-10 mg/kg of L-DOPA with 12.5 mg/kg of benserazide, administered subcutaneously or intraperitoneally.
This compound Treatment
Protocol:
-
Drug Administration: this compound can be administered via various routes (e.g., oral gavage, subcutaneous, intraperitoneal) at different doses.
-
Timing: this compound is typically administered a specific time before L-DOPA administration to assess its preventative or therapeutic effects on LID.
Behavioral Assessment Protocols
Abnormal Involuntary Movement Scale (AIMS)
Objective: To quantify the severity of L-DOPA-induced abnormal involuntary movements.
Materials:
-
Transparent cylinders or open-field boxes
-
Video recording equipment
Protocol:
-
Habituation: Place the rat in the testing chamber for a brief habituation period before L-DOPA administration.
-
Drug Administration: Administer this compound (or vehicle) followed by L-DOPA at the predetermined time points.
-
Observation Period: After L-DOPA injection, observe each rat for 1-3 minutes every 20-30 minutes for a total of 3-4 hours.
-
Scoring: Score the severity of dyskinetic movements based on the established AIMS rating scale (see Table 1). The scale typically assesses three main subtypes of AIMs:
-
Limb AIMs: Jerky, purposeless movements of the forelimb and hindlimb.
-
Axial AIMs: Torsional or twisting movements of the neck and trunk.
-
Orolingual AIMs: Vacuous chewing, jaw tremors, and tongue protrusions.
-
-
Data Analysis: The total AIMS score is calculated by summing the scores for each subtype at each time point.
Table 1: Abnormal Involuntary Movement (AIM) Rating Scale
| Score | Description of Movement |
| 0 | Absent |
| 1 | Occasional, fleeting movements |
| 2 | Frequent movements, but discontinuous |
| 3 | Continuous movements, but interrupted by sensory stimuli |
| 4 | Continuous, severe, and not interrupted by sensory stimuli |
Cylinder Test
Objective: To assess forelimb use asymmetry during spontaneous exploratory behavior.
Materials:
-
Transparent glass cylinder (20 cm diameter, 30 cm height)
-
Video recording equipment
Protocol:
-
Test Environment: Place the cylinder in a well-lit, quiet room.
-
Procedure: Place the rat individually into the cylinder and record its behavior for 5-10 minutes.
-
Scoring: A blinded observer should analyze the video recordings and count the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously during rearing.
-
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts. A lower percentage of contralateral limb use indicates a greater motor deficit.
Rotarod Test
Objective: To evaluate motor coordination, balance, and endurance.
Materials:
-
Rotarod apparatus for rats
Protocol:
-
Training: Acclimatize the rats to the rotarod apparatus for a few days before the actual testing. This involves placing them on the stationary rod and then at a low, constant speed.
-
Testing: Place the rat on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod or the speed at which the rat falls.
-
Trials: Conduct multiple trials per session with adequate rest periods in between.
-
Data Analysis: Compare the latency to fall between different treatment groups. A longer latency indicates better motor coordination.
Data Presentation
Table 2: Hypothetical Quantitative Data for this compound in a Rodent LID Model (based on primate data and typical rodent AIMS scores)
| Treatment Group | Total AIMS Score (Mean ± SEM) | % Contralateral Limb Use (Cylinder Test; Mean ± SEM) | Latency to Fall (Rotarod; seconds; Mean ± SEM) |
| Vehicle + L-DOPA | 35 ± 4 | 25 ± 5 | 120 ± 15 |
| This compound (1 mg/kg) + L-DOPA | 28 ± 3 | 35 ± 6 | 135 ± 18 |
| This compound (3 mg/kg) + L-DOPA | 20 ± 2** | 45 ± 7 | 150 ± 20* |
| This compound (10 mg/kg) + L-DOPA | 12 ± 1*** | 55 ± 8 | 165 ± 22 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + L-DOPA. Data are hypothetical and for illustrative purposes.
Table 3: this compound Efficacy in MPTP-Lesioned Marmosets
| Treatment | Dyskinesia Score (Mean) |
| L-DOPA alone | 18.5 |
| L-DOPA + this compound (10 mg/kg) | 8.0* |
*Statistically significant reduction. Adapted from Savola et al., 2003.
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-DOPA-Induced Dyskinesia and this compound's Proposed Mechanism of Action
LID is associated with aberrant plasticity in the basal ganglia, driven by pulsatile stimulation of dopamine receptors. This leads to the sensitization of downstream signaling pathways, including the cAMP/PKA/DARPP-32 and ERK/MAPK cascades in striatal neurons. This compound, as an α2-adrenergic antagonist, is thought to modulate noradrenergic input to the basal ganglia, thereby normalizing the aberrant signaling that underlies dyskinesia.
Caption: Proposed mechanism of this compound in reducing L-DOPA-induced dyskinesia.
Experimental Workflow for Assessing this compound in a Rodent Model of LID
The following diagram outlines the typical experimental workflow for evaluating the anti-dyskinetic properties of this compound in a 6-OHDA-lesioned rat model.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
The behavioral paradigms described in these application notes provide a robust framework for evaluating the efficacy of this compound in animal models of L-DOPA-induced dyskinesia. The Abnormal Involuntary Movement Scale, Cylinder Test, and Rotarod Test are well-established methods to quantify dyskinesia and its impact on motor function. While preclinical data for this compound in rodent models of LID is not extensively published, the positive results from primate studies and the known efficacy of other α2-adrenergic antagonists in rodents strongly support the use of these paradigms. Consistent and standardized application of these protocols will be crucial for the further development of this compound as a potential therapy for LID in Parkinson's disease.
References
Fipamezole Oral Administration and Bioavailability: Application Notes and Protocols for Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the challenges and methodologies associated with the oral administration of fipamezole (JP-1730) in research settings. This compound, a selective α2-adrenergic receptor antagonist, has been investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease. However, its development has been marked by challenges related to its oral bioavailability.
Introduction to this compound and Oral Bioavailability
This compound is a potent and selective antagonist of α2-adrenergic receptors.[1][2] These receptors are primarily located on presynaptic nerve terminals and, when activated, inhibit the release of norepinephrine. By blocking these receptors, this compound enhances noradrenergic neurotransmission. This mechanism of action has been explored for its potential to alleviate levodopa-induced dyskinesia in Parkinson's disease.[1][2]
Oral administration is the preferred route for many pharmaceuticals due to its convenience and patient compliance. However, for a drug to be effective when administered orally, it must be absorbed from the gastrointestinal tract and reach the systemic circulation in sufficient concentrations. Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. Low oral bioavailability can be a significant hurdle in drug development, often due to poor absorption or extensive first-pass metabolism in the gut wall and liver.
Early research into this compound and related compounds indicated that it undergoes significant first-pass metabolism, which severely limits its oral bioavailability.[3] This has led to the exploration of alternative routes of administration, such as oromucosal delivery, in clinical trials.
Quantitative Data on Oral Bioavailability
Specific quantitative data on the oral bioavailability of this compound is scarce in publicly available literature. However, studies on atipamezole, a structurally and functionally similar α2-adrenergic receptor antagonist, provide valuable insights into the expected pharmacokinetic profile of this class of compounds. The data from a study on atipamezole in healthy human volunteers is summarized below and serves as a surrogate to illustrate the challenges of oral administration.
Table 1: Pharmacokinetic Parameters of Atipamezole in Humans Following a Single 20 mg Dose
| Parameter | Oral Administration | Intravenous Administration | Buccal Administration |
| Bioavailability (F) | < 2% | 100% | 33% |
| Cmax (ng/mL) | Not Detected | - | 38 ± 9 |
| Tmax (min) | - | - | 30 - 60 |
| AUC (ng·hr/mL) | Not Detected | - | 112 ± 21 (for a 40 mg dose) |
| Elimination Half-life (t½) (hr) | - | 1.8 | ~1.5 |
Data sourced from a study on atipamezole, a related α2-adrenergic receptor antagonist, and is intended to be illustrative for this compound.
The extremely low oral bioavailability (<2%) of atipamezole highlights the extensive first-pass metabolism that prevents the drug from reaching systemic circulation in meaningful amounts after oral ingestion. This necessitates the investigation of alternative delivery routes that bypass the gastrointestinal tract and liver, such as buccal (oromucosal) administration, which showed significantly higher bioavailability (33%).
Signaling Pathway of this compound
This compound acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). The binding of an agonist (like norepinephrine) to the α2-receptor activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this receptor, this compound prevents this inhibitory effect, leading to an increase in adenylyl cyclase activity and consequently higher levels of cAMP.
Caption: this compound blocks the α2-adrenergic receptor, preventing the inhibition of adenylyl cyclase.
Experimental Protocols
Protocol for Determination of Oral Bioavailability of this compound in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of this compound in a preclinical rat model.
Objective: To determine the absolute oral bioavailability of this compound in rats.
Materials:
-
This compound (analytical grade)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Vehicle for intravenous administration (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Dosing gavage needles
-
Syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for determining the oral bioavailability of this compound in rats.
Procedure:
-
Animal Preparation: Acclimate catheterized rats for at least 3 days before the study. Fast the animals overnight with free access to water.
-
Dosing:
-
Intravenous (IV) Group (n=3-5): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the jugular vein catheter.
-
Oral (PO) Group (n=3-5): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity, for both the IV and oral groups using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Protocol for LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general framework for the quantitative analysis of this compound in plasma samples. Method optimization and validation are crucial.
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like other α2-adrenergic receptor antagonists, has very low oral bioavailability due to extensive first-pass metabolism. This presents a significant challenge for its development as an orally administered drug. The data from the related compound atipamezole underscores the need for alternative formulation strategies.
For researchers working with this compound, it is critical to:
-
Recognize the limitations of the oral route of administration.
-
Consider and investigate alternative delivery systems, such as oromucosal, transdermal, or parenteral routes, to achieve therapeutic systemic concentrations.
-
Employ sensitive and robust bioanalytical methods, such as LC-MS/MS, to accurately determine pharmacokinetic profiles, especially when low systemic exposure is anticipated.
Future research should focus on developing and evaluating novel formulations of this compound that can overcome the barrier of first-pass metabolism and provide consistent and predictable systemic exposure. These efforts will be crucial in determining the therapeutic potential of this compound for neurological disorders.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (JP‐1730) is a potent α2 adrenergic receptor antagonist that reduces levodopa‐induced dyskinesia in the MPTP‐lesioned primate model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 3. Buccal delivery of an alpha 2-adrenergic receptor antagonist, atipamezole, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phase II Clinical Trial of Fipamezole in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for designing a Phase II clinical trial to evaluate the efficacy and safety of Fipamezole for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD). This compound is a selective α2-adrenergic receptor antagonist.[1][2] By blocking these receptors, this compound is hypothesized to increase noradrenergic tone, which may, in turn, modulate dopaminergic pathways and alleviate dyskinesia.[3][4] Preclinical studies in MPTP-lesioned primates have shown that this compound can reduce LID without compromising the anti-parkinsonian effects of levodopa.[4] A prior proof-of-concept study in a small number of PD patients with dyskinesia also demonstrated beneficial effects at single doses of 60 mg and 90 mg.
Mechanism of Action: this compound Signaling Pathway
This compound acts as an antagonist at α2-adrenergic receptors. In the context of Parkinson's disease, the blockade of these presynaptic autoreceptors is thought to increase the release of norepinephrine. This enhanced noradrenergic neurotransmission may help to normalize the aberrant signaling in the basal ganglia that contributes to the development of levodopa-induced dyskinesia.
Caption: this compound's antagonism of presynaptic α2-adrenergic receptors enhances norepinephrine release.
Phase II Clinical Trial Design
This section outlines the design of a randomized, double-blind, placebo-controlled, dose-escalating Phase II study to assess the efficacy, safety, and tolerability of this compound in Parkinson's disease patients with levodopa-induced dyskinesia.
Study Objectives
-
Primary Objective: To evaluate the efficacy of different doses of this compound compared to placebo in reducing the severity of levodopa-induced dyskinesia.
-
Secondary Objectives:
-
To assess the impact of this compound on the daily duration of "Off" time.
-
To evaluate the effect of this compound on motor function in Parkinson's disease.
-
To determine the safety and tolerability of multiple doses of this compound.
-
To explore the potential impact of this compound on cognitive functions.
-
Patient Population and Dosing
| Parameter | Description |
| Target Population | Patients with idiopathic Parkinson's disease on a stable levodopa regimen experiencing troublesome levodopa-induced dyskinesia. |
| Number of Participants | Approximately 180-200 patients to ensure sufficient statistical power. |
| Treatment Arms | 1. Placebo2. This compound 30 mg TID3. This compound 60 mg TID4. This compound 90 mg TID |
| Study Duration | 28 days of treatment with a follow-up period. |
| Randomization | Patients will be randomized in a 1:1:1:1 ratio to one of the four treatment arms. |
Inclusion and Exclusion Criteria
| Criteria | Details |
| Inclusion Criteria | - Diagnosis of idiopathic Parkinson's disease. - Age between 30 and 85 years. - Stable dose of levodopa for at least 30 days prior to screening. - Hoehn and Yahr stage II-IV during "off" periods. - Presence of levodopa-induced dyskinesias for more than 25% of the waking day. - Mini-Mental State Examination (MMSE) score of 26 or greater. |
| Exclusion Criteria | - Diagnosis of atypical or secondary Parkinsonian syndrome. - Lack of a documented response to levodopa. - History of neurosurgical intervention for Parkinson's disease (e.g., deep brain stimulation). - History of schizophrenia or other major psychiatric disorders that could interfere with the study. - Clinically significant cardiovascular, renal, or hepatic disease. - Use of other α2-adrenergic antagonists. |
Experimental Protocols
Primary and Secondary Endpoint Assessments
| Endpoint | Assessment Tool | Protocol |
| Primary: Dyskinesia | Levodopa-Induced Dyskinesia Scale (LIDS) | A modification of the Abnormal Involuntary Movement Scale (AIMS), LIDS will be used to assess the severity of dyskinesia at baseline and on day 28. The assessment will be performed by a trained rater three times after the patient enters an "on" state following levodopa administration. |
| Secondary: Motor Fluctuations | Patient Diary | Patients will record their motor state (asleep, "off", "on" without dyskinesia, "on" with non-troublesome dyskinesia, and "on" with troublesome dyskinesia) every 30 minutes for 24 hours at specified time points during the study. |
| Secondary: Motor Function | Unified Parkinson's Disease Rating Scale (UPDRS) - Part III (Motor Examination) | A trained clinician will administer the UPDRS Part III to assess the severity of motor symptoms at baseline and at the end of treatment. |
| Secondary: Global Impression | Clinical Global Impression of Improvement (CGI-I) | The investigating physician will rate the patient's overall improvement since the start of treatment on a 7-point scale. |
| Secondary: Cognitive Function | Neuropsychological Assessment Battery | A battery of tests, including the Montreal Cognitive Assessment (MoCA) and the Trail Making Test, will be administered to assess for any changes in cognitive function. |
| Safety Assessment | Vital Signs, ECG, Laboratory Tests | Orthostatic hypotension will be assessed by measuring blood pressure and heart rate after 5 minutes in a supine position and at 1 and 3 minutes after standing. Standard 12-lead ECGs and blood and urine laboratory panels will be collected at baseline and at the end of the study. |
Detailed Protocol: UPDRS Part III - Motor Examination
-
Preparation: The examination should be conducted in a quiet, comfortable room. The patient should be seated for the majority of the examination.
-
Speech: Assess the clarity, volume, and tone of the patient's speech.
-
Facial Expression: Observe for hypomimia or a "masked" face.
-
Tremor at Rest: Observe for tremor in the limbs and face while the patient is at rest.
-
Action or Postural Tremor of Hands: Have the patient extend their arms in front of them.
-
Rigidity: Passively move the patient's major joints (neck, elbows, wrists, knees) to assess for resistance.
-
Finger Taps: Instruct the patient to tap their thumb and index finger together as quickly and with as much amplitude as possible.
-
Hand Movements: Have the patient open and close their hands as quickly as possible.
-
Rapid Alternating Movements of Hands: The patient should tap the back of one hand on the palm of the other, alternating between pronation and supination.
-
Leg Agility: The patient should tap their heel on the floor as quickly as possible, lifting the entire leg.
-
Arising from Chair: Observe the patient's ability to stand up from a chair with their arms folded.
-
Posture: Assess the patient's posture while standing.
-
Gait: Observe the patient walking, including stride length, arm swing, and turning.
-
Postural Stability: Perform the "pull test" by standing behind the patient and pulling them backwards by the shoulders.
-
Body Bradykinesia and Hypokinesia: Observe for slowness, hesitancy, and decreased amplitude of movements throughout the examination.
Each item is scored on a 0 (normal) to 4 (severe) scale.
Detailed Protocol: Patient Diary for Motor Fluctuations
-
Patient Training: Patients will be thoroughly trained on how to use the diary and the definitions of each motor state.
-
Recording Intervals: Patients will be instructed to record their motor state every 30 minutes from the time they wake up until they go to sleep.
-
Motor State Categories:
-
Asleep: The patient is sleeping.
-
"Off": Parkinson's symptoms are present and bothersome.
-
"On" without Dyskinesia: Parkinson's symptoms are well-controlled, and there are no involuntary movements.
-
"On" with Non-Troublesome Dyskinesia: Involuntary movements are present but do not interfere with activities.
-
"On" with Troublesome Dyskinesia: Involuntary movements are present and interfere with activities.
-
-
Data Collection: Diaries will be collected at each study visit for review and analysis.
Visualizations
Phase II Clinical Trial Workflow
Caption: Workflow for the Phase II clinical trial of this compound in Parkinson's disease.
Logical Relationship of Key Inclusion Criteria
Caption: Key inclusion criteria for patient enrollment in the this compound Phase II trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. CLINICAL TRIAL HIGHLIGHTS – DYSKINESIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropsychological assessment in collaborative Parkinson’s disease research: A proposal from the National Institute of Neurological Disorders and Stroke Morris K. Udall Centers of Excellence for Parkinson’s Disease Research at the University of Pennsylvania and the University of Washington - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing Fipamezole side effects in preclinical animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fipamezole in preclinical animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Cardiovascular Effects (Hypotension/Hypertension, Bradycardia/Tachycardia)
-
Question: My animal is exhibiting a sudden change in blood pressure and/or heart rate after this compound administration. What should I do?
-
Answer: this compound, as an α2-adrenergic receptor antagonist, can cause transient cardiovascular changes. While high doses in humans have been associated with a mild and transient increase in blood pressure, its close analog, atipamezole, is known to cause a transient decrease in blood pressure followed by a reflex increase in heart rate.[1][2] Continuous monitoring is crucial.
-
Immediate Action:
-
Ensure the animal is hemodynamically stable.
-
If hypotension is severe and persistent, consider fluid administration to support blood pressure.
-
Monitor heart rate closely. Bradycardia may occur, particularly if this compound is used to reverse the effects of an α2-agonist.
-
-
Preventative Measures:
-
Start with the lowest effective dose of this compound and perform a dose-response study to determine the optimal dose for your model with the least cardiovascular impact.
-
Administer this compound slowly if using intravenous injection to minimize abrupt changes in blood pressure.
-
For continuous monitoring in rats, consider using telemetry to get accurate real-time data on blood pressure and heart rate.[3][4][5]
-
-
Issue 2: Excessive Central Nervous System (CNS) Stimulation or Sedation
-
Question: My animal is showing signs of agitation, tremors, or unexpected sedation after this compound administration. What is the cause and how can I manage it?
-
Answer: this compound's primary action is to increase noradrenergic tone by blocking α2-adrenoceptors, which can lead to CNS stimulation. However, interactions with other agents or off-target effects could potentially lead to sedation.
-
Troubleshooting CNS Stimulation (Agitation, Tremors):
-
Dose Reduction: This is the most likely cause. Reduce the dose of this compound in subsequent experiments.
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Environmental Stimuli: Minimize external stimuli such as noise and bright lights, which can exacerbate CNS stimulation.
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Drug Interactions: If co-administering with other drugs, consider the possibility of a pharmacodynamic interaction. For example, co-administration with other stimulants could potentiate CNS effects.
-
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Troubleshooting Sedation:
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Drug Interaction: Atipamezole, a this compound analog, has been shown to prolong hypnosis induced by barbiturates. If you are using this compound in combination with anesthetic or sedative agents, consider a potential synergistic effect. Reduce the dose of the anesthetic/sedative in future experiments.
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Vehicle Effects: Ensure the vehicle used for administration is not causing sedation.
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Issue 3: Gastrointestinal Side Effects
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Question: My animal is experiencing vomiting or diarrhea after this compound administration. How should I proceed?
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Answer: Gastrointestinal upset is a potential side effect, as observed with atipamezole.
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Management:
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Supportive Care: Ensure the animal has access to water to prevent dehydration.
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Dose and Route of Administration: Consider lowering the dose or changing the route of administration. Oral administration may lead to more pronounced GI effects compared to parenteral routes.
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Observation: Monitor the severity and duration of the symptoms. If they are severe or persistent, consider discontinuing the experiment for that animal and consulting with a veterinarian.
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-
Frequently Asked Questions (FAQs)
General
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What is the mechanism of action of this compound? this compound is a potent and selective antagonist of α2-adrenergic receptors, with high affinity for all three subtypes (α2A, α2B, and α2C). By blocking these receptors, it increases the release of norepinephrine in the central and peripheral nervous systems.
Dosing and Administration
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What is a typical dose range for this compound in preclinical models?
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Rodents: Doses in the range of 0.3 mg/kg (s.c.) in rats have been used to potentiate the effects of L-DOPA. For atipamezole, a similar α2-antagonist, doses of 1.0-2.5 mg/kg (i.p.) are recommended in mice.
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Non-Human Primates: In MPTP-lesioned marmosets, 10 mg/kg of this compound has been shown to reduce levodopa-induced dyskinesia.
-
-
What is the best way to administer this compound? this compound can be administered via various routes, including intraperitoneal (IP), subcutaneous (SC), and oral (p.o.). The choice of route will depend on the experimental design and desired pharmacokinetic profile. IP and SC routes are common in rodent studies for systemic effects.
-
What vehicle should I use to dissolve this compound? The choice of vehicle will depend on the salt form of this compound and the route of administration. For many preclinical studies using oral administration, aqueous solutions of cellulose derivatives (e.g., 0.5% carboxymethylcellulose) are common. For injections, sterile saline or other buffered solutions may be appropriate, but it is crucial to check the solubility of the specific this compound formulation.
Side Effects and Interactions
-
What are the most common side effects of this compound in preclinical models? Based on its mechanism of action and data from its analog atipamezole, the most common side effects are expected to be cardiovascular (transient changes in blood pressure and heart rate), CNS-related (increased locomotor activity, potential for tremors at high doses), and gastrointestinal (vomiting, diarrhea).
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Does this compound interact with other drugs? Yes, this compound can have significant drug-drug interactions.
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Anesthetics/Sedatives: this compound can reverse the sedative effects of α2-agonists (e.g., medetomidine, xylazine). However, it may prolong the effects of barbiturates.
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Dopaminergic Agents: this compound can potentiate the anti-Parkinsonian effects of L-DOPA and apomorphine.
-
SSRIs: While specific studies on this compound and SSRIs are limited, co-administration of drugs affecting different neurotransmitter systems should be done with caution and careful monitoring for adverse effects.
-
Data Presentation
Table 1: Potential Dose-Dependent Side Effects of this compound in Preclinical Models (Rodents)
| Dose Range (mg/kg) | Potential Side Effect | Animal Model | Notes |
| 0.1 - 1.0 | Increased locomotor activity | Rat | May be a desired effect in some studies, but can be a confounding factor in others. |
| 1.0 - 3.0 | Mild, transient changes in blood pressure and heart rate | Rat/Mouse | Expect potential for initial transient hypotension followed by reflex tachycardia. |
| > 3.0 | Potential for more pronounced cardiovascular effects and CNS stimulation (e.g., tremors) | Rat/Mouse | Higher doses increase the risk of adverse events. Careful monitoring is essential. |
Note: This table is based on the known pharmacology of α2-adrenergic receptor antagonists and available preclinical data, including from the close analog atipamezole. The exact effects can vary depending on the specific animal strain, age, and experimental conditions.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
-
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline (vehicle)
-
Vortex mixer
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 1 mg of this compound in 1 mL of saline. Vortex until fully dissolved.
-
Calculate the injection volume based on the animal's body weight and the desired dose. For a 25g mouse and a dose of 1 mg/kg, the injection volume would be 0.025 mL (25 µL).
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle, with the bevel facing up.
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Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
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Monitor the animal for at least 30 minutes for any immediate adverse reactions.
-
Protocol 2: Monitoring for Cardiovascular Side Effects in Rats
-
Method: Radiotelemetry is the gold standard for continuous monitoring of blood pressure and heart rate in conscious, freely moving rats.
-
Procedure:
-
Surgically implant a telemetry transmitter according to the manufacturer's instructions. Allow for a post-operative recovery period of at least one week.
-
Record baseline cardiovascular parameters for at least 24 hours before this compound administration.
-
Administer this compound at the desired dose and route.
-
Continuously record blood pressure (systolic, diastolic, mean arterial) and heart rate for at least 24 hours post-administration.
-
Analyze the data by comparing post-dose values to the baseline recordings for each animal. Pay close attention to the first few hours post-dosing for acute effects.
-
Visualizations
Caption: this compound blocks presynaptic α2-adrenoceptors, inhibiting negative feedback and increasing norepinephrine release.
Caption: A logical workflow for troubleshooting common side effects of this compound in preclinical models.
References
- 1. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fipamezole Experimental Design and Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust experiments with fipamezole and ensuring reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of alpha-2 (α2) adrenergic receptors.[1][2][3] It has a high affinity for all three subtypes: α2A, α2B, and α2C.[1][4] By blocking these receptors, this compound increases noradrenergic tone, which is hypothesized to be effective against conditions like levodopa-induced dyskinesia in Parkinson's disease.
Q2: What are the main research applications of this compound?
A2: The primary research application of this compound is in the field of neuroscience, particularly in studies related to Parkinson's disease and the management of levodopa-induced dyskinesia (LID). It has been investigated in both preclinical animal models (e.g., MPTP-lesioned primates) and human clinical trials.
Q3: Does this compound have significant off-target effects?
A3: While this compound is highly selective for α2-adrenergic receptors, at higher concentrations it has been shown to have moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter, with IC50 values in the range of 100 nM to 1 µM. Researchers should consider these potential off-target effects when designing experiments and interpreting results, especially at higher concentrations.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: The choice of vehicle depends on the route of administration and the desired concentration. For preclinical studies, this compound has been administered orally (p.o.). A common challenge with many small molecules is poor aqueous solubility. A starting point for formulation development could be a solution in sterile saline. If solubility is an issue, co-solvents such as DMSO or ethanol can be used, but the final concentration of the organic solvent should be minimized to avoid toxicity. For instance, a final DMSO concentration of less than 5% in saline is often considered acceptable for intraperitoneal injections in mice. It is crucial to perform solubility and stability tests of the final formulation. A vehicle control group should always be included in the experimental design.
Q5: What are some key considerations for ensuring the reproducibility of this compound experiments?
A5: Reproducibility in this compound studies, as with any research, hinges on several factors:
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Detailed Protocols: Precisely documenting and following experimental protocols is critical.
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Compound Quality: Ensure the purity and stability of the this compound being used.
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Animal Models: In vivo studies should use well-characterized animal models, and factors such as age, sex, and strain of the animals should be consistent.
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Statistical Power: Studies should be adequately powered to detect meaningful effects.
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Blinding and Randomization: Employing blinding and randomization in animal studies and clinical trials is essential to mitigate bias.
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Data Reporting: Transparently reporting all methods, data, and statistical analyses is crucial for others to be able to replicate the findings.
Troubleshooting Guides
In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding in radioligand binding assay | 1. Inappropriate concentration of radioligand. 2. Insufficient washing. 3. Hydrophobic interactions of the ligand with the filter or plate. | 1. Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider using a different type of filter paper. |
| Low signal or no displacement in competitive binding assay | 1. Inactive this compound. 2. Low receptor expression in the membrane preparation. 3. Incorrect assay buffer composition. | 1. Verify the purity and activity of the this compound stock. 2. Prepare fresh cell or tissue membranes and quantify receptor density using a saturating concentration of a known radioligand. 3. Ensure the assay buffer has the correct pH and ionic strength. |
| Inconsistent results in GTPγS functional assay | 1. Degradation of GTPγS. 2. Suboptimal GDP concentration. 3. Variability in membrane preparation activity. | 1. Aliquot and store [35S]GTPγS at -80°C and avoid repeated freeze-thaw cycles. 2. Optimize the GDP concentration to achieve a good signal-to-noise ratio. 3. Prepare a large batch of membranes and store in aliquots at -80°C to ensure consistency across experiments. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon injection | 1. Poor solubility of this compound in the chosen vehicle. 2. Change in pH or temperature upon injection into the physiological environment. | 1. Test the solubility of this compound in various vehicles and co-solvent systems (e.g., saline with low percentage of DMSO or ethanol). 2. Prepare the formulation as close to the time of injection as possible. Consider using a different route of administration if precipitation persists. |
| High variability in animal response | 1. Inconsistent drug administration. 2. Individual differences in animal metabolism. 3. Variability in the severity of the induced pathology (e.g., MPTP lesioning). | 1. Ensure accurate and consistent dosing for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Carefully validate the animal model to ensure a consistent phenotype. |
| Unexpected side effects (e.g., changes in blood pressure) | 1. On-target effects of α2-adrenoceptor antagonism. 2. Off-target effects at higher doses. | 1. This compound is known to cause transient increases in blood pressure. Monitor cardiovascular parameters and consider adjusting the dose. 2. Perform a dose-response study to identify the therapeutic window and minimize off-target effects. |
Data Presentation
Table 1: this compound Binding Affinity (Ki) and Functional Antagonism (KB) at Human α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | KB (nM) |
| α2A | 9.2 | 8.4 |
| α2B | 17 | 16 |
| α2C | 55 | 4.7 |
| Data from Savola et al., 2003. |
Table 2: Off-Target Binding Profile of this compound
| Target | Affinity (IC50) |
| Histamine H1 Receptor | 100 nM - 1 µM |
| Histamine H3 Receptor | 100 nM - 1 µM |
| Serotonin (5-HT) Transporter | 100 nM - 1 µM |
| Data from Savola et al., 2003. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is adapted for determining the binding affinity of this compound for α2-adrenergic receptors using [3H]-rauwolscine as the radioligand.
Materials:
-
Membrane Preparation: From a cell line or tissue known to express α2-adrenergic receptors (e.g., human platelet membranes).
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Radioligand: [3H]-rauwolscine (specific activity ~80 Ci/mmol).
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Non-specific Binding Control: 10 µM yohimbine or phentolamine.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM yohimbine (for non-specific binding).
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50 µL of serially diluted this compound (or vehicle for total and non-specific binding).
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50 µL of [3H]-rauwolscine (final concentration of ~1-2 nM).
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100 µL of membrane preparation (20-50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay
This protocol measures the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to G-proteins coupled to α2-adrenergic receptors.
Materials:
-
Membrane Preparation: As in Protocol 1.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
[35S]GTPγS: (specific activity >1000 Ci/mmol).
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GDP: 10 µM final concentration.
-
Agonist: Adrenaline or another suitable α2-adrenergic agonist.
-
This compound Stock Solution: 10 mM in DMSO.
-
Other materials: As in Protocol 1.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the membrane preparation (20-50 µg protein) with varying concentrations of this compound for 15-30 minutes at 30°C in the assay buffer containing GDP.
-
Agonist Stimulation: Add the α2-adrenergic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate Reaction: Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters as described in Protocol 1.
-
Washing and Counting: Wash the filters and measure radioactivity as in Protocol 1.
-
Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding and calculate its functional antagonist constant (KB).
Mandatory Visualization
Caption: this compound blocks presynaptic α2-adrenergic autoreceptors, preventing negative feedback and increasing norepinephrine release.
References
Troubleshooting Fipamezole solubility and stability for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Fipamezole for in vitro experiments.
Physicochemical Properties of this compound
This compound is a potent and selective α2-adrenergic receptor antagonist.[1] Understanding its physicochemical properties is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅FN₂ | N/A |
| Molecular Weight | 230.28 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Predicted Water Solubility | 0.139 mg/mL | N/A |
| Predicted logP | 3.56 | N/A |
This compound Solubility and Stability: FAQs and Troubleshooting
This section addresses common questions and challenges encountered when working with this compound in a laboratory setting.
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Due to its predicted low water solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly water-soluble compounds for use in biological assays. For the structurally similar α2-adrenergic receptor antagonist, Atipamezole, solubility in DMSO is reported to be ≤ 40 mM. Ethanol is another potential solvent, with a reported solubility of ≤ 40 mM for Atipamezole.
Q2: My this compound solution precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
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Ensure the final solvent concentration is low: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and to reduce the chances of precipitation.
-
Use a higher stock concentration: Preparing a more concentrated stock solution allows you to add a smaller volume to your aqueous medium to reach the desired final concentration, thereby keeping the final solvent percentage low.
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Perform a stepwise dilution: Instead of adding the stock solution directly to the full volume of media, try a serial dilution. For example, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortex or mix thoroughly during dilution: Ensure rapid and thorough mixing when adding the this compound stock solution to the aqueous medium to prevent localized high concentrations that can lead to precipitation.
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Gentle warming: Briefly warming the solution to 37°C may help in dissolving the compound. However, the thermal stability of this compound should be considered.
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Sonication: Sonication can be used to aid in the dissolution of precipitated particles.
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: Is this compound stable in cell culture medium at 37°C?
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound = 230.28 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 2.30 mg of this compound.
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Aseptically add the weighed this compound to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator for a few minutes to aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
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Pre-warmed cell culture medium
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Sterile conical tubes or flasks
Procedure:
-
Determine the final concentration of this compound required for your experiment.
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Calculate the volume of the stock solution needed to achieve the final concentration. Ensure the final DMSO concentration remains below 0.5%. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.
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Add the pre-warmed cell culture medium to a sterile tube or flask.
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While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution.
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Mix the working solution thoroughly to ensure homogeneity.
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Use the freshly prepared working solution for your in vitro experiment immediately.
Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: this compound's mechanism of action via the α2-adrenergic receptor signaling pathway.
References
Technical Support Center: Interpreting Variable Results in Fipamezole Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the variable results observed in Fipamezole studies across different species.
Frequently Asked Questions (FAQs)
Q1: Why do the effects of this compound vary so significantly between rodents, canines, and primates?
A1: The variable outcomes of this compound studies across different species are multifactorial, stemming from fundamental physiological and pharmacological differences. Key contributing factors include:
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Alpha-2 Adrenoceptor Subtype Variation: Mammalian species express three main alpha-2 adrenoceptor subtypes: α2A, α2B, and α2C. The distribution, density, and pharmacological properties of these subtypes can differ significantly between species.[1][2] For instance, the α2A adrenoceptor in rats and mice has a different pharmacological profile compared to that in humans, dogs, and rabbits.[2] This can lead to variations in drug potency and effect.
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Pharmacokinetic and Metabolic Differences: The way a drug is absorbed, distributed, metabolized, and excreted (ADME) can vary greatly. Interspecies differences in cytochrome P450 (CYP) enzyme activity are a major contributor to these variations.[3][4] For example, a related α2-antagonist, atipamezole, exhibits nonlinear pharmacokinetics in rats due to saturation of P450 metabolism, while in humans, it shows linear pharmacokinetics due to metabolism by a different enzyme system (N-glucuronidation). Similar metabolic differences likely exist for this compound.
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Differences in Animal Models of Disease: The pathophysiology of neurodegenerative diseases is complex and not perfectly replicated in animal models. The specific characteristics of a chosen model, such as the method of inducing Parkinson's-like symptoms (e.g., MPTP lesioning in primates), can influence the observed drug effects.
Q2: this compound showed promising results in reducing levodopa-induced dyskinesia (LID) in primate models of Parkinson's disease, but human clinical trial results have been inconsistent. What could explain this discrepancy?
A2: The transition from promising preclinical results in primates to variable outcomes in human clinical trials for this compound in treating LID can be attributed to several factors:
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Dosing and Route of Administration: The doses and routes of administration used in primate studies may not directly translate to equivalent plasma and brain concentrations in humans. Human clinical trials for this compound and a similar drug, idazoxan, used much lower doses than those found to be effective in primate models.
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Population Heterogeneity: Human populations are genetically and environmentally more diverse than the animal populations used in preclinical studies. A clinical trial for this compound (the FJORD study) did not show a statistically significant effect in the overall study population, but a sub-group analysis of U.S. participants did show a reduction in LID at the 90 mg dose. This suggests that genetic or other population-specific factors may influence the drug's efficacy.
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Side Effects Limiting Dose Escalation: In human studies, side effects such as hypertension, facial flushing, and headache were dose-dependent and limited the use of higher doses of α2-adrenoceptor antagonists. This may have prevented the administration of doses that would be equivalent to the effective doses in primate models.
Q3: What is the primary mechanism of action for this compound, and how does it relate to its therapeutic potential?
A3: this compound is a potent and selective alpha-2 adrenergic receptor antagonist. Its primary mechanism of action is to block α2-adrenoceptors, which are predominantly located on presynaptic noradrenergic neurons. The blockade of these autoreceptors leads to an increase in the release of norepinephrine. In the context of Parkinson's disease, the noradrenergic system is also affected, and modulating it with a drug like this compound is thought to help alleviate some of the motor complications, such as levodopa-induced dyskinesia.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in our rodent studies with this compound.
Possible Causes and Solutions:
-
Species/Strain of Rodent:
-
Troubleshooting: The pharmacological profile of α2-adrenoceptors, particularly the α2A subtype, differs between rats/mice and other species like humans and dogs. Be aware that the affinity of some α2-antagonists can be lower in rodents.
-
Recommendation: Carefully consider the choice of rodent strain. If possible, compare your results with published data for the specific strain you are using. If your research goal is to extrapolate to humans, be mindful of the known pharmacological differences.
-
-
Drug Metabolism and Pharmacokinetics:
-
Troubleshooting: Rodents may metabolize this compound differently and more rapidly than primates. As seen with atipamezole, rats can exhibit non-linear pharmacokinetics at higher doses due to metabolic saturation.
-
Recommendation: Conduct pharmacokinetic studies in your specific rodent model to determine the plasma and brain concentrations of this compound at your chosen doses. This will help you understand if the drug is reaching the target at sufficient concentrations and for an adequate duration.
-
-
Experimental Design:
-
Troubleshooting: The timing of this compound administration relative to other treatments (e.g., L-dopa) and behavioral assessments is critical.
-
Recommendation: Review your experimental timeline. Ensure that drug administration and behavioral testing are timed to coincide with the peak plasma/brain concentrations of this compound and the expected onset of the effect you are measuring.
-
Issue: Difficulty translating effective doses from animal models to planned human studies.
Possible Causes and Solutions:
-
Allometric Scaling Limitations:
-
Troubleshooting: Simple allometric scaling based on body weight may not be sufficient to predict human equivalent doses due to significant interspecies differences in drug metabolism and receptor pharmacology.
-
Recommendation: Utilize physiologically based pharmacokinetic (PBPK) modeling. PBPK models can incorporate in vitro metabolism data from different species to provide more accurate predictions of human pharmacokinetics.
-
-
Receptor Binding Affinities:
-
Troubleshooting: The binding affinity of this compound for α2-adrenoceptor subtypes may differ between the animal species used in preclinical studies and humans.
-
Recommendation: Whenever possible, use in vitro binding assays with human receptors to determine the affinity of this compound. This data can then be used to inform dose selection for clinical trials.
-
Data Presentation
Table 1: this compound (JP-1730) Binding Affinity (Ki) and Functional Antagonism (KB) at Human Alpha-2 Adrenoceptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |
| α2A | 9.2 | 8.4 |
| α2B | 17 | 16 |
| α2C | 55 | 4.7 |
Data sourced from a study on the effects of this compound in a primate model of Parkinson's disease.
Table 2: Efficacy of this compound in Reducing Levodopa-Induced Dyskinesia (LID) in Clinical Trials
| Study Population | Dose | Outcome on LID | Reference |
| MPTP-lesioned marmosets | 10 mg/kg | Significant reduction in L-dopa-induced dyskinesia | |
| Human (FJORD Study - Total Population) | 30, 60, 90 mg TID | No statistically significant difference from placebo | |
| Human (FJORD Study - U.S. Subpopulation) | 90 mg TID | Statistically significant improvement vs. placebo (p=0.047) |
Experimental Protocols
Protocol 1: Assessment of this compound on Levodopa-Induced Dyskinesia in the MPTP-Lesioned Primate Model
-
Animal Model: Common marmosets (Callithrix jacchus) are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state.
-
Drug Administration:
-
Animals are administered L-dopa to induce dyskinesia.
-
This compound (e.g., 10 mg/kg) or vehicle is co-administered with L-dopa.
-
-
Behavioral Assessment:
-
Dyskinesia is scored by a trained observer blind to the treatment condition. Scoring is typically performed at regular intervals for several hours after drug administration.
-
Parkinsonian disability is also assessed to ensure that the anti-dyskinetic effects of this compound do not compromise the anti-parkinsonian benefits of L-dopa.
-
-
Data Analysis: Dyskinesia scores and parkinsonian disability scores are compared between the this compound and vehicle treatment groups using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Caption: this compound's mechanism of action at the noradrenergic synapse.
Caption: A generalized workflow for this compound research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-2 adrenoceptor subtypes: are more better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fipamezole Preclinical Studies: A Technical Support Center for Improved Translational Relevance
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting preclinical studies with fipamezole, a potent α2-adrenergic receptor antagonist investigated for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease. Our aim is to enhance the translational relevance of these studies by addressing common challenges and providing detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective α2-adrenergic receptor antagonist. It exhibits high affinity for all three human α2-adrenoceptor subtypes: α2A, α2B, and α2C.[1] By blocking these receptors, this compound is thought to increase noradrenergic tone, which may help to alleviate levodopa-induced dyskinesia.[1]
Q2: What are the known off-target effects of this compound?
A2: Preclinical studies have shown that in addition to its high affinity for α2-adrenergic receptors, this compound also has moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter.[1] These off-target activities should be considered when designing experiments and interpreting results, as they could potentially influence behavioral outcomes.
Q3: Why is there a discrepancy between preclinical efficacy in primate models and clinical trial outcomes?
A3: this compound demonstrated significant efficacy in reducing LID in MPTP-lesioned primate models of Parkinson's disease.[1] However, a large-scale clinical trial (the FJORD study) did not show a statistically significant reduction in LID for the overall study population, which included patients from the United States and India.[2] A pre-specified subgroup analysis of the U.S. subjects did show a significant reduction in LID at the 90 mg dose. This suggests that factors such as population heterogeneity, and potential differences in disease phenotype or concomitant medications, may contribute to the challenges in translating preclinical findings to a broader patient population.
Q4: What is the rationale for using this compound in combination with levodopa?
A4: In preclinical studies using the MPTP-lesioned marmoset model, this compound was shown to significantly reduce levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa. Furthermore, the combination of this compound and levodopa extended the duration of the anti-parkinsonian action of levodopa by 66% compared to levodopa alone. This suggests a potential dual benefit of this compound as an adjunct therapy in Parkinson's disease.
Troubleshooting Guide
Issue 1: High variability in the severity of levodopa-induced dyskinesia (LID) in our animal models.
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Possible Cause: The extent of the dopaminergic lesion induced by neurotoxins like MPTP can be inherently variable among animals. The development and severity of LID are highly dependent on the degree of dopamine depletion.
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Troubleshooting Steps:
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Standardize Neurotoxin Administration: Ensure precise and consistent administration of the neurotoxin (e.g., MPTP) in terms of dose, route, and infusion rate.
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Behavioral Screening: Before initiating the this compound study, perform a thorough behavioral characterization of the animals to select a cohort with a stable and consistent level of parkinsonism and LID.
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Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical power of the study.
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Within-Subject Crossover Design: If feasible, a crossover design where each animal serves as its own control can help to reduce inter-animal variability.
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Issue 2: Inconsistent or lower-than-expected efficacy of this compound in reducing LID.
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Possible Causes:
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Suboptimal Dosing: The dose of this compound may not be optimal for the specific animal model or species being used.
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Pharmacokinetic Issues: Poor oral bioavailability or rapid metabolism of this compound in the study species can lead to insufficient drug exposure at the target site. A patent for an oromucosal formulation of this compound notes that the compound can decompose in the gastrointestinal tract, potentially lowering its effect when administered orally.
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Timing of Administration: The timing of this compound administration relative to the levodopa dose may not be optimal to counteract the peak-dose dyskinesias.
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Troubleshooting Steps:
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Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose of this compound in your specific model.
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Pharmacokinetic Analysis: Perform pharmacokinetic studies to measure plasma concentrations of this compound and ensure adequate exposure. Consider alternative routes of administration (e.g., subcutaneous or intraperitoneal) if oral bioavailability is a concern.
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Optimize Dosing Schedule: Experiment with different timings of this compound administration relative to the levodopa dose to identify the most effective schedule.
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Formulation Check: Ensure the this compound formulation is appropriate for the chosen route of administration and that the drug is properly solubilized or suspended.
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Issue 3: Observation of unexpected behavioral effects not related to dyskinesia.
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Possible Cause: These effects may be due to this compound's off-target activities on histamine or serotonin systems. For example, interaction with histamine receptors could potentially lead to sedation or changes in arousal.
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Troubleshooting Steps:
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Comprehensive Behavioral Phenotyping: In addition to dyskinesia rating scales, include a battery of other behavioral tests to assess general locomotor activity, anxiety-like behavior, and cognitive function.
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Dose Reduction: Determine if the unexpected behavioral effects are dose-dependent by testing lower doses of this compound.
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Control for Off-Target Effects: If a specific off-target effect is suspected, consider using selective antagonists for those receptors (e.g., histamine or serotonin receptor antagonists) as control experiments to isolate the effects of α2-adrenoceptor blockade.
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Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| Human α2A | 9.2 |
| Human α2B | 17 |
| Human α2C | 55 |
Ki (inhibitor constant) values represent the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Antagonist Activity
| Receptor Subtype | KB (nM) |
| Human α2A | 8.4 |
| Human α2B | 16 |
| Human α2C | 4.7 |
KB (equilibrium dissociation constant) values were determined by the ability of this compound to reduce adrenaline-induced [35S]-GTPγS binding. A lower KB value indicates greater antagonist potency.
Table 3: this compound Off-Target Binding Affinity
| Target | IC50 |
| Histamine H1 Receptor | 100 nM to 1 µM |
| Histamine H3 Receptor | 100 nM to 1 µM |
| Serotonin (5-HT) Transporter | 100 nM to 1 µM |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 4: Preclinical and Clinical Efficacy of this compound in Levodopa-Induced Dyskinesia (LID)
| Study Type | Animal Model/Patient Population | This compound Dose | Key Findings |
| Preclinical | MPTP-lesioned marmoset | 10 mg/kg | Significantly reduced LID without compromising the anti-parkinsonian action of levodopa. Increased the duration of levodopa's effect by 66%. |
| Clinical (Phase II) | Parkinson's disease patients with LID (U.S. subgroup) | 90 mg TID | Statistically significant reduction in LID compared to placebo. |
| Clinical (Phase II) | Parkinson's disease patients with LID (Total population: U.S. & India) | 30, 60, 90 mg TID | No statistically significant difference in LID reduction compared to placebo. |
Experimental Protocols
Key Experiment: Evaluation of this compound on Levodopa-Induced Dyskinesia in the MPTP-Lesioned Primate Model
1. Animal Model Induction:
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Species: Common marmoset (Callithrix jacchus) or cynomolgus macaque (Macaca fascicularis).
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Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
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Administration: Administer MPTP via a route and schedule known to produce stable parkinsonism (e.g., subcutaneous or intramuscular injections over several days). The specific dosing regimen should be carefully determined based on institutional guidelines and previous literature to achieve a moderate to severe parkinsonian state.
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Post-MPTP Recovery: Allow for a recovery period of several weeks to months for the parkinsonian symptoms to stabilize.
2. Induction of Levodopa-Induced Dyskinesia (LID):
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Levodopa Priming: Once parkinsonism is stable, administer levodopa (L-DOPA) orally, typically in combination with a peripheral decarboxylase inhibitor such as carbidopa or benserazide, on a daily basis.
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Dose Escalation: Gradually increase the dose of levodopa until stable and reproducible dyskinesias are observed. This "priming" period can take several weeks to months.
3. This compound Administration and Behavioral Assessment:
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This compound Formulation: For oral administration, this compound can be dissolved in a suitable vehicle such as sterile water or a solution containing a solubilizing agent. For parenteral administration, a sterile saline solution can be used.
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Dosing Regimen:
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Administer this compound (e.g., 10 mg/kg, or a range of doses for a dose-response study) or vehicle as a pretreatment before the levodopa challenge. The pretreatment time can vary but is typically 30-60 minutes.
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Administer the established dyskinesia-inducing dose of levodopa/carbidopa.
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-
Behavioral Scoring:
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Videotape the animals for several hours post-levodopa administration.
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Score the severity of dyskinesia at regular intervals (e.g., every 15-30 minutes) using a validated primate dyskinesia rating scale. The scale should assess the severity of choreiform and dystonic movements in different body parts.
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A trained observer, blinded to the treatment condition, should perform the scoring.
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Also, assess the severity of parkinsonism using a validated parkinsonism rating scale to ensure this compound does not worsen motor symptoms.
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4. Data Analysis:
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Calculate the total dyskinesia score for each animal under each treatment condition.
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Analyze the data using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the effects of this compound versus vehicle on LID scores.
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Analyze the parkinsonism scores to confirm that the anti-parkinsonian effect of levodopa is not compromised.
Mandatory Visualizations
Caption: this compound's mechanism of action as an α2-adrenergic receptor antagonist.
Caption: Workflow for a preclinical this compound study in an MPTP primate model.
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of current animal models for Fipamezole research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of current animal models for Fipamezole research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (JP-1730) is a potent and selective α2-adrenergic receptor antagonist.[1][2] Its therapeutic potential is primarily being investigated for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD).[1][2][3] this compound acts by blocking α2-adrenergic receptors, which are involved in modulating neurotransmitter release.
Q2: What are the most common animal models used for this compound research?
The most established and widely used animal model for studying this compound's efficacy in treating LID is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate (macaque or marmoset). This model is considered the "gold standard" as it closely mimics the motor symptoms of Parkinson's disease and the development of dyskinesia following levodopa treatment. Rodent models, such as 6-hydroxydopamine (6-OHDA)-lesioned rats, are also used in initial screenings but have limitations in displaying the full spectrum of LID behaviors seen in primates and humans.
Q3: What are the key limitations of animal models in this compound research?
The primary limitations involve species differences in pharmacokinetics and the incomplete replication of the complex human pathophysiology of Parkinson's disease.
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Pharmacokinetic Differences: There can be significant variations in drug metabolism and disposition between species. For instance, a related α2-antagonist, atipamezole, is metabolized primarily by cytochrome P450 enzymes in rats, while in humans, the main pathway is N-glucuronidation. Such differences can lead to inaccurate predictions of drug clearance and exposure in humans based on rodent data.
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Pathophysiological Complexity: While the MPTP model is effective, it is an acute neurotoxin-induced model that does not fully replicate the progressive and multifactorial nature of idiopathic Parkinson's disease in humans. The underlying mechanisms of disease progression and the full spectrum of non-motor symptoms are not entirely captured.
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Translational Challenges: Discrepancies between preclinical efficacy in animal models and clinical trial outcomes can occur. The FJORD study, a clinical trial of this compound, showed a statistically significant reduction in LID in the U.S. subpopulation but not in the overall study population which included participants from India, highlighting potential population-based differences that are not accounted for in homogenous animal models.
Troubleshooting Guides
Problem 1: High variability in behavioral response to this compound in MPTP-lesioned primates.
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Question: We are observing inconsistent effects of this compound on levodopa-induced dyskinesia in our cohort of MPTP-monkeys. Some animals show a robust reduction in dyskinesia, while others show minimal or no response. What could be the cause?
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Answer:
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Varying Severity of MPTP Lesion: The extent of dopaminergic neurodegeneration induced by MPTP can vary between animals, even with consistent dosing. This can impact the severity of parkinsonism and the subsequent expression of LID, influencing the therapeutic window for this compound. It is crucial to have a thorough baseline behavioral assessment to stratify animals based on their parkinsonian and dyskinesia scores before initiating the study.
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Levodopa Dosing and "On/Off" States: Ensure that Levodopa administration is consistent and that behavioral assessments are conducted during the peak "on" state when dyskinesias are most prominent. Fluctuations in Levodopa plasma levels can significantly affect the severity of dyskinesia.
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Individual Differences in Drug Metabolism: Just as in humans, there can be individual variability in how primates metabolize this compound. Consider collecting satellite pharmacokinetic samples to correlate drug exposure with behavioral outcomes.
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Observer Variability: Behavioral scoring can be subjective. Ensure that all observers are well-trained and blinded to the treatment conditions. Regular inter-rater reliability checks are recommended.
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Problem 2: Unexpected cardiovascular side effects in animal models.
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Question: We have observed transient increases in blood pressure and heart rate in some of our study animals after this compound administration. Is this expected and how should we manage it?
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Answer:
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Mechanism of Action: this compound is an α2-adrenergic receptor antagonist. These receptors are involved in the regulation of blood pressure. By blocking these receptors, this compound can lead to an increase in sympathetic outflow, resulting in transient hypertension and tachycardia. Mild, transient blood pressure elevation has been reported in clinical trials.
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Monitoring: Implement continuous or frequent cardiovascular monitoring (telemetry is ideal) especially during the initial dosing periods and dose-escalation phases.
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Dose Adjustment: If cardiovascular effects are severe or sustained, consider reducing the dose of this compound. It is important to establish a dose-response relationship for both efficacy and adverse effects.
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Interaction with Levodopa: Levodopa itself can have cardiovascular effects. Carefully evaluate the cardiovascular profile of Levodopa alone in your animal model to understand the additive or synergistic effects when combined with this compound.
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Problem 3: Discrepancy between in vitro binding affinity and in vivo efficacy.
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Question: Our in vitro receptor binding assays show high affinity of our this compound analog for the α2A-adrenergic receptor, but we are not seeing the expected anti-dyskinetic effect in our rodent model. What could be the issue?
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Answer:
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Blood-Brain Barrier Penetration: High in vitro affinity does not guarantee that the compound can effectively cross the blood-brain barrier to reach its target in the central nervous system. In vivo pharmacokinetic studies that include measurement of brain tissue concentration are necessary to confirm CNS penetration.
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Pharmacokinetics in Rodents: As mentioned, rodent metabolism of α2-antagonists can differ significantly from primates and humans. The compound may be rapidly metabolized and cleared in rodents, resulting in insufficient exposure at the target receptor despite a potent in vitro profile.
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Rodent Model Limitations for LID: Rodent models of LID do not fully replicate the complex choreiform and dystonic movements seen in primates and humans. The behavioral readouts in rodents, such as abnormal involuntary movements (AIMs), may not be sensitive enough to detect the effects of your compound. Consider using a primate model for more translatable results.
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Off-Target Effects: While your compound may have high affinity for the α2A receptor, it could also have off-target effects that counteract its therapeutic action. A broader in vitro pharmacology screen can help identify potential confounding off-target activities.
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Data Presentation
Table 1: this compound Binding Affinity (Ki) for Human α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A | 9.2 |
| α2B | 17 |
| α2C | 55 |
Table 2: Comparative Pharmacokinetic Parameters of Atipamezole (a related α2-antagonist) in Rats and Humans
| Parameter | Rat | Human |
| Metabolism | Cytochrome P450 mediated | N-glucuronidation |
| Pharmacokinetics | Non-linear | Linear |
| Elimination Half-life (t½) | ~1.3 hours | ~1.7-2.0 hours |
| Oral Bioavailability | Data not available | Not detected after oral dosing |
Experimental Protocols
Protocol 1: α2-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for α2-adrenergic receptor subtypes.
Materials:
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Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
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Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.
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Non-specific ligand: 10 µM Phentolamine.
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Test compound (this compound) at various concentrations.
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Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
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96-well microplates.
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Glass fiber filters.
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Cell harvester.
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Scintillation counter and fluid.
Methodology:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitive binding.
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Total Binding: Add 25 µL of Binding Buffer, 25 µL of Radioligand, and 50 µL of cell membrane suspension.
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Non-specific Binding (NSB): Add 25 µL of 10 µM Phentolamine, 25 µL of Radioligand, and 50 µL of cell membrane suspension.
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Competitive Binding: Add 25 µL of the test compound at various concentrations, 25 µL of Radioligand, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Washing: Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
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Plot the percentage of specific binding against the log concentration of the test compound.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 2: Behavioral Assessment of Levodopa-Induced Dyskinesia in MPTP-lesioned Primates
Objective: To quantify the severity of levodopa-induced dyskinesia (LID) in MPTP-lesioned primates and to assess the efficacy of this compound in reducing LID.
Materials:
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MPTP-lesioned non-human primates with stable parkinsonism and LID.
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Levodopa/carbidopa.
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This compound or vehicle control.
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A validated primate dyskinesia rating scale (e.g., the Global Primate Dyskinesia Rating Scale).
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Video recording equipment.
Methodology:
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Baseline Assessment: After a washout period from any anti-parkinsonian medication, administer a standardized dose of Levodopa to each primate and record the severity of LID over a period of 3-4 hours. This establishes the baseline dyskinesia score for each animal.
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Treatment Administration: On test days, administer the vehicle or this compound at the desired dose a specified time (e.g., 30 minutes) before Levodopa administration.
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Behavioral Scoring:
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Following Levodopa administration, begin scoring for LID at regular intervals (e.g., every 20-30 minutes) for 3-4 hours.
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Scoring should be performed by at least two trained observers who are blinded to the treatment condition.
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Video record all sessions for later review and verification of scores.
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The rating scale should assess the severity of different types of dyskinesia (e.g., chorea, dystonia) in various body parts.
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Data Analysis:
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Calculate the total dyskinesia score for each animal at each time point.
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Determine the area under the curve (AUC) for the dyskinesia score over the observation period.
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Compare the AUC and peak dyskinesia scores between the vehicle and this compound treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
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Protocol 3: Pharmacokinetic Analysis of this compound in Plasma by HPLC
Objective: To determine the concentration of this compound in plasma samples from experimental animals.
Materials:
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Plasma samples from animals dosed with this compound.
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This compound analytical standard.
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Internal standard (IS).
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HPLC system with a UV or mass spectrometry (MS) detector.
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C18 reverse-phase HPLC column.
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Acetonitrile, methanol, and appropriate buffers for the mobile phase.
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Reagents for sample preparation (e.g., protein precipitation or solid-phase extraction).
Methodology:
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Sample Preparation:
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Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add the internal standard and a protein precipitating agent like acetonitrile (typically in a 3:1 ratio). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
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Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the plasma sample (with IS). Wash the cartridge to remove interfering substances. Elute this compound with an appropriate solvent.
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-
HPLC Analysis:
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Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.
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Inject a known volume of the reconstituted sample into the HPLC system.
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Separate this compound and the IS on the C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid).
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Detect this compound and the IS using the UV or MS detector at the appropriate wavelength or mass-to-charge ratio.
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Quantification:
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Prepare a calibration curve by spiking known concentrations of this compound and a fixed concentration of the IS into blank plasma and processing them in the same way as the study samples.
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Plot the peak area ratio of this compound to the IS against the concentration of this compound to generate the calibration curve.
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Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.
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Mandatory Visualizations
Caption: this compound's Mechanism of Action at the Presynaptic Terminal.
Caption: Workflow for Preclinical Evaluation of this compound in the MPTP Primate Model.
Caption: Troubleshooting Logic for Inconsistent Efficacy of this compound.
References
- 1. The adrenergic α2 antagonist atipamezole alters the behavioural effects of pramipexole and increases pramipexole concentration in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Fipamezole Administration in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term administration of Fipamezole in chronic preclinical studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective α2-adrenergic receptor antagonist. It works by blocking presynaptic α2-adrenoceptors, which are part of a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, this compound increases the release of norepinephrine in the synaptic cleft.
Q2: What are the downstream signaling effects of this compound administration?
A2: this compound, by blocking the α2-adrenergic receptor, prevents the activation of the associated inhibitory G-protein (Gi). This, in turn, prevents the inhibition of adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This modulation of the cAMP pathway is a key component of its mechanism of action.
Q3: What formulations of this compound have been used in long-term studies?
A3: In clinical trials, this compound has been administered as an oromucosal fast-dissolving tablet (e.g., Zydis formulation) at doses ranging from 30 to 90 mg, typically three times a day for up to 28 days.[1][2] For preclinical chronic studies in animal models, a liquid formulation suitable for continuous infusion via an osmotic pump is generally required.
Q4: What are the potential side effects of chronic this compound administration?
A4: In human clinical trials, this compound has been associated with mild and transient increases in blood pressure.[2] In preclinical animal models, potential side effects could be related to sustained adrenergic stimulation. Researchers should monitor for changes in cardiovascular parameters, as well as behavioral alterations such as hyperactivity or anxiety. Long-term studies in rodents have not been extensively published, so careful monitoring is advised.
Experimental Protocols
Protocol 1: Formulation of this compound for Subcutaneous Infusion
This protocol provides a general guideline for preparing a this compound solution for use in osmotic pumps. Note: Due to the lack of published solubility data for this compound in common preclinical vehicles, it is crucial to perform solubility and stability tests before beginning in vivo studies.
Materials:
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This compound hydrochloride (powder)
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Dimethyl sulfoxide (DMSO), sterile, injectable grade
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Polyethylene glycol 400 (PEG400), sterile, injectable grade
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Sterile saline (0.9% NaCl)
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Sterile, low-protein binding filter (0.22 µm)
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Sterile vials and syringes
Procedure:
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Determine the required concentration: Calculate the desired concentration of this compound based on the target daily dose (mg/kg/day), the animal's weight (kg), and the osmotic pump's flow rate (µL/hr).
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Concentration (mg/mL) = [Dose (mg/kg/day) * Animal Weight (kg)] / [Flow Rate (µL/hr) * 24 hr/day * (1 mL/1000 µL)]
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Solubility Testing (Recommended):
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Prepare small test batches of different vehicle compositions (see table below for examples).
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Add an excess of this compound powder to a known volume of each vehicle.
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Vortex and/or sonicate to facilitate dissolution.
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Allow the solutions to equilibrate at 37°C for at least 24 hours.
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Centrifuge to pellet any undissolved compound.
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Analyze the supernatant (e.g., by HPLC) to determine the saturation solubility.
-
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Vehicle Preparation: Based on solubility testing, prepare the chosen vehicle. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG400, and saline.
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Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline (v/v/v).
-
-
This compound Solution Preparation:
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Weigh the required amount of this compound powder.
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In a sterile vial, dissolve the this compound in the required volume of DMSO first.
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Gradually add the PEG400 while mixing.
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Finally, add the sterile saline to reach the final volume.
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Vortex until the solution is clear. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation.
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Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
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Stability Testing (Recommended):
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Store an aliquot of the final formulation at 37°C for the planned duration of the study (e.g., 28 days).
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Periodically (e.g., weekly), visually inspect for precipitation and analyze the concentration by HPLC to ensure stability.
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Protocol 2: Chronic Subcutaneous Administration of this compound using Osmotic Pumps in Mice
This protocol outlines the surgical procedure for implanting an osmotic pump for continuous subcutaneous delivery of this compound. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
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ALZET® osmotic pump (select a model with an appropriate duration and flow rate for your study)
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This compound formulation (prepared as per Protocol 1)
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Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
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Surgical instruments (scalpel, forceps, wound clips or sutures)
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Antiseptic solution and sterile swabs
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Analgesic
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Warming pad
Procedure:
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Pump Preparation:
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Fill the osmotic pump with the sterile this compound formulation according to the manufacturer's instructions.
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Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.
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Animal Preparation:
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Anesthetize the mouse. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
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Shave the fur from the dorsal mid-scapular region.
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Clean the surgical area with an antiseptic solution.
-
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Surgical Implantation:
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Make a small (~1 cm) incision in the skin at the nape of the neck.
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Using blunt forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.
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Insert the primed osmotic pump into the pocket, delivery portal first.
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Close the incision with wound clips or sutures.
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Post-Operative Care:
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Administer a post-operative analgesic as per your approved protocol.
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Allow the animal to recover on a warming pad until it is fully ambulatory.
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Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
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Wound clips or sutures are typically removed 7-10 days after surgery.
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Data Presentation
Table 1: Example Vehicle Compositions for this compound Formulation
| Vehicle Component | Composition 1 | Composition 2 | Composition 3 |
| DMSO | 10% | 20% | 5% |
| PEG400 | 40% | 30% | 30% |
| Saline (0.9%) | 50% | 50% | 65% |
| Notes | A common starting point for many compounds. | Higher DMSO content may improve solubility but also increases the risk of local tissue irritation. | Lower organic solvent content, may be better tolerated but solubility needs to be confirmed. |
Table 2: Dosing Parameters from Human Clinical Trials of this compound
| Parameter | Study 1 | Study 2 |
| Dosage | 30 mg, 60 mg, 90 mg | Ascending doses from 30 to 90 mg |
| Frequency | Three times per day (TID) | Three times per day (TID) |
| Duration | Up to 28 days | 28 days |
| Formulation | Zydis (oromucosal fast dissolving) | Oromucosal fast dissolving tablet |
| Reference | [2] | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation | - Poor solubility in the chosen vehicle.- Instability of the compound at 37°C.- Incorrect pH of the solution. | - Perform thorough solubility testing to identify a more suitable vehicle composition.- Increase the proportion of co-solvents (e.g., DMSO, PEG400), but be mindful of potential toxicity.- Assess the stability of the formulation at 37°C over the planned study duration before starting in vivo experiments.- Adjust the pH of the saline component if this compound solubility is pH-dependent. |
| Inconsistent or unexpected behavioral/physiological results | - Incomplete drug delivery due to pump failure or occlusion.- Degradation of this compound in the pump.- Vehicle-induced effects.- Off-target effects of this compound at the chosen dose. | - At the end of the study, explant the pump and measure the residual volume to confirm delivery.- Include a vehicle-only control group to differentiate drug effects from vehicle effects.- Conduct a dose-response study to determine the optimal therapeutic window for your experimental model.- Ensure the stability of your formulation for the entire study duration. |
| Inflammation or irritation at the implantation site | - High concentration of organic solvents (e.g., DMSO) in the vehicle.- Leakage from the pump or incision site.- Infection. | - Reduce the concentration of organic solvents in the vehicle if possible.- Ensure proper surgical closure to prevent leakage.- Maintain aseptic technique throughout the surgical procedure.- Monitor animals closely for signs of infection and treat according to veterinary guidance. |
| Air bubbles in the osmotic pump during filling | - Filling the pump too quickly.- Air trapped in the filling syringe or tube. | - Fill the pump slowly and steadily.- Ensure the syringe and filling tube are completely free of air before starting.- Follow the manufacturer's specific instructions for filling the pump model. |
Visualizations
References
Fipamezole Behavioral Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for researchers utilizing Fipamezole in behavioral experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you analyze and interpret unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected issues encountered during behavioral experiments with this compound.
Q1: We administered this compound, an α2-antagonist, but observed a paradoxical effect, such as the enhancement of a behavior we expected it to suppress. Why is this happening?
A1: This is a documented phenomenon with α2-adrenergic receptor antagonists. The underlying reasons can be complex:
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Low-Dose Augmentation: At very low doses, α2-antagonists can paradoxically enhance the effects of α2-agonists. For instance, low-dose atipamezole, a related compound, was found to prolong and augment the analgesic effects of norepinephrine and clonidine in rats[1]. This may be due to preferential blockade of presynaptic autoreceptors, leading to a surge in norepinephrine release that outweighs the postsynaptic receptor blockade at that specific dose.
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Receptor Subtype Specificity: this compound has different affinities for α2A, α2B, and α2C receptor subtypes[2][3]. The net behavioral effect depends on the balance of antagonism at these subtypes, which can have different, and sometimes opposing, functions in different brain circuits.
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Non-linear Dose-Response: The dose-response relationship for α2-antagonists is not always linear. Studies with the related antagonist atipamezole have shown beneficial effects on cognitive tasks at low doses, which are lost or even reversed at higher doses, potentially due to noradrenergic overactivity[4][5]. It is crucial to perform a full dose-response curve for your specific behavioral paradigm.
Q2: Our animals are exhibiting unexpected changes in locomotor activity (e.g., initial sedation followed by hyperactivity, or vice-versa). What could be the cause?
A2: Biphasic or unexpected locomotor effects can arise from several factors:
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Pharmacokinetic Profile: The time course of the drug's effect is critical. An initial effect may be observed as the drug concentration rises, while a different effect may emerge as it is metabolized and eliminated. Dopaminergic agents, which have systems closely linked to the noradrenergic system, are known to cause an initial hypolocomotion followed by hyperlocomotion.
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Interaction with Dopaminergic Systems: The α2-adrenergic system modulates dopamine release. This compound's potentiation of anti-Parkinsonian drugs highlights this interaction. The observed locomotor effects could be a net result of its influence on both noradrenergic and dopaminergic pathways.
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Off-Target Effects: this compound has been shown to have moderate affinity for histamine (H1, H3) receptors and the serotonin (5-HT) transporter. These off-target activities could contribute to unexpected sedative or stimulant effects depending on the dose and the specific behavior being measured.
Q3: We are observing high inter-animal variability in our behavioral results. What experimental factors should we scrutinize?
A3: High variability can obscure true drug effects. Consider these factors:
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Animal Strain and Species: Different rodent strains can exhibit markedly different responses to pharmacological agents. Ensure you are using a consistent and well-characterized strain.
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Stress Levels: The noradrenergic system is a key component of the body's stress response. Baseline stress levels in your animals can significantly impact how they respond to an α2-antagonist. Factors like handling, housing conditions, and habituation to the testing apparatus must be strictly controlled.
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Drug Administration Protocol: The route of administration, vehicle, and injection volume can affect drug absorption and bioavailability. Ensure these are consistent across all animals.
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Priming Effects: In models of L-DOPA-induced dyskinesia (LID), a key application for this compound, the "priming" effect of repeated L-DOPA administration is a major source of variability.
Q4: Can this compound affect cognitive performance in our behavioral tasks?
A4: Yes, modulation of the noradrenergic system can significantly impact cognition.
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Attention and Arousal: Studies with the related α2-antagonist atipamezole show that it can improve choice accuracy and attention in rats, particularly under challenging conditions. This is likely due to increased noradrenergic tone, which enhances arousal and facilitates the processing of salient stimuli.
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Dose-Dependent Impairment: The cognitive-enhancing effects are dose-dependent. Higher doses of atipamezole have been shown to impair performance, possibly by inducing a state of over-arousal or noradrenergic overactivity. Therefore, this compound could either enhance or impair performance in cognitive tests (e.g., Morris water maze, novel object recognition) depending on the dose used and the cognitive domain being tested.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Potency (KB, nM) |
| Human α2A | 9.2 | 8.4 |
| Human α2B | 17 | 16 |
| Human α2C | 55 | 4.7 |
| Histamine H1 | Moderate Affinity (IC50 100 nM - 1 µM) | Not Reported |
| Histamine H3 | Moderate Affinity (IC50 100 nM - 1 µM) | Not Reported |
| Serotonin (5-HT) Transporter | Moderate Affinity (IC50 100 nM - 1 µM) | Not Reported |
Table 2: Adverse Events in Human Clinical Trials (FJORD Study)
This data can help anticipate potential physiological confounds in animal models.
| Treatment Group (TID) | Percentage of Subjects Reporting ≥1 Adverse Event | Key Adverse Events Noted |
| Placebo | 50% | - |
| This compound 30 mg | 62% | Mild, transient blood pressure elevation |
| This compound 60 mg | 62.5% | Mild, transient blood pressure elevation |
| This compound 90 mg | 53.8% | Mild, transient blood pressure elevation |
Visualizations: Pathways and Workflows
Caption: this compound blocks inhibitory α2-adrenergic receptors.
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: Rodent Model of L-DOPA-Induced Dyskinesia (LID)
This protocol is essential for studying this compound's primary therapeutic indication.
-
Parkinsonian Lesion:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Procedure: Anesthetize the animal. Using a stereotaxic frame, induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. A typical dose is 8-16 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.
-
Verification: Two to three weeks post-surgery, verify the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (e.g., 0.25-0.5 mg/kg, s.c.). A successful lesion is indicated by robust contralateral rotations.
-
-
LID Induction (Priming):
-
Procedure: Two weeks after lesion verification, begin chronic daily administration of L-DOPA (e.g., 6-10 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor like benserazide (e.g., 12-15 mg/kg, i.p.) to induce dyskinesia.
-
Duration: Continue daily injections for approximately 3 weeks, or until stable and reliable dyskinetic movements are observed.
-
-
Behavioral Testing with this compound:
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Drug Administration: On the test day, administer this compound (or vehicle) at the desired dose and route (e.g., 1-10 mg/kg, i.p.) approximately 15-30 minutes before the L-DOPA injection.
-
Scoring Dyskinesia: Immediately after L-DOPA injection, place the animal in a clean observation cage. Score for Abnormal Involuntary Movements (AIMs) at regular intervals (e.g., every 20 minutes for 3-4 hours). AIMs are typically categorized into axial, limb, and orolingual subtypes and scored on a severity scale (e.g., 0-4).
-
Data Analysis: The primary outcome is the total AIMs score. Compare the scores between the this compound-treated group and the vehicle control group.
-
Protocol 2: Open Field Test for Locomotor Activity
This protocol is used to assess general locomotor and exploratory behavior.
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Apparatus: A square arena (e.g., 40x40x40 cm for rats) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares. The arena should be equipped with an automated photobeam system or video tracking software to record movement.
-
Habituation: Prior to the test day, handle the animals daily for at least 3-5 days. On the day before testing, allow each animal to explore the open field arena for 5-10 minutes to reduce novelty-induced anxiety on the test day.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Record activity for a set duration (e.g., 30-60 minutes).
-
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearings (animal stands on its hind legs).
-
Thigmotaxis: Time spent in the center versus the perimeter of the arena (an indicator of anxiety-like behavior).
-
Immobility Time: Total time the animal remains motionless.
-
-
Data Analysis: Compare the parameters between drug-treated and vehicle groups. Analyze data in time bins (e.g., 5-minute intervals) to detect biphasic or time-dependent effects.
References
- 1. Low dose alpha-2 antagonist paradoxically enhances rat norepinephrine and clonidine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (JP‐1730) is a potent α2 adrenergic receptor antagonist that reduces levodopa‐induced dyskinesia in the MPTP‐lesioned primate model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose- and parameter-dependent effects of atipamezole, an alpha 2-antagonist, on the performance of rats in a five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fipamezole and Idazoxan for the Management of Levodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-dopa) remains the cornerstone of symptomatic treatment for Parkinson's disease (PD). However, long-term therapy is often complicated by the emergence of debilitating levodopa-induced dyskinesia (LID), characterized by involuntary choreiform, dystonic, and ballistic movements. The development of effective anti-dyskinetic agents is a critical unmet need in PD management. Both fipamezole and idazoxan, selective antagonists of the alpha-2 adrenergic receptor, have been investigated as potential therapeutic agents for LID. This guide provides a detailed, objective comparison of their performance based on available preclinical and clinical data.
Mechanism of Action: Targeting the Noradrenergic System
This compound and idazoxan share a common mechanism of action as alpha-2 adrenergic receptor antagonists. In the context of Parkinson's disease and LID, the therapeutic rationale is based on the modulation of noradrenergic signaling within the basal ganglia. The chronic, pulsatile stimulation of dopamine receptors by levodopa is believed to lead to maladaptive plasticity in the cortico-striatal-thalamo-cortical loops. Noradrenergic pathways, originating from the locus coeruleus, innervate key structures within the basal ganglia and are thought to play a modulatory role in dopamine release and receptor sensitivity. By blocking presynaptic alpha-2 autoreceptors, this compound and idazoxan are hypothesized to increase noradrenergic tone, which in turn may help to normalize the aberrant signaling that underlies the expression of dyskinesias.
Preclinical Evidence in Primate Models
The most robust preclinical evidence for the anti-dyskinetic potential of both this compound and idazoxan comes from studies in non-human primate models of Parkinson's disease, typically using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state and subsequent levodopa-induced dyskinesia.
Experimental Protocols: MPTP-Lesioned Primate Model
A generalized experimental workflow for these preclinical studies is outlined below.
A Comparative Guide to Fipamezole and Atipamezole in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Fipamezole and atipamezole are both potent and selective α2-adrenergic receptor antagonists that have carved out distinct but important roles in the field of neuroscience. While they share a common primary mechanism of action, their development history, selectivity profiles, and primary applications differ significantly. Atipamezole is a well-established tool in veterinary medicine and preclinical research for the rapid reversal of sedation induced by α2-agonists. In contrast, this compound has been developed and investigated primarily as a potential therapeutic agent for neurological disorders in humans, most notably for levodopa-induced dyskinesia (LID) in Parkinson's disease.
This guide provides an objective comparison of their pharmacological profiles, summarizes key experimental data, and presents detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the α2-Adrenergic Receptor
Both this compound and atipamezole exert their effects by acting as competitive antagonists at α2-adrenergic receptors. These receptors are a key component of the noradrenergic system and are primarily located presynaptically on noradrenergic neurons. When activated by agonists (like norepinephrine itself, or drugs such as dexmedetomidine), these receptors initiate an inhibitory feedback loop that suppresses further norepinephrine release.
By blocking these receptors, this compound and atipamezole inhibit this negative feedback, leading to an increase in the firing rate of noradrenergic neurons and enhanced release of norepinephrine in the central and peripheral nervous systems. This increased noradrenergic tone underlies their primary effects.
While both are highly selective for α2 over α1 receptors, atipamezole is particularly noteworthy for its exceptionally high selectivity ratio. This compound, while also highly selective, has been noted to have a moderate affinity for histamine H1/H3 receptors and the serotonin transporter at higher concentrations.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and atipamezole based on available preclinical and clinical studies.
Table 1: Comparison of Receptor Binding & Functional Profiles
| Parameter | This compound | Atipamezole |
| Primary Target | α2-Adrenergic Receptor Antagonist[2][3] | α2-Adrenergic Receptor Antagonist[4][5] |
| α2A Affinity (Ki/KB) | 9.2 nM (Ki) / 8.4 nM (KB) | High, non-selective for subtypes |
| α2B Affinity (Ki/KB) | 17 nM (Ki) / 16 nM (KB) | High, non-selective for subtypes |
| α2C Affinity (Ki/KB) | 55 nM (Ki) / 4.7 nM (KB) | High, non-selective for subtypes |
| α2/α1 Selectivity Ratio | Potent and selective | 8526:1 |
| Other Receptor Affinities | Moderate affinity for H1, H3, and 5-HT transporter (IC50 100 nM - 1 µM) | Negligible affinity for serotonin, muscarinic, dopamine, histamine, opiate, GABA, or benzodiazepine receptors |
Table 2: Comparison of Pharmacokinetic Properties
| Parameter | This compound | Atipamezole |
| Absorption | Data from human trials available | Rapid after IM injection |
| Time to Max. Concentration | Not specified in search results | ~10 minutes (IM, Dogs) |
| Distribution | Crosses blood-brain barrier | Crosses blood-brain barrier; brain conc. 2-3x plasma |
| Metabolism | Not specified in search results | Extensive hepatic biotransformation |
| Elimination Half-life | Not specified in search results | 2.6 hours (Dogs); 1.3 hours (Rats) |
| Excretion | Not specified in search results | Primarily in urine as metabolites |
Table 3: Summary of Key Experimental & Clinical Findings
| Research Area | Drug | Model / Population | Key Finding | Reference |
| Anesthetic Reversal | Atipamezole | Dogs sedated with medetomidine | Median arousal time of 3-5 minutes vs. >30 min for placebo. | |
| Atipamezole | Mice anesthetized with ketamine-medetomidine | Reversal at 40 min post-induction is more effective than at 10 min. | ||
| Parkinson's Disease | This compound | MPTP-lesioned marmosets | 10 mg/kg significantly reduced L-dopa-induced dyskinesia and extended L-dopa's anti-parkinsonian effect by 66%. | |
| This compound | Patients with Parkinson's Disease and LID | 90 mg TID reduced LID score vs. placebo in a US subgroup (-1.9 point improvement, p=0.047). | ||
| Brain Injury | Atipamezole | Rats with focal cerebral ischemia | Repeated treatment facilitated sensorimotor recovery. | |
| Cognitive Function | Atipamezole | Experimental animals | Low doses show beneficial effects on alertness, attention, and learning. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the primary applications of atipamezole and this compound.
Protocol 1: Reversal of Dexmedetomidine-Induced Anesthesia in Rodents with Atipamezole
This protocol is typical for studies requiring rapid recovery from anesthesia for subsequent behavioral testing or to improve animal welfare.
-
Animal Model: C57BL/6 mice.
-
Anesthesia Induction: Administer a combination of ketamine (e.g., 75 mg/kg, IP) and dexmedetomidine (e.g., 0.5 mg/kg, IP) to induce a surgical plane of anesthesia.
-
Anesthetic Monitoring: Confirm the depth of anesthesia by assessing the lack of a pedal withdrawal reflex (toe pinch).
-
Surgical/Experimental Procedure: Perform the intended procedure. A duration of 30-40 minutes is recommended to allow for sufficient ketamine metabolism.
-
Reversal Administration: After the procedure (ideally ≥40 minutes post-induction), administer atipamezole at a dose of 1-2.5 mg/kg via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Recovery Monitoring: Place the animal in a clean, warm cage and monitor continuously. Record key recovery milestones:
-
Time to return of the righting reflex.
-
Time to purposeful movement and walking.
-
Monitor for any adverse effects such as agitation or vocalization, which may occur with premature reversal.
-
Protocol 2: Evaluation of this compound on Levodopa-Induced Dyskinesia in the MPTP Primate Model
This protocol is based on preclinical studies that provided the rationale for clinical trials of this compound in Parkinson's disease.
-
Animal Model: MPTP-lesioned common marmosets (Callithrix jacchus) exhibiting stable parkinsonian symptoms and reliable L-dopa-induced dyskinesia.
-
Drug Preparation:
-
Levodopa (L-dopa) is prepared with a peripheral decarboxylase inhibitor (e.g., carbidopa).
-
This compound (e.g., 10 mg/kg) is prepared for oral or subcutaneous administration.
-
-
Experimental Design: A crossover design is typically used, where each animal receives all treatments (e.g., L-dopa + vehicle, L-dopa + this compound) on different days, separated by a washout period.
-
Administration and Scoring:
-
Administer the treatment (this compound or vehicle).
-
After a set pre-treatment time (e.g., 30 minutes), administer a standard dose of L-dopa.
-
Begin scoring immediately. Trained observers, blind to the treatment, score the animals for:
-
Parkinsonian disability: Using a validated primate rating scale.
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Dyskinesia: Rating the severity of choreiform and dystonic movements.
-
-
Scoring is performed at regular intervals (e.g., every 15-30 minutes) for several hours (e.g., 4-6 hours).
-
-
Data Analysis:
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Calculate the total dyskinesia score and total anti-parkinsonian effect for each treatment period.
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Analyze the duration of the "on-time" (period of good motor function) with and without disabling dyskinesia.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the effects of this compound vs. vehicle on dyskinesia and parkinsonian scores.
-
Conclusion and Recommendations
This compound and atipamezole, while both potent α2-adrenergic antagonists, are not interchangeable in neuroscience research.
Atipamezole is the undisputed standard for reversing the effects of α2-adrenergic agonists like dexmedetomidine and xylazine. Its exceptionally high selectivity minimizes off-target effects, making it an ideal and reliable tool for preclinical in vivo studies where rapid recovery from anesthesia is desired. Its use has also been explored in models of brain injury and cognition, highlighting its utility in manipulating the noradrenergic system for experimental purposes.
This compound should be viewed as an investigational therapeutic agent. Its development has been specifically aimed at treating human neurological conditions, particularly levodopa-induced dyskinesia in Parkinson's disease. Researchers studying the pathophysiology of movement disorders or developing novel anti-dyskinetic therapies would find this compound to be the more clinically relevant compound. While it can be used as a tool to probe noradrenergic function, its slightly broader receptor profile at higher concentrations must be considered when interpreting results.
-
For reversing α2-agonist-induced sedation or for general studies on the role of the noradrenergic system in healthy or anesthetized animals, atipamezole is the superior choice due to its established efficacy and high selectivity.
-
For studies directly related to Parkinson's disease, dyskinesia , or the development of novel therapeutics for human movement disorders, This compound is the more appropriate and clinically relevant compound.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. Atipamezole - Wikipedia [en.wikipedia.org]
- 5. ANTISEDAN® (atipamezole hydrochloride) [dailymed.nlm.nih.gov]
Fipamezole: A Comparative Analysis of its Antidyskinetic Efficacy in Preclinical and Clinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fipamezole's performance in mitigating levodopa-induced dyskinesia (LID) across multiple experimental models. The data presented herein is intended to offer an objective evaluation of this compound against other therapeutic alternatives, supported by detailed experimental protocols and quantitative evidence.
This compound (JP-1730) is a selective α2-adrenergic receptor antagonist that has demonstrated significant potential in reducing LID, a common and debilitating side effect of long-term levodopa therapy in Parkinson's disease.[1][2] The rationale for its use lies in the modulation of noradrenergic pathways that influence the basal ganglia circuitry, which becomes dysfunctional in Parkinson's disease and further perturbed by chronic levodopa treatment.
Preclinical Efficacy of this compound
This compound has been evaluated in the gold-standard non-human primate model of Parkinson's disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned primate. This model closely mimics the motor symptoms of Parkinson's disease and the development of LID with chronic levodopa administration.
In a key preclinical study, this compound demonstrated a significant reduction in LID in MPTP-lesioned marmosets. A 10 mg/kg dose of this compound not only markedly decreased dyskinesia scores but also extended the therapeutic window of levodopa, increasing its duration of action by 66%.[1][2] This suggests that this compound may not only alleviate the adverse effects of levodopa but also enhance its primary therapeutic benefit.
Comparison with Alternative Antidyskinetic Agents
To provide a comprehensive assessment of this compound's potential, its efficacy is compared with other non-dopaminergic agents investigated for the treatment of LID in the same preclinical model.
| Drug Class | Agent | Model | Key Efficacy Data | Citation |
| α2-Adrenergic Antagonist | This compound | MPTP-lesioned primate | Significant reduction in dyskinesia; 66% increase in L-dopa duration of action. | [1] |
| NMDA Receptor Antagonist | Amantadine | MPTP-lesioned primate | Near-total suppression of choreiform dyskinesias and substantial reduction in dystonia (dose-dependent and can be associated with reduced antiparkinsonian effect at lower levodopa doses). | |
| 5-HT1A Receptor Agonist | Elpetoprazine | MPTP-lesioned macaque | Up to 80% reduction in abnormal involuntary movements when combined with a 5-HT1B agonist. | |
| 5-HT1A Receptor Agonist | Sarizotan | MPTP-lesioned monkey | 91% reduction in levodopa-induced choreiform dyskinesias. |
Clinical Validation: The FJORD Study
The promising preclinical results led to the clinical evaluation of this compound in patients with Parkinson's disease experiencing LID. The this compound for Dyskinesia in Parkinson's Disease (FJORD) study was a Phase II, double-blind, randomized, placebo-controlled, dose-escalating trial conducted in the United States and India.
While the study did not meet its primary endpoint in the total population, a pre-specified subgroup analysis of the US participants revealed a statistically significant and clinically meaningful reduction in dyskinesia.
| Study Population | Dose of this compound | Primary Outcome Measure | Result | p-value | Citation |
| US Subgroup | 90 mg TID | Change in Levodopa-Induced Dyskinesia Scale (LIDS) score from baseline | -1.9 point improvement vs. placebo | 0.047 | |
| Total Population | All doses | Change in LIDS score from baseline | No statistically significant difference | - |
The FJORD study also demonstrated that this compound was generally well-tolerated, with the most common side effect being a mild and transient elevation in blood pressure.
Experimental Protocols
MPTP-Lesioned Primate Model of Levodopa-Induced Dyskinesia
1. Induction of Parkinsonism:
-
Species: Common Marmosets (Callithrix jacchus) or Cynomolgus Macaques (Macaca fascicularis).
-
Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-hydrochloride.
-
Administration: Systemic administration (intramuscular or subcutaneous) of MPTP over a period of days to weeks to induce a stable parkinsonian state. The dosing regimen is titrated to achieve a significant but not debilitating level of motor impairment, characterized by bradykinesia, rigidity, and postural instability.
2. Induction of Dyskinesia:
-
Agent: Levodopa (L-dopa) in combination with a peripheral decarboxylase inhibitor (e.g., carbidopa or benserazide).
-
Administration: Chronic daily oral administration of levodopa. The dose is gradually increased until stable and reproducible dyskinetic movements (choreiform and dystonic) are observed during the "on" period.
3. Assessment of Dyskinesia:
-
Method: Behavioral observation and scoring using a validated primate dyskinesia rating scale. This typically involves a trained rater, blinded to the treatment condition, scoring the severity of dyskinetic movements in different body regions (e.g., limbs, trunk, face) at regular intervals after levodopa administration. The total dyskinesia score is calculated over the observation period.
6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia
1. Induction of Parkinsonism:
-
Species: Adult male Sprague-Dawley or Wistar rats.
-
Agent: 6-hydroxydopamine (6-OHDA) hydrobromide.
-
Administration: Unilateral stereotactic injection of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). This creates a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain, leading to contralateral motor deficits.
2. Induction of Dyskinesia:
-
Agent: Levodopa methyl ester in combination with a peripheral decarboxylase inhibitor.
-
Administration: Chronic daily intraperitoneal injections of levodopa for several weeks. This induces the development of abnormal involuntary movements (AIMs), which are considered the rodent equivalent of LID.
3. Assessment of Dyskinesia:
-
Method: The Abnormal Involuntary Movement Scale (AIMS). A trained observer, blinded to the treatment, scores the severity of axial, limb, and orolingual AIMs at regular intervals after levodopa injection. The total AIMS score reflects the overall severity of dyskinesia.
Signaling Pathways and Experimental Workflows
Conclusion
The available preclinical and clinical data provide a strong rationale for the continued investigation of this compound as a treatment for levodopa-induced dyskinesia. Its mechanism of action, targeting the noradrenergic system, offers a novel approach to managing this challenging motor complication. While the pivotal clinical trial did not meet its primary endpoint in the overall population, the positive results in a significant subgroup warrant further investigation to identify patient populations most likely to benefit from this therapy. The comparative data presented in this guide underscore the potential of this compound and provide a framework for its evaluation against existing and emerging antidyskinetic treatments.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence [frontiersin.org]
Comparative Analysis of Alpha-2 Adrenergic Antagonists in Parkinson's Disease: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of alpha-2 adrenergic antagonists for the treatment of Parkinson's disease (PD), with a primary focus on their efficacy in managing levodopa-induced dyskinesia (LID). This document summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes relevant biological pathways to support ongoing research and development in this area.
Introduction and Rationale
Levodopa remains the gold-standard treatment for the motor symptoms of Parkinson's disease. However, long-term therapy is often complicated by the development of debilitating levodopa-induced dyskinesias (LID). The noradrenergic system has been implicated in the pathophysiology of both Parkinson's disease and LID. Alpha-2 adrenergic receptors, which are G protein-coupled receptors, are located presynaptically on noradrenergic neurons and postsynaptically in the basal ganglia, key areas for motor control. Antagonism of these receptors is hypothesized to modulate neuronal activity in the basal ganglia, thereby reducing dyskinesias without compromising the anti-parkinsonian effects of levodopa.
This guide focuses on a comparative analysis of three prominent alpha-2 adrenergic antagonists that have been investigated for this purpose: idazoxan, fipamezole, and yohimbine. While another alpha-2 adrenergic antagonist, ORM-12741 (also known as DB105), has been investigated in neurodegenerative diseases, its clinical development has primarily focused on Alzheimer's disease, with insufficient preclinical or clinical data in the context of Parkinson's disease to warrant its inclusion in this detailed comparison.
Preclinical and Clinical Efficacy: A Comparative Summary
While direct head-to-head clinical trials are lacking, preclinical studies and individual clinical trials provide valuable insights into the comparative efficacy and safety of idazoxan, this compound, and yohimbine in the context of Parkinson's disease and LID.
Table 1: Comparative Efficacy of Alpha-2 Adrenergic Antagonists in Levodopa-Induced Dyskinesia (LID)
| Feature | Idazoxan | This compound | Yohimbine |
| Primary Indication Studied | Levodopa-Induced Dyskinesia | Levodopa-Induced Dyskinesia | Levodopa-Induced Dyskinesia (preclinical), Anxiety in PD (clinical) |
| Key Clinical Trial Finding | Improved LID severity at a 20 mg dose without worsening parkinsonism[1]. | Reduced LID at a 90 mg dose in a US subpopulation (mean improvement of -1.9 on LIDS vs. placebo, p=0.047)[2][3]. | Preclinical studies show reduction in LID[4]. A clinical study in PD focused on anxiety, where it induced panic attacks in susceptible patients[5]. |
| Effect on Parkinsonian Motor Symptoms | No concomitant deterioration in the antiparkinsonian response to levodopa. | Did not exacerbate parkinsonism. | Preclinical data suggests no compromise of anti-parkinsonian action of L-dopa. |
| Dose-Response Relationship | Pilot study suggests efficacy at 20 mg, with less clear effects at 10 mg and 40 mg. | Dose-responsiveness demonstrated in the US subgroup (p=0.014). | Not established in clinical trials for LID. |
| Most Common Adverse Events | Not detailed in the provided pilot study data. | Mild, transient blood pressure elevation. | In an anxiety study, induced somatic symptoms and panic attacks in PD patients with anxiety or depression. |
| Overall Clinical Development Status for LID | Investigated in a pilot Phase II study. | Investigated in a Phase II study (FJORD study). | Limited clinical development for LID in PD. |
Table 2: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Alpha-2A | 9.2 |
| Alpha-2B | 17 |
| Alpha-2C | 55 |
Data from preclinical studies.
Experimental Protocols
Accurate and consistent assessment of motor symptoms and dyskinesia is critical in clinical trials for Parkinson's disease. The following are outlines of standard protocols for the key assessment scales mentioned in the clinical trials of alpha-2 adrenergic antagonists.
Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease. The Movement Disorder Society-sponsored revision (MDS-UPDRS) is the current standard and is divided into four parts:
-
Part I: Non-Motor Experiences of Daily Living: This section is completed by the patient and caregiver and assesses cognitive impairment, mood disorders, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Also completed by the patient and caregiver, this part evaluates the impact of motor symptoms on daily activities such as speech, swallowing, dressing, and walking.
-
Part III: Motor Examination: This is a clinician-administered examination of the key motor signs of Parkinson's disease, including tremor, rigidity, bradykinesia, and postural instability. Each item is scored on a 0-4 scale, with 0 indicating no impairment and 4 indicating severe impairment.
-
Part IV: Motor Complications: This section, completed by the clinician based on patient and caregiver interviews, assesses the severity and impact of motor fluctuations and dyskinesias.
Levodopa-Induced Dyskinesia Scale (LIDS)
The LIDS is a modification of the Abnormal Involuntary Movement Scale (AIMS) and is used to specifically assess the severity of levodopa-induced dyskinesias. The assessment protocol typically involves:
-
Timing: Dyskinesias are evaluated at multiple time points after a levodopa dose, when the patient is in the "on" state and dyskinesias are most prominent.
-
Body Regions: The scale assesses the severity of dyskinesia in various body regions, including the face, neck, trunk, and each of the four limbs.
-
Scoring: The severity of abnormal movements in each body region is typically rated on a scale from 0 (none) to 4 (severe, continuous, and disabling).
-
Global Assessment: A global score is often calculated to represent the overall severity and impact of the dyskinesias.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Alpha-2 Adrenergic Antagonists in the Basal Ganglia
References
- 1. Idazoxan, an alpha-2 antagonist, and L-DOPA-induced dyskinesias in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha2-adrenergic receptor antagonist idazoxan reduces dyskinesia and enhances anti-parkinsonian actions of L-dopa in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinson's disease: a preliminary study of yohimbine challenge in patients with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Fipamezole vs. Emerging Therapies: A Comparative Guide to Anti-Dyskinesia Treatments
For Researchers, Scientists, and Drug Development Professionals
Levodopa-induced dyskinesia (LID) remains a significant challenge in the long-term management of Parkinson's disease. While fipamezole, a selective α2-adrenergic receptor antagonist, has been investigated for its anti-dyskinetic properties, a new wave of therapies targeting diverse neurochemical pathways is emerging. This guide provides a comparative analysis of this compound against three such emerging therapies: mesdopetam (a dopamine D3 receptor antagonist), NLX-112 (befiradol, a serotonin 5-HT1A receptor agonist), and AV-101 (an NMDA receptor glycine site antagonist).
Comparative Efficacy
The following tables summarize the available quantitative data from key clinical and preclinical studies. Direct head-to-head comparisons are limited, and the data presented are from separate trials with differing methodologies.
Table 1: this compound Efficacy Data (FJORD Study - US Subgroup) [1]
| Outcome Measure | This compound (90 mg TID) | Placebo | Mean Difference (95% CI) | p-value |
| Change in Levodopa-Induced Dyskinesia Scale (LIDS) Score | - | - | -1.9 (0.0 to -3.8) | 0.047 |
Table 2: Mesdopetam Efficacy Data (Phase IIb Study - Full Analysis Set) [2][3][4]
| Outcome Measure | Mesdopetam (7.5 mg bid) | Placebo | p-value |
| Change in Unified Dyskinesia Rating Scale (UDysRS) Parts 1, 3, and 4 | Significant Reduction | - | 0.026 |
| Responder Rate (Clinically Relevant UDysRS Improvement) | 71.4% | - | - |
Table 3: NLX-112 (Befiradol) Efficacy Data (Phase 2a Study) [5]
| Outcome Measure | NLX-112 (up to 2 mg/day) | Placebo |
| Change in UDysRS Total Score (Day 42) | -6.3 points | -2.4 points (not significant) |
| Change in UPDRS Part 3 Score (Day 42) | -3.7 points | +0.1 points (not significant) |
Table 4: AV-101 Efficacy Data (Preclinical MPTP Monkey Model)
| Outcome Measure | AV-101 (250 mg/kg) + L-Dopa | L-Dopa Alone |
| Reduction in Mean Dyskinesia Scores | ~25-29% | - |
| Comparison to Amantadine | Comparable antidyskinetic activity | - |
Mechanisms of Action & Signaling Pathways
The therapeutic strategies of these compounds are rooted in distinct neurochemical pathways implicated in the pathophysiology of LID.
This compound: As a selective α2-adrenergic receptor antagonist, this compound is thought to increase norepinephrine release in the basal ganglia. This may, in turn, modulate dopaminergic and glutamatergic neurotransmission, thereby reducing dyskinetic movements.
Mesdopetam: This compound is a dopamine D3 receptor antagonist. The overactivity of D3 receptors is implicated in LID. By blocking these receptors, mesdopetam is thought to normalize signaling in the striatum.
NLX-112 (Befiradol): As a selective serotonin 5-HT1A receptor agonist, NLX-112 is thought to reduce the aberrant release of dopamine from serotonergic neurons, a key mechanism contributing to LID. It may also modulate glutamatergic and GABAergic activity in the basal ganglia.
AV-101: This is a pro-drug of 7-chlorokynurenic acid, a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor. Overactivation of NMDA receptors is believed to contribute to the neuroplastic changes underlying LID. By modulating NMDA receptor activity, AV-101 aims to reduce excitotoxicity and normalize glutamatergic signaling.
References
- 1. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irlab.se [irlab.se]
- 3. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - Inderes [inderes.dk]
- 5. NLX‐112 Randomized Phase 2A Trial: Safety, Tolerability, Anti‐Dyskinetic, and Anti‐Parkinsonian Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fipamezole and Other Noradrenergic Agents: A Head-to-Head Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fipamezole, a selective α2-adrenergic receptor antagonist, with other key noradrenergic agents, namely atipamezole and yohimbine. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their pharmacological profiles.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity of this compound, atipamezole, and yohimbine for adrenergic receptors. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: α2-Adrenergic Receptor Binding Affinities (Ki in nM)
| Agent | Human α2A | Human α2B | Human α2C | Species/Assay Reference |
| This compound (JP-1730) | 9.2 | 17 | 55 | Human cloned receptors[1] |
| Atipamezole | - | - | - | Atipamezole has approximately 100 times higher affinity for α2-adrenoceptors than yohimbine and idazoxan[2]. |
| Yohimbine | - | - | - | - |
Data for atipamezole and yohimbine Ki values at specific human α2 subtypes were not available in the searched literature.
Table 2: Functional Antagonist Activity (KB in nM)
| Agent | Human α2A | Human α2B | Human α2C | Assay Reference |
| This compound (JP-1730) | 8.4 | 16 | 4.7 | [35S]GTPγS binding assay[1] |
Functional antagonist data for atipamezole and yohimbine from comparable assays were not found in the search results.
Table 3: Adrenergic Receptor Selectivity
| Agent | α2/α1 Selectivity Ratio | α2 vs. 5-HT1A Selectivity | Reference |
| Atipamezole | 8526 | 1290-fold preference for α2 | |
| Yohimbine | 40 | 10-fold preference for α2 | |
| Idazoxan (for comparison) | 27 | - |
A specific α2/α1 selectivity ratio for this compound was not found in the search results.
Table 4: Comparative Efficacy in Reversal of α2-Agonist Effects in Canines
| Parameter | Atipamezole | Yohimbine | Experimental Context | Reference |
| Norepinephrine Levels | Dose-dependent reversal | Prolonged increase compared to atipamezole | Reversal of medetomidine-induced effects | |
| Insulin Levels | Dose-dependent reversal | Prolonged increase compared to atipamezole | Reversal of medetomidine-induced effects | |
| Cortisol Levels | No significant change | Increased cortisol levels | Reversal of medetomidine-induced effects |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Receptor Binding Affinity Assays
-
Objective: To determine the affinity of a compound for a specific receptor subtype.
-
General Protocol:
-
Preparation of Membranes: Membranes from cells expressing the specific human α2-adrenergic receptor subtypes (α2A, α2B, α2C) are prepared.
-
Radioligand Binding: A radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-rauwolscine or [3H]-clonidine for α2 receptors, [3H]-prazosin for α1 receptors) is incubated with the prepared cell membranes.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, atipamezole, yohimbine).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Assay
-
Objective: To assess the functional antagonist properties of a compound by measuring its ability to inhibit agonist-induced G-protein activation.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a known agonist (e.g., adrenaline), the test antagonist (e.g., this compound) at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-protein Activation: Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for GTP (or [35S]GTPγS in this case) on the Gα subunit, leading to G-protein activation.
-
Filtration and Scintillation Counting: The reaction is stopped, and the membranes with bound [35S]GTPγS are collected by filtration and the radioactivity is measured.
-
Data Analysis: The antagonist's ability to reduce the agonist-induced [35S]GTPγS binding is quantified. The equilibrium dissociation constant for the antagonist (KB) is calculated from the concentration-response curves.
-
In Vivo Reversal of α2-Agonist-Induced Effects in Animal Models
-
Objective: To evaluate the in vivo efficacy of an antagonist in reversing the physiological effects of an α2-agonist.
-
Example Protocol (based on the study comparing atipamezole and yohimbine in dogs):
-
Animal Model: Healthy Beagle dogs are used.
-
Induction of Sedation: A specific α2-agonist, medetomidine (20 μg/kg), is administered intramuscularly (IM).
-
Antagonist Administration: After a set period, the dogs are treated with either saline (control), atipamezole (at various doses, e.g., 40, 120, 320 μg/kg IM), or yohimbine (110 μg/kg IM).
-
Blood Sampling: Blood samples are collected at multiple time points before and after drug administration.
-
Biochemical Analysis: Plasma levels of norepinephrine, epinephrine, insulin, cortisol, glucose, and nonesterified fatty acids are measured.
-
Data Analysis: The changes in the biochemical parameters over time are compared between the different treatment groups to assess the reversal effects of the antagonists.
-
Visualizations
Signaling Pathways
Caption: Simplified noradrenergic signaling pathway showing the action of this compound.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Profile of Fipamezole Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacological profile of fipamezole, a potent and selective alpha-2 adrenergic receptor antagonist. This compound (also known as JP-1730) has been investigated for its potential therapeutic effects in neurological disorders, particularly in reducing levodopa-induced dyskinesia in Parkinson's disease.[1][2] Understanding its pharmacological characteristics across different preclinical species is crucial for the interpretation of experimental data and for its continued development.
This document presents available quantitative data, details key experimental methodologies, and offers visual representations of signaling pathways and workflows to facilitate a deeper understanding of this compound's properties in comparison to other relevant alpha-2 adrenergic antagonists.
Pharmacological Profile: this compound and Alternatives
Binding Affinity and Functional Antagonism of this compound (Human Receptors)
| Parameter | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | Reference |
| Binding Affinity (Ki, nM) | 9.2 | 17 | 55 | |
| Functional Antagonism (K_B, nM) | 8.4 | 16 | 4.7 |
Receptor Selectivity Profile
This compound also exhibits a moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter, with IC50 values in the range of 100 nM to 1 µM. In comparison, atipamezole is highly selective for alpha-2 adrenoceptors over alpha-1 adrenoceptors.
| Compound | α2:α1 Selectivity Ratio | Species | Reference |
| Atipamezole | 8526:1 | Rodent | |
| Yohimbine | 40:1 | Rodent |
Cross-Species Pharmacokinetics of Atipamezole
While specific pharmacokinetic data for this compound is limited, studies on the related compound atipamezole highlight potential species differences in metabolism and elimination. Atipamezole is rapidly absorbed after intramuscular administration in dogs, reaching peak plasma concentrations within approximately 10 minutes. The elimination half-life, however, differs between rats and dogs. A significant species difference in metabolism has been noted for atipamezole, with P450 enzymes being responsible for its metabolism in rats, whereas N-glucuronidation is the primary pathway in humans.
| Parameter | Rat | Dog | Reference |
| Elimination Half-life | 1.3 hours | 2.6 hours | |
| Primary Metabolism Pathway | Cytochrome P450 | Not specified (differs from human) |
Signaling Pathways
This compound acts as an antagonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. The activation of these receptors by endogenous agonists like norepinephrine and epinephrine leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, this compound prevents this signaling cascade, thereby increasing noradrenergic neurotransmission.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of alpha-2 adrenoceptor antagonists like this compound.
Radioligand Binding Assay for α2-Adrenoceptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype. It involves competing the unlabeled test compound against a radiolabeled ligand known to bind to the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target alpha-2 adrenoceptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-MK912), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay for α2-Adrenoceptors
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. Antagonist properties are determined by the ability of the test compound to inhibit agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the alpha-2 adrenoceptor subtype of interest as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, pre-incubate the membranes with varying concentrations of the antagonist (this compound) and a fixed concentration of an alpha-2 adrenoceptor agonist (e.g., norepinephrine).
-
Initiate the G-protein activation by adding [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and GDP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.
-
-
Termination and Detection:
-
Stop the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding at each concentration of the antagonist.
-
Plot the inhibition of agonist-stimulated binding against the log concentration of the antagonist.
-
Calculate the IC50 value for the antagonist.
-
Determine the antagonist equilibrium dissociation constant (KB) using the appropriate pharmacological model.
-
In Vivo Microdialysis for Neurotransmitter Level Assessment
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals, providing a measure of the neurochemical effects of a drug.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Secure the guide cannula to the skull using dental cement and allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
-
Drug Administration and Sampling:
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of neurotransmitters (e.g., norepinephrine, dopamine) in the dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the effect of the drug.
-
Conclusion
This compound is a potent alpha-2 adrenergic receptor antagonist with high affinity for all three human subtypes. Its pharmacological profile in humans is well-defined, demonstrating its potential for modulating noradrenergic neurotransmission. However, a significant gap exists in the publicly available literature regarding its binding affinity and functional potency in common preclinical species such as rats, mice, and dogs.
In contrast, the comparative pharmacology of atipamezole is better characterized, showcasing high selectivity for alpha-2 over alpha-1 adrenoceptors and notable pharmacokinetic differences across species. The provided experimental protocols offer a robust framework for further investigation into the pharmacological properties of this compound and other alpha-2 adrenoceptor ligands.
Future research should aim to generate comprehensive pharmacological and pharmacokinetic data for this compound in key preclinical species. Such studies are essential for validating animal models and for the successful translation of preclinical findings to clinical applications.
References
A Comparative Review of Clinical Trial Outcomes for Alpha-2 Antagonists
This guide provides a comparative analysis of clinical trial outcomes for prominent alpha-2 antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential and limitations. The review focuses on the clinical applications, efficacy, and safety profiles of yohimbine, mirtazapine, idazoxan, and atipamezole, supported by quantitative data from key clinical studies.
Introduction to Alpha-2 Antagonists
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in regulating neurotransmitter release.[1][2] Antagonists of these receptors block the normal signaling pathway, leading to an increase in the release of norepinephrine and other neurotransmitters. This mechanism of action has been explored for various therapeutic applications, including the treatment of erectile dysfunction, depression, and as an adjunctive therapy in schizophrenia. This review compares the clinical trial outcomes of four alpha-2 antagonists, highlighting their distinct clinical profiles.
Alpha-2 Adrenergic Receptor Signaling Pathway
The alpha-2 adrenergic receptor is coupled to an inhibitory G-protein (Gi). Upon activation by an agonist (e.g., norepinephrine), the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Alpha-2 antagonists block this interaction, preventing the inhibition of adenylyl cyclase and thereby increasing cAMP levels and subsequent downstream signaling.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from key clinical trials for yohimbine, mirtazapine, idazoxan, and atipamezole.
Table 1: Efficacy of Yohimbine in Erectile Dysfunction
| Trial/Study | N | Dosage | Primary Outcome Measure | Yohimbine Group | Placebo Group | p-value |
| Vogt et al. (1997)[3] | 83 | 30 mg/day | Overall Response Rate | 71% | 45% | <0.05 |
| Morales et al. (1987)[4] | 100 | 18 mg/day | Positive Response Rate (Phase 1) | 42.6% | 27.6% | 0.42 |
| Wibowo et al. (2021) Meta-analysis[5] | 8 studies | Varied | Improved Erectile Function (OR) | 2.87 (vs. Placebo) | - | <0.001 |
| Wibowo et al. (2021) Meta-analysis | 5 studies | Varied | Improved Sexual Function (OR) | 1.93 (Yohimbine alone) | - | 0.07 |
Table 2: Efficacy of Mirtazapine in Major Depressive Disorder
| Trial/Study | N | Comparator | Primary Outcome Measure | Mirtazapine Outcome | Comparator Outcome |
| Behnke et al. (2001) Meta-analysis | 7 trials | Placebo | Effect Size on HAM-D (17-item) | 0.49 | - |
| Behnke et al. (2001) Meta-analysis | 7 trials | Placebo | Effect Size on HAM-D (6-item depression factor) | 0.42 | - |
| Fawcett & Barkin (1998) Meta-analysis | 161 (Mirt) vs 132 (Pla) | Placebo | Reduction in HAM-D anxiety/agitation items | Statistically significant reduction at weeks 1, 2, 4, 6 | - |
| Undisclosed Multicenter Study | 114 | Placebo | Change in HAM-D and MADRS | More pronounced decrease than placebo | - |
Table 3: Efficacy of Idazoxan in Neurological and Psychiatric Disorders
| Trial/Study | Indication | N | Dosage | Primary Outcome Measure | Idazoxan Group Outcome | Comparator Group Outcome | p-value |
| Litman et al. (1993) | Schizophrenia (adjunctive) | 6 | 120 mg/day | Change in BPRS Total Score | Significant decrease | Fluphenazine alone (baseline) | <0.05 |
Table 4: Efficacy of Atipamezole in Reversing Dexmedetomidine Effects (in Humans)
| Trial/Study | N | Atipamezole Dosage | Primary Outcome Measure | Atipamezole Group Outcome | Placebo Group Outcome | p-value |
| Scheinin et al. (1998) | 8 | 15, 50, 150 µg/kg | Reversal of Impaired Vigilance and Psychomotor Performance | Dose-dependent reversal | No reversal | <0.001 |
| Scheinin et al. (1998) | 8 | 15, 50, 150 µg/kg | Reversal of Blood Pressure Reduction | Dose-dependent reversal | No reversal | <0.001 |
| Karhuvaara et al. (1991) | 6 | 6.7, 27, 67 µg/kg | Reversal of Sedation | Effective reversal with two highest doses | No reversal | - |
Experimental Protocols
General Clinical Trial Workflow
The following diagram illustrates a general workflow for a randomized, placebo-controlled clinical trial, which is a common design for the studies cited in this review.
Yohimbine for Erectile Dysfunction (Vogt et al., 1997)
-
Study Design: Double-blind, placebo-controlled, randomized clinical trial.
-
Patient Population: 86 male patients with erectile dysfunction without clearly detectable organic or psychological causes.
-
Inclusion Criteria: Male patients with a history of erectile dysfunction.
-
Exclusion Criteria: Patients with clearly detectable organic or psychologic causes of erectile dysfunction.
-
Dosing Regimen: Yohimbine hydrochloride 30 mg per day (administered as two 5 mg tablets three times daily) or placebo for eight weeks.
-
Endpoint Measurements:
-
Subjective: Improvement in sexual desire, sexual satisfaction, frequency of sexual contacts, and quality of erection.
-
Objective: Improvement in penile rigidity measured by polysomnography in a sleep laboratory.
-
-
Statistical Analysis: Comparison of response rates between the yohimbine and placebo groups.
Mirtazapine for Major Depressive Disorder (Meta-analysis by Behnke et al., 2001)
-
Study Design: Meta-analysis of seven randomized, double-blind, placebo-controlled clinical trials.
-
Patient Population: Patients diagnosed with major depression.
-
Dosing Regimen: Flexible dosing of mirtazapine, typically ranging from 15 to 60 mg per day.
-
Endpoint Measurements:
-
Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score (17 items).
-
Change from baseline in the HAM-D 6-item depression factor subscale.
-
-
Statistical Analysis: Effect sizes were calculated as the standardized mean difference between the mirtazapine and placebo groups.
Idazoxan for Schizophrenia (Litman et al., 1993)
-
Study Design: Double-blind, placebo-controlled, crossover pilot study.
-
Patient Population: Six patients with schizophrenia on stable doses of fluphenazine.
-
Dosing Regimen: Idazoxan (mean dose of 120 mg/day) added to fluphenazine (mean dose of 28 mg/day).
-
Endpoint Measurements: Change in the Brief Psychiatric Rating Scale (BPRS) total symptom score.
-
Statistical Analysis: Comparison of BPRS scores during idazoxan treatment versus fluphenazine alone.
Atipamezole for Reversal of Dexmedetomidine Sedation (Scheinin et al., 1998)
-
Study Design: Placebo-controlled, double-blind, randomized, crossover study.
-
Patient Population: Eight healthy male volunteers.
-
Dosing Regimen: Intramuscular dexmedetomidine (2.5 µg/kg) followed by intravenous atipamezole (15, 50, or 150 µg/kg) or saline.
-
Endpoint Measurements:
-
Subjective: Vigilance and anxiety (e.g., using visual analog scales).
-
Objective: Psychomotor performance tests, hemodynamics (blood pressure, heart rate), and saliva secretion.
-
-
Statistical Analysis: Dose-dependent effects of atipamezole were compared to placebo.
Discussion and Conclusion
The clinical trial data for alpha-2 antagonists reveal a diverse range of therapeutic applications and efficacy. Yohimbine has demonstrated a statistically significant, albeit modest, effect in the treatment of erectile dysfunction, with a notable placebo response also observed in many trials. Mirtazapine is an effective antidepressant with a clear superiority over placebo and comparable efficacy to older tricyclic antidepressants, often with a faster onset of action. Its side effect profile, including somnolence and weight gain, is a key consideration in its clinical use.
Idazoxan shows promise as an adjunctive therapy in schizophrenia, with a pilot study indicating a significant reduction in total symptoms. However, more extensive clinical trials are needed to establish its efficacy and safety in this population. Atipamezole is a potent and effective agent for reversing the sedative and physiological effects of alpha-2 agonists in humans, a finding that has been well-established in veterinary medicine and is now supported by human studies.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Double-blind, placebo-controlled safety and efficacy trial with yohimbine hydrochloride in the treatment of nonorganic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is yohimbine effective in the treatment of organic impotence? Results of a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yohimbine as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fipamezole's Safety Profile Against Other Parkinson's Medications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of fipamezole, an α2-adrenergic receptor antagonist investigated for Parkinson's disease, against established Parkinson's medications, including Levodopa/Carbidopa, dopamine agonists, and monoamine oxidase-B (MAO-B) inhibitors. The information is compiled from publicly available clinical trial data and preclinical studies to assist in evaluating the relative safety of these therapeutic agents.
Executive Summary
This compound has been investigated primarily for its potential to reduce levodopa-induced dyskinesia in Parkinson's disease. Clinical trial data suggests a generally acceptable safety profile, with the most notable adverse events being mild and transient cardiovascular effects. In comparison, established treatments like Levodopa/Carbidopa are associated with motor complications and dyskinesias with long-term use. Dopamine agonists present a risk of impulse control disorders and somnolence, while MAO-B inhibitors have a favorable safety profile but can have dietary restrictions and drug interactions. This guide provides a detailed breakdown of these safety considerations.
Comparative Safety Data
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from clinical trials of this compound and other prominent Parkinson's disease medications. It is important to note that direct comparison of percentages across different studies can be challenging due to variations in study design, patient populations, and duration of treatment.
Table 1: this compound - Treatment-Emergent Adverse Events (FJORD Study)
| Adverse Event | This compound (90 mg TID) | Placebo |
| Mild, transient blood pressure elevation | Reported | Not specified |
| Other adverse effects | Acceptable profile | Not specified |
Note: A detailed frequency table for adverse events from the FJORD study was not publicly available. The study reported an "acceptable profile of adverse effects" and "mild, transient blood pressure elevation"[1].
Table 2: Levodopa/Carbidopa - Common Adverse Events
| Adverse Event | Levodopa/Carbidopa (%) |
| Dyskinesias | Occurs in a significant number of patients with long-term use |
| Nausea | Common |
| Dizziness | Common |
| Hallucinations | Can occur |
| Orthostatic hypotension | Can occur |
Source: Adverse event data for Levodopa/Carbidopa is widely documented and varies based on the stage of the disease and duration of treatment.
Table 3: Dopamine Agonists (Pramipexole, Ropinirole, Rotigotine) - Common Adverse Events
| Adverse Event | Pramipexole (%) | Ropinirole (%) | Rotigotine (%) | Placebo (%) |
| Nausea | 28-34 | 20-60 | 16-41 | 8-17 |
| Somnolence/Sudden Sleep Onset | 22-45 | 11-40 | 15-33 | 9-20 |
| Dizziness | 14-25 | 11-40 | 19 | 13 |
| Hallucinations | 4-17 | 2-10 | 2-8 | 1-3 |
| Orthostatic Hypotension | 4-14 | 5-10 | 2-5 | 1-2 |
| Impulse Control Disorders | Varies by study, a known class effect | Varies by study, a known class effect | Varies by study, a known class effect | Less frequent |
Note: Percentages are approximate ranges compiled from various clinical trials and meta-analyses. The incidence can vary depending on the study population (early vs. advanced Parkinson's) and dosage.
Table 4: MAO-B Inhibitors (Selegiline, Rasagiline) - Common Adverse Events
| Adverse Event | Selegiline (%) | Rasagiline (%) | Placebo (%) |
| Nausea | 4-11 | 4-6 | 3-4 |
| Dizziness | 7-14 | 6-8 | 5-6 |
| Headache | 10-15 | 6-14 | 6-12 |
| Insomnia | 5-9 | 4-6 | 2-4 |
| Orthostatic Hypotension | 2-5 | 2-4 | 1-2 |
| Dyskinesia (as adjunct therapy) | Can worsen | Can worsen | - |
Note: Percentages are approximate ranges compiled from various clinical trials and meta-analyses. MAO-B inhibitors are generally well-tolerated.
Experimental Protocols
Detailed experimental protocols for the safety and toxicology studies of these specific drugs are often proprietary. However, this section outlines the general methodologies employed in preclinical toxicology studies for oral drug candidates, based on regulatory guidelines (e.g., OECD, FDA).
General Protocol for Acute Oral Toxicity Study (OECD 423)
-
Animal Model: Typically conducted in at least two mammalian species, most commonly rats and mice[2]. Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for at least 5 days before dosing.
-
Dose Administration: The test substance is administered orally via gavage in a single dose[3]. The volume administered is kept constant.
-
Dose Levels and Procedure: A sequential dosing approach is used, starting with a dose expected to produce some signs of toxicity. Typically, three animals are used for each step. The outcome of the first animal (survival or death) determines the dose for the next animal (higher or lower). This process continues until the lethal dose range is determined.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
General Protocol for Repeated Dose (Subchronic) Oral Toxicity Study
-
Animal Model: Two species, typically a rodent (rat) and a non-rodent (dog or non-human primate), are used.
-
Dose Administration: The drug is administered orally (e.g., in feed, by gavage) daily for a specified period (e.g., 28 or 90 days).
-
Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only) are included.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
Signaling Pathways and Mechanisms of Action
This compound: α2-Adrenergic Receptor Antagonism
This compound acts as an antagonist at α2-adrenergic receptors. In the central nervous system, these receptors are often located presynaptically on noradrenergic neurons and inhibit the release of norepinephrine. By blocking these autoreceptors, this compound is hypothesized to increase noradrenergic tone, which may play a role in modulating the neural pathways involved in levodopa-induced dyskinesia.
Dopamine Agonists: Dopamine D1/D2 Receptor Signaling
Dopamine agonists directly stimulate dopamine receptors, mimicking the effect of dopamine. D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels[4]. The therapeutic effects in Parkinson's disease are primarily mediated through the stimulation of D2 receptors in the striatum.
MAO-B Inhibitors: Monoamine Oxidase B Catalytic Cycle
MAO-B inhibitors block the action of the monoamine oxidase B enzyme, which is responsible for breaking down dopamine in the brain. By inhibiting this enzyme, the levels of dopamine are increased in the synapse, thereby enhancing dopaminergic neurotransmission. This is achieved through the oxidative deamination of dopamine, a reaction that MAO-B inhibitors prevent.
Conclusion
This compound presents a distinct safety profile compared to current Parkinson's disease therapies. Its primary reported side effect in clinical trials is a mild and transient increase in blood pressure. This contrasts with the well-documented motor complications of long-term Levodopa/Carbidopa use, the impulse control disorders associated with dopamine agonists, and the dietary and drug interaction warnings for MAO-B inhibitors. While the available safety data for this compound is less extensive than for established drugs, it suggests a potentially favorable profile, particularly concerning the central nervous system side effects common to other antiparkinsonian agents. Further larger-scale clinical trials are necessary to fully delineate the long-term safety and tolerability of this compound in the management of Parkinson's disease.
References
- 1. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Fipamezole Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Fipamezole is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks of contamination, accidental exposure, and potential environmental damage. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Conflicting classifications exist, with some sources labeling it as toxic if swallowed, inhaled, or in contact with skin, while others do not classify it as hazardous.[1][2] Therefore, a conservative approach, treating this compound as a hazardous chemical, is strongly recommended.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[3]
-
Inhalation: Move to an area with fresh air.[4]
Step-by-Step this compound Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must follow a structured and compliant workflow. Drain disposal of hazardous chemicals is strictly prohibited.
-
Waste Identification and Segregation:
-
This compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), must be segregated from general laboratory waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The original container is often a suitable choice.
-
The container must be in good condition and compatible with this compound.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and quantity of the waste. Chemical mixtures must be identified by the percent or volume composition of every component.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which should be at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water, if this compound is soluble in it).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.
-
-
Arranging for Professional Disposal:
-
Hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | |
| Maximum Volume of Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Time to Removal After Container is Full | Within 3 calendar days | |
| Maximum Storage Time for Partially Filled Containers | Up to 1 year |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fipamezole
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Fipamezole, a potent α2-adrenergic receptor antagonist. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. The following protocols offer step-by-step guidance for the use of personal protective equipment (PPE), operational handling, and disposal of this compound.
Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised when handling concentrated solutions or for prolonged procedures. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Body Protection | Laboratory coat or gown | A clean, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[1] Surgical masks do not provide adequate respiratory protection.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Keep the container tightly closed when not in use.
2. Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
When preparing solutions, add the powder to the solvent slowly to avoid generating dust.
-
Observe good industrial hygiene practices; do not eat, drink, or smoke in the handling area.[2][3]
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Waste Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.
-
Unused or expired this compound should be treated as pharmaceutical waste. The preferred method of disposal is high-temperature incineration by a licensed waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash unless it has been properly deactivated.
-
For at-home disposal of small quantities, it is recommended to mix the drug with an unpalatable substance like coffee grounds or cat litter, place it in a sealed bag, and then dispose of it in the household trash. However, for laboratory settings, professional disposal is required.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is crucial.
Spill Response:
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator, chemical-resistant gloves, eye protection, and a lab coat.
-
Contain the Spill: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. For powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Carefully scoop the absorbed material or covered powder into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagram of this compound Spill Response Workflow
The following diagram outlines the procedural flow for safely managing a this compound spill in a laboratory setting.
Caption: Workflow for this compound Spill Management.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
